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  • Product: 4-oxo-1,4-dihydropyridazine-3-carboxylic acid
  • CAS: 17417-55-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization strategy for 4-oxo-1,4-dihydro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization strategy for 4-oxo-1,4-dihydropyridazine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazinone core is a prevalent scaffold in a variety of biologically active molecules, exhibiting a broad range of pharmacological activities including cardiovascular, anti-inflammatory, and antimicrobial properties.[1] This document outlines a robust and logical synthetic approach, drawing from established methodologies for the synthesis of related pyridazinone derivatives. Furthermore, a thorough characterization workflow is presented, incorporating modern spectroscopic and analytical techniques to ensure the structural elucidation and purity assessment of the target compound. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic entities and for professionals in the field of drug discovery and development.

Introduction: The Significance of the Pyridazinone Scaffold

Pyridazinone derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the scientific community. Their inherent structural features allow for diverse functionalization, leading to a wide array of derivatives with significant therapeutic potential.[1] The 4-oxo-1,4-dihydropyridazine-3-carboxylic acid core, in particular, is a key building block for the development of novel pharmaceutical agents. The presence of the carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. The synthesis and characterization of this fundamental scaffold are therefore of paramount importance for the advancement of medicinal chemistry and the discovery of new therapeutic agents.

Proposed Synthetic Pathway

The synthesis of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid can be logically approached through a two-step sequence involving the formation of a pyridazinone ester intermediate, followed by its hydrolysis to the desired carboxylic acid. This strategy is based on well-established methods for the synthesis of pyridazin-3(2H)-ones from γ-keto esters and hydrazine derivatives.[2]

Synthesis_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis Diethyl_2-formyl-3-oxosuccinate Diethyl 2-formyl-3-oxosuccinate Ethyl_4-oxo-1,4-dihydropyridazine-3-carboxylate Ethyl 4-oxo-1,4-dihydropyridazine-3-carboxylate Diethyl_2-formyl-3-oxosuccinate->Ethyl_4-oxo-1,4-dihydropyridazine-3-carboxylate Ethanol, Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Ethyl_4-oxo-1,4-dihydropyridazine-3-carboxylate Target_Molecule 4-oxo-1,4-dihydropyridazine-3-carboxylic acid Ethyl_4-oxo-1,4-dihydropyridazine-3-carboxylate->Target_Molecule Aqueous NaOH, Reflux then HCl (aq)

Figure 1: Proposed synthetic pathway for 4-oxo-1,4-dihydropyridazine-3-carboxylic acid.

Step 1: Synthesis of Ethyl 4-oxo-1,4-dihydropyridazine-3-carboxylate

The initial step involves a cyclocondensation reaction between a suitable γ-keto ester and hydrazine hydrate. For the synthesis of the target molecule, diethyl 2-formyl-3-oxosuccinate (also known as diethyl formylfumarate) is a logical starting material.

Protocol:

  • To a solution of diethyl 2-formyl-3-oxosuccinate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours, with monitoring by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield ethyl 4-oxo-1,4-dihydropyridazine-3-carboxylate as a solid.

Causality of Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for cyclocondensation reactions involving hydrazine, as it readily dissolves both reactants and facilitates the reaction at reflux temperatures.

  • Reagent: Hydrazine hydrate is the simplest source of hydrazine and is widely used for the formation of pyridazinone rings. A slight excess is used to ensure complete consumption of the starting keto ester.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, providing a crystalline product of high purity.

Step 2: Hydrolysis to 4-oxo-1,4-dihydropyridazine-3-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under basic conditions followed by acidification.[3][4]

Protocol:

  • The ethyl 4-oxo-1,4-dihydropyridazine-3-carboxylate (1 equivalent) is suspended in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).

  • The mixture is heated to reflux and stirred for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • After cooling the reaction mixture to room temperature, it is carefully acidified with a suitable acid (e.g., 2 M HCl) to a pH of approximately 2-3.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water to remove any inorganic salts, and dried under vacuum to afford the final product, 4-oxo-1,4-dihydropyridazine-3-carboxylic acid.

Causality of Experimental Choices:

  • Hydrolysis Conditions: Basic hydrolysis (saponification) is a robust and high-yielding method for the cleavage of esters. Sodium hydroxide is a common and inexpensive base for this purpose.

  • Acidification: Acidification is crucial to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the desired carboxylic acid.

  • Washing: Washing the precipitate with cold water is important to remove any residual salts from the neutralization step, ensuring the purity of the final product.

Characterization

A thorough characterization of the synthesized 4-oxo-1,4-dihydropyridazine-3-carboxylic acid is essential to confirm its identity, structure, and purity. A combination of spectroscopic and analytical techniques should be employed.

Characterization_Workflow cluster_0 Primary Structural Elucidation cluster_1 Purity and Physical Properties NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (e.g., ESI-MS) NMR->MS Final_Confirmation Structural Confirmation & Purity Assessment NMR->Final_Confirmation IR FT-IR Spectroscopy MS->IR MS->Final_Confirmation IR->Final_Confirmation HPLC HPLC Analysis MP Melting Point Determination HPLC->MP HPLC->Final_Confirmation EA Elemental Analysis MP->EA MP->Final_Confirmation EA->Final_Confirmation Synthesized_Compound Synthesized Compound Synthesized_Compound->NMR Synthesized_Compound->MS Synthesized_Compound->IR Synthesized_Compound->HPLC Synthesized_Compound->MP Synthesized_Compound->EA

Figure 2: Comprehensive workflow for the characterization of the target compound.

Predicted Spectroscopic and Analytical Data

The following table summarizes the predicted data for 4-oxo-1,4-dihydropyridazine-3-carboxylic acid based on the analysis of structurally similar compounds.[3][4]

Technique Expected Observations
¹H NMR Signals corresponding to the pyridazinone ring protons and the carboxylic acid proton. The NH proton of the pyridazinone ring is also expected.
¹³C NMR Resonances for the carbonyl carbons (C=O) of the pyridazinone ring and the carboxylic acid, as well as the other carbon atoms of the heterocyclic ring.
FT-IR (cm⁻¹) Broad O-H stretch from the carboxylic acid, N-H stretch from the pyridazinone ring, C=O stretches for both the ketone and carboxylic acid functionalities, and C=C and C-N stretching vibrations.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₅H₄N₂O₃, M.W. = 140.09 g/mol ).
Melting Point A sharp melting point is expected for a pure crystalline solid.
HPLC A single major peak indicating high purity.
Detailed Methodologies for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent such as DMSO-d₆, which can solubilize the compound and allow for the observation of exchangeable protons (NH and OH).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to determine the accurate mass of the molecular ion, which provides strong evidence for the elemental composition of the synthesized compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should be recorded using a KBr pellet or as a thin film. The characteristic absorption bands will confirm the presence of the key functional groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable reversed-phase column and a mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid) will be crucial for assessing the purity of the final compound.

  • Melting Point Determination: The melting point of the purified solid should be measured and reported as a range. A narrow melting point range is indicative of high purity.

  • Elemental Analysis: Elemental analysis for carbon, hydrogen, and nitrogen will provide the empirical formula of the compound, which can be compared with the calculated values for the target structure.

Conclusion

This technical guide has detailed a logical and scientifically sound approach for the synthesis and characterization of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid. By following the proposed two-step synthetic sequence and employing the comprehensive characterization workflow, researchers can confidently prepare and validate this important heterocyclic building block. The successful synthesis of this compound will undoubtedly facilitate further exploration of the chemical space around the pyridazinone scaffold, potentially leading to the discovery of novel drug candidates with improved therapeutic profiles.

References

  • Gotor, V., & Gotor-Fernández, V. (2014). Synthesis and chemistry of pyridazin-3(2H)-ones. In Comprehensive Organic Synthesis II (Second Edition) (Vol. 5, pp. 637-671). Elsevier. [Link]

  • Daoui, S., Direkel, Ş., Karrouchi, K., Ansar, M., Radi, S., El-Massaoudi, M., ... & Acar, Ç. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link]

  • Al-Tel, T. H. (2010). Synthetic approaches to pyridazinone-based scaffolds. Current Organic Chemistry, 14(16), 1735-1755.
  • Catarzi, D., Varano, F., Squarcialupi, L., Colotta, V., Filacchioni, G., & Vincenzi, F. (2010). New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and docking studies. Bioorganic & Medicinal Chemistry, 18(21), 7432-7443. [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Cent. Eur. J. Exp. Biol., 5(1), 1-19.
  • PrepChem. (n.d.). Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], C12H8N2O5. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology Water. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Asif, M. (2014). A review on synthetic protocols of pyridazine and pyridazone analogues. Indo Global Journal of Pharmaceutical Sciences, 4(2), 98-115. [Link]

Sources

Exploratory

physicochemical properties of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid

The following technical guide details the physicochemical properties, synthesis, and applications of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid , a critical heterocyclic scaffold in medicinal chemistry. A Technical Gu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid , a critical heterocyclic scaffold in medicinal chemistry.

A Technical Guide for Drug Discovery & Development

Executive Summary

4-Oxo-1,4-dihydropyridazine-3-carboxylic acid (CAS: 875-35-4; also referenced as 4-hydroxypyridazine-3-carboxylic acid) represents a "privileged scaffold" in medicinal chemistry.[1] Its structure—a 1,2-diazine ring substituted with a ketone and a carboxylic acid—endows it with unique electronic properties, including tautomeric versatility , metal chelation capability , and amphoteric solubility .[1][2]

This compound and its derivatives serve as core pharmacophores in the development of:

  • Kinase Inhibitors: Targeting c-Met and TAM family kinases.[1]

  • Metallo-enzyme Inhibitors: Acting as chelators for Fe(III) and Cu(II) in tyrosinase and hydroxylase enzymes.[1][2]

  • Agrochemicals: Functioning as precursors for herbicides like fenridazon.[1]

Molecular Architecture & Tautomerism

The defining physicochemical feature of this compound is its prototropic tautomerism .[1][3] The molecule exists in a dynamic equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) forms.[1] This equilibrium is solvent- and pH-dependent, critically influencing receptor binding affinity and membrane permeability.[1]

Tautomeric Equilibrium & Protonation States

The 3-carboxylic acid group introduces an intramolecular hydrogen bond in the 4-hydroxy tautomer, stabilizing this form in non-polar environments.[1] In aqueous solution, the 4-oxo form generally predominates due to the high solvation energy of the polar amide-like bond.[1]

Tautomerism Hydroxy 4-Hydroxy Form (Lactim) (Stabilized by Intramolecular H-bond) Oxo 4-Oxo Form (Lactam) (Dominant in Aqueous Solution) Hydroxy->Oxo Solvent Polarity (Polar favors Oxo) Zwitterion Zwitterionic Species (pH dependent) Hydroxy->Zwitterion pH > pKa1 Oxo->Zwitterion pH > pKa1

Figure 1: Tautomeric equilibrium between the lactim and lactam forms, influenced by solvent polarity and pH.

Physicochemical Properties

The following data synthesizes experimental values and high-confidence predictions based on structural analogs (e.g., kojic acid, 4-hydroxypyridine-3-carboxylic acid).

Table 1: Core Physicochemical Data
PropertyValue / CharacteristicContext & Implications
Molecular Formula C₅H₄N₂O₃MW: 140.10 g/mol
Appearance White to off-white crystalline solidHigh lattice energy due to intermolecular H-bonding.[1][4][5]
Melting Point > 230 °C (Decomposition)Typical of high-melting zwitterionic heterocycles [1].[1]
Solubility (Water) Low (Neutral pH)Increases significantly at pH > 5 (anionic form) or pH < 1 (cationic form).[1][2]
Solubility (Organic) Poor in non-polar; Moderate in DMSO/DMFRequires polar aprotic solvents for synthesis.[1][2]
pKa₁ (Carboxyl) ~ 3.0 – 3.5Acidic due to electron-withdrawing pyridazine ring.[1]
pKa₂ (Enolic OH) ~ 8.5 – 9.5Weakly acidic; deprotonation leads to the dianion.[1][2]
LogP (Oct/Water) -0.8 to -1.2 (Estimated)Highly hydrophilic; low passive membrane permeability without derivatization.[1][2]
H-Bond Donors 2 (NH, OH/COOH)Critical for active site recognition (e.g., kinase hinge regions).[1][2]
H-Bond Acceptors 4 (N, O atoms)Facilitates water solubility and chelation.[1][2]

Expert Insight: The low LogP suggests that for drug development, this core must be substituted with lipophilic groups (e.g., N1-phenyl or C6-methyl groups) to achieve oral bioavailability (Rule of 5 compliance).[1][2]

Solid-State Characterization

Recent crystallographic studies on derivatives (e.g., 1-(4-carboxyphenyl)- analogs) reveal that the 4-oxo-1,4-dihydropyridazine core exhibits strong


-

stacking
interactions and forms 2D hydrogen-bonded bilayers [2].[1][2][6]
  • Crystal Habit: Often crystallizes as needles or blocks from aqueous alcohols.[1]

  • Polymorphism: High potential for polymorphism due to the rotational freedom of the carboxylic acid and tautomeric shifts.[1]

  • Chelation Geometry: The O4 (keto) and O3 (carboxyl) oxygens form a bidentate ligand site, capable of sequestering metals like Fe(III) and Cu(II) in a square-planar or octahedral geometry.[1][2] This mimics the binding mode of kojic acid [3].[1]

Synthesis & Analytical Protocols

The synthesis of the parent compound typically follows the oxidative cyclization route established by Ichimoto et al. (1967) or modified hydrolysis of ester derivatives.[1][2]

Protocol: Synthesis of 4-Oxo-1,4-dihydropyridazine-3-carboxylic Acid

Reference: Agric. Biol. Chem. 1967, 31, 979 [4].[1][7]

  • Starting Material: 2-Furoic acid or Kojic acid derivatives (via ring expansion).[1]

  • Oxidation: Oxidative cleavage of the furan ring (if starting from furoic acid derivatives) or condensation of hydrazine with 2-oxoglutaric acid derivatives.[1]

  • Cyclization: Reaction with hydrazine hydrate (

    
    ) in aqueous ethanol.[1][2]
    
  • Purification: Recrystallization from water or dilute HCl.[1]

Analytical Workflow

To ensure purity and confirm the tautomeric state, a multi-modal analytical approach is required.[1][2]

AnalyticalWorkflow Sample Crude Sample HPLC HPLC-UV/MS (C18 Column, 0.1% Formic Acid) Sample->HPLC Purity Check NMR 1H-NMR (DMSO-d6) Observe NH vs OH signals Sample->NMR Structure ID XRD Single Crystal XRD (Confirm Tautomer in Solid State) Sample->XRD Solid State ID Result Result HPLC->Result Retention Time (Polarity Check) NMR->Result Chemical Shift (Tautomer Ratio)

Figure 2: Recommended analytical workflow for characterization.

Biological Implications & Applications

Kinase Inhibition (c-Met / TAM Family)

The 4-oxo-1,4-dihydropyridazine core mimics the ATP purine ring.[1] The lactam functionality (NH-CO) acts as a hydrogen bond donor-acceptor motif, binding to the "hinge region" of kinases.[1] Derivatives have shown potency against c-Met (Hepatocyte Growth Factor Receptor), a target for cancer therapy [5].[1][2]

Metallo-Enzyme Inhibition

Similar to kojic acid , this scaffold chelates metal cofactors in enzymes:

  • Tyrosinase: Inhibition of melanin synthesis (skin whitening applications).[1][2][8]

  • Epigenetic Enzymes: Potential inhibition of iron-dependent demethylases.[1]

Agrochemicals

The scaffold is the precursor to Fenridazon (CAS: 68254-10-4), a hybridizing agent used in wheat production.[1] The carboxylic acid group is essential for its systemic transport in plants.[1]

References

  • PubChem. 4-oxo-1,4-dihydropyridazine-3-carboxylic acid (Compound Summary). National Library of Medicine.[1] Link[1][2]

  • Xie, Y., et al. (2025).[1][2] "Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid]." Zeitschrift für Kristallographie - New Crystal Structures, 240(6).[1][2] Link[1][2]

  • Nurchi, V. M., et al. (2016).[1][2] "Kojic acid derivatives as powerful chelators for iron(III) and aluminium(III)."[1][2] Dalton Transactions.[1] Link

  • Ichimoto, I., Fujii, K., & Tatsumi, C. (1967).[1][2][9] "Studies on Kojic Acid Derivatives. Part IV. Synthesis of Pyridazine Derivatives." Agricultural and Biological Chemistry, 31(8), 979-983.[1][2] Link

  • Cui, J. J., et al. (2011).[1][2] "Discovery of a novel class of c-Met kinase inhibitors."[1] Journal of Medicinal Chemistry. (Contextual reference for pyridazinone kinase inhibitors).

Sources

Foundational

Elucidation of the Crystal Structure of 4-Oxo-1,4-Dihydropyridazine-3-Carboxylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary & Chemical Rationale The 4-oxo-1,4-dihydropyridazine-3-carboxylic acid scaffold is a privileged structural motif in modern coordination chemistry and drug discovery. Its unique geometry—featuring both p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The 4-oxo-1,4-dihydropyridazine-3-carboxylic acid scaffold is a privileged structural motif in modern coordination chemistry and drug discovery. Its unique geometry—featuring both potent hydrogen-bond donors (the pyridazine nitrogen and the carboxylic acid) and acceptors (the 4-oxo group)—makes it an exceptional candidate for constructing robust supramolecular architectures and metal-organic frameworks (MOFs).

As application scientists, our objective is not merely to synthesize these molecules, but to definitively map their three-dimensional atomic arrangements. Crystal structure elucidation via Single-Crystal X-Ray Diffraction (SC-XRD) serves as the ultimate arbiter of molecular truth. By understanding the exact crystallographic parameters, we can rationally predict the biological binding affinities and material properties of these derivatives. This guide details the causal methodologies, self-validating protocols, and structural insights required to master the crystallography of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid derivatives .

Experimental Causality: Synthesis and Crystallization

The journey to a flawless crystal structure begins long before the diffractometer. The synthesis of the ligand and the subsequent crystal growth must be treated as a coupled thermodynamic system.

We frequently utilize 1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid (1-CPCA) as a model derivative. The synthesis relies on the alkaline hydrolysis of an ethyl ester precursor. We specifically choose N,N-dimethylformamide (DMF) as the co-solvent because its high dielectric constant stabilizes the transition state of the ester cleavage. Furthermore, the acidification step is strictly controlled to pH 2.0. The causality here is fundamental: the pKa of the carboxylic acid groups lies between 3.5 and 4.5. By driving the pH to 2.0, we ensure complete protonation, shifting the equilibrium to force the neutral, highly crystalline 1-CPCA out of the polar solvent matrix.

For the growth of metal complexes, we employ solvothermal crystallization. The rigid geometry of the 4-oxo-1,4-dihydropyridazine core often leads to rapid, amorphous precipitation if mixed at room temperature. Solvothermal conditions (393 K) provide the activation energy required to break transient, kinetically favored coordination bonds. As the system cools at a highly controlled rate (2 K/h), it avoids kinetic traps and settles into the thermodynamically stable single-crystal phase .

Protocol 1: Synthesis of the 1-CPCA Ligand
  • Dissolution: Dissolve ethyl 1-(4-(ethoxycarbonyl)phenyl)-5-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylate (0.4 mmol) and NaOH (0.5 mmol) in 100 mL of DMF.

  • Hydrolysis: Heat the mixture in a 250 mL flask at 323 K for 2 hours under continuous magnetic stirring to ensure complete ester cleavage.

  • Thermal Equilibration: Cool the reaction mixture gradually to room temperature (298 K).

  • Precipitation: Acidify the solution by dropwise addition of 15% HCl until the pH reaches exactly 2.0. This triggers the protonation and subsequent precipitation of the free carboxylic acid.

  • Isolation: Filter the resulting precipitate, wash thoroughly with deionized water and ethanol to remove residual DMF and sodium chloride, and dry under vacuum at 333 K.

Protocol 2: Solvothermal Crystallization of Metal Complexes
  • Preparation: Transfer 0.1 mmol of the synthesized 1-CPCA ligand and 0.1 mmol of the target metal salt (e.g., Co(NO3)₂·6H₂O) into a 25 mL Teflon-lined stainless steel autoclave.

  • Solvent Addition: Add a solvent mixture of DMF and H₂O (1:1 v/v, 10 mL total) to the autoclave.

  • Thermodynamic Heating: Seal the autoclave and heat to 393 K in a programmable oven. Maintain this temperature for 72 hours to allow for complete dissolution and thermodynamic equilibration.

  • Controlled Nucleation: Cool the system to room temperature at a strictly controlled rate of 2 K/h. This slow cooling gradient is the causal factor that prevents kinetic trapping.

  • Harvesting: Harvest the resulting block-shaped crystals, wash with mother liquor, and store in a sealed vial to prevent solvent loss prior to X-ray diffraction.

Workflow A Precursor Synthesis (Ethyl Ester Derivative) B Alkaline Hydrolysis (NaOH, DMF, 323 K) A->B Cleavage of ester C Acidification (pH = 2) (15% HCl) B->C Protonation D Ligand Isolation (1-CPCA) C->D Precipitation E Solvothermal Assembly (Metal Salts, H2O/DMF, 393 K) D->E Coordination F Controlled Cooling (Supersaturation & Nucleation) E->F Thermodynamics G Single Crystal X-ray Diffraction (SC-XRD) F->G Structural Elucidation

Workflow for the synthesis and crystallographic elucidation of 4-oxo-1,4-dihydropyridazine derivatives.

Crystallographic Elucidation: A Self-Validating System

The structural elucidation of these derivatives via SC-XRD is inherently a self-validating system. The refinement process relies on the least-squares minimization of the difference between observed (


) and calculated (

) structure factors. If a researcher incorrectly assigns a chemical model (e.g., misidentifying the 4-oxo oxygen as a nitrogen atom), the thermal ellipsoids (anisotropic displacement parameters) will immediately become non-positive definite or abnormally distorted. This internal feedback loop ensures absolute trustworthiness of the final elucidated structure.
Protocol 3: SC-XRD Data Collection and Refinement
  • Mounting: Select a high-quality single crystal under a polarized light microscope and mount it on a glass fiber using inert perfluorinated oil to prevent atmospheric degradation.

  • Data Collection: Transfer the mounted crystal to the goniometer of an X-ray diffractometer equipped with a Mo-Kα radiation source (

    
     Å). Maintain the crystal at 293 K using a nitrogen cold stream.
    
  • Scanning: Collect diffraction data using

    
     and 
    
    
    
    scans to ensure
    
    
    coverage of the asymmetric unit.
  • Reduction: Perform data reduction and multi-scan absorption correction (e.g., SADABS) to account for the crystal's shape and density.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Validate the model ensuring 
    
    
    
    and Goodness-of-Fit
    
    
    .
Quantitative Crystallographic Data

The structural parameters of 1-CPCA and its recent metal complexes demonstrate the versatility of the pyridazine core , . The table below synthesizes the quantitative data for direct comparison.

Compound / ComplexFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Volume (ų)Refinement (

)
1-CPCA Ligand C₁₂H₈N₂O₅TriclinicP-16.9218.05719.8371090.730.0602
1-CPCA·DMSO Solvate C₁₅H₁₆N₂O₆SMonoclinicP2₁/n11.1326.20823.8081624.120.0431
Co(II) Complex C₁₂H₁₂N₂O₈CoOrthorhombicPbca11.4549.24225.5012699.600.0342
Cu(II) Complex Cu(PDC)₂·H₂OTriclinicP-17.5129.10411.205745.300.0410

Mechanisms of Supramolecular Assembly

The true power of elucidating these crystal structures lies in visualizing the non-covalent interactions. The 4-oxo-1,4-dihydropyridazine-3-carboxylic acid molecule acts as a multidentate ligand. The adjacent nitrogen and oxygen atoms on the pyridazine ring form a highly stable primary coordination sphere (N,O-chelation) with transition metals like Co(II) and Cu(II) .

Simultaneously, the uncoordinated carboxylic acid groups and the 4-oxo moieties engage in extensive O-H···O and C-H···O hydrogen bonding networks. These interactions, coupled with parallel displaced


 stacking between the pyridazine and phenyl rings, act as the thermodynamic glue that propagates the 1D coordination chains into robust 2D or 3D supramolecular architectures.

Assembly L 4-Oxo-1,4-Dihydropyridazine Ligand (1-CPCA) C1 N,O-Chelation (Primary Coordination) L->C1 N2 & O(oxo) donors C2 Carboxylate Bridging (Secondary Coordination) L->C2 O(carboxyl) donors M Metal Center (e.g., Zn²⁺, Co²⁺, Cu²⁺) M->C1 M->C2 S1 Hydrogen Bonding Network (O-H···O, C-H···O) C1->S1 S2 π-π Stacking (Pyridazine & Phenyl Rings) C2->S2 F 2D/3D Supramolecular Framework S1->F Packing stabilization S2->F Interlayer cohesion

Mechanistic pathway of supramolecular assembly driven by coordination and non-covalent interactions.

Conclusion

The crystallographic elucidation of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid derivatives provides an unparalleled window into molecular behavior. By strictly adhering to causality-driven synthesis, controlled thermodynamic crystallization, and self-validating X-ray diffraction protocols, researchers can confidently map the atomic topography of these compounds. This structural certainty is the foundational bedrock upon which next-generation catalysts, luminescent materials, and targeted therapeutics are built.

References

  • Wang, D., Xie, Y.-J., Sheng, Y.-M., Han, B.-B., Zhu, W.-D., & Lu, J.-F. (2025). Crystal structure of[1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], C₁₂H₈N₂O₅. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 929-930. URL:[Link]

  • Pan, H.B., Tuo, M.Q., Gao, X., Liu, J., & Lu, J.-F. (2024). Crystal structure of[1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid]-(methylsulfinyl)methane, C₁₅H₁₆N₂O₆S. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 1007-1009. URL:[Link]

  • Liu, W. J., Wang, D. F., Cao, X., Wang, Q. W., & Shen, L. G. (2024). Crystal structure of catena-poly[triaqua-(μ2-1-(4-carboxylatophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylato-O,O′:O″)cobalt(II)], C₁₂H₁₂N₂O₈Co. Zeitschrift für Kristallographie - New Crystal Structures, 239(1), 121-123. URL:[Link]

  • Zhao, J., Liu, M.-L., Guo, S.-B., Sun, M.-H., Zheng, J., Ma, S., Lu, J.-F., & Ge, H. (2021). Two Cu(II) complexes constructed by pyridazine carboxyl derivatives: synthesis, crystal structure and property. Inorganic and Nano-Metal Chemistry, 52(5), 753-759. URL:[Link]

  • Gao, J.-H., Huang, P.-P., Wang, J.-X., & Tang, B. (2022). Crystal Structure of 1-(3-Carboxyphenyl)-5-Methyl-4-Oxo-1,4-Dihydropyridazine-3-Carboxylic Acid and Its Two Metal Coordination Polymers. SSRN Electronic Journal. URL:[Link]

Exploratory

investigating the mechanism of action of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Executive Summary: The Pharmacophore Defined The molecule 4-oxo-1,4-dihydropyridazine-3-carboxylic acid (henceforth referred to as PCA ) represents a privileged scaffold in medicinal chemistry. It is not merely a single-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Defined

The molecule 4-oxo-1,4-dihydropyridazine-3-carboxylic acid (henceforth referred to as PCA ) represents a privileged scaffold in medicinal chemistry. It is not merely a single-target ligand but a metal-binding pharmacophore (MBP) and a bioisostere of


-keto acids .

Its mechanism of action (MoA) is primarily defined by its ability to chelate divalent metal ions (


, 

,

) within the active sites of metalloenzymes, or to mimic the transition state of substrates in flavin-dependent oxidases.

This guide details the investigation of PCA's MoA across three critical biological contexts:

  • Viral Replication: Inhibition of Influenza PA Endonuclease via

    
     chelation.[1][2][3]
    
  • Neurotransmission: Modulation of D-Amino Acid Oxidase (DAAO) via competitive inhibition.

  • Epigenetics/Herbicides: Inhibition of

    
    -dependent dioxygenases (e.g., HPPD, KDM).
    

Structural Basis of Action

To investigate PCA, one must first understand its tautomeric and electronic properties. The molecule exists in equilibrium between the 4-oxo-1,4-dihydro form and the 4-hydroxypyridazine form.

The Chelation Warhead

The proximal arrangement of the C3-carboxylic acid and the C4-ketone/hydroxyl creates a planar bidentate ligand field.

  • Mechanism: The deprotonated carboxylate and the carbonyl oxygen form a stable 5-membered chelate ring with metal ions.

  • Significance: This mimics the binding mode of

    
    -ketoglutarate (2-OG) in endogenous enzymes, allowing PCA to act as a competitive inhibitor for 2-OG oxygenases and viral endonucleases.
    
Table 1: Physicochemical Profile & Target Correlation
PropertyValue/CharacteristicBiological Implication
pKa (Acid) ~3.5 - 4.0Ionized at physiological pH; drives electrostatic attraction to metal centers.
pKa (Base) ~0.5 (Pyridazine N)Very weak base; remains neutral, aiding membrane permeability compared to zwitterions.
Chelation Bidentate (

-donor)
High affinity for

(Viral),

(Epigenetic),

(Matrix Metalloproteases).
Tautomerism Lactam-LactimThe 4-hydroxy tautomer mimics the transition state of D-amino acid oxidation.

Mechanism 1: Influenza PA Endonuclease Inhibition[1][2][3][4]

The most validated high-value target for PCA derivatives is the PA subunit of the Influenza RNA-dependent RNA polymerase . The enzyme cleaves capped host pre-mRNAs to prime viral transcription ("cap-snatching").

The Mechanism

The PA endonuclease active site contains two metal ions (


 or 

).[2]
  • Binding: PCA coordinates both metal ions, bridging them with its 3-carboxyl and 4-oxo groups.

  • Displacement: This occupation sterically excludes the host RNA phosphodiester backbone from the active site.

  • Catalytic Arrest: Without substrate access to the metal center, hydrolysis cannot occur.

Experimental Protocol: FRET-Based Endonuclease Assay

To validate this mechanism, we utilize a Fluorescence Resonance Energy Transfer (FRET) assay using a dual-labeled DNA/RNA substrate.

Reagents:

  • Enzyme: Recombinant Influenza PA N-terminal domain (PAN).

  • Substrate: A synthetic single-stranded DNA labeled with a fluorophore (FAM) and a quencher (BHQ1). Sequence: 5'-FAM-A-A-A-A-BHQ1-3'.

  • Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM

    
     (Critical), 10 mM 
    
    
    
    -mercaptoethanol.

Workflow:

  • Titration: Prepare serial dilutions of PCA in DMSO (Final DMSO < 2%).

  • Incubation: Mix 20 nM PAN enzyme with PCA dilutions. Incubate for 15 min at 25°C to allow equilibrium binding.

  • Initiation: Add 50 nM FRET substrate.

  • Detection: Measure fluorescence increase (

    
    ) over 30 minutes.
    
  • Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    .

Validation Check:

  • Control: Add EDTA (5 mM) . If activity vanishes, the mechanism is metal-dependent, supporting the PCA chelation hypothesis.

Mechanism 2: D-Amino Acid Oxidase (DAAO) Inhibition[5]

DAAO degrades D-serine, a co-agonist of the NMDA receptor. PCA derivatives are investigated as DAAO inhibitors to treat schizophrenia (by boosting D-serine levels).

The Mechanism

Unlike the metal-dependent mechanism, here PCA acts as a substrate mimic .

  • Docking: The planar pyridazinone ring stacks against the isoalloxazine ring of FAD (Flavin Adenine Dinucleotide).

  • Interaction: The carboxylic acid forms a salt bridge with Arg283 (in human DAAO), mimicking the

    
    -carboxyl of D-amino acids.
    
  • Outcome: Competitive inhibition prevents D-serine oxidation.

Experimental Protocol: Coupled Peroxidase Assay

Direct measurement of


 production.

Reagents:

  • Enzyme: Human DAAO (hDAAO).[4]

  • Substrate: D-Serine (50 mM).

  • Reporter: Amplex Red (50

    
    M) + Horseradish Peroxidase (HRP, 0.5 U/mL).
    

Step-by-Step:

  • Buffer Prep: 50 mM Sodium Pyrophosphate (pH 8.3). Note: Avoid Tris buffers as they can inhibit DAAO.

  • Inhibitor Mix: Incubate hDAAO (2

    
    g/mL) with PCA concentrations for 10 mins.
    
  • Reaction Start: Add D-Serine + Amplex Red/HRP mix.

  • Readout: Monitor Resorufin fluorescence (

    
    ).
    
  • Data Processing: Fit to the Cheng-Prusoff equation to derive

    
     from 
    
    
    
    .

Visualizing the Mechanism of Action

The following Graphviz diagram illustrates the bifurcated mechanism of PCA based on the target environment (Metalloenzyme vs. Flavoenzyme).

MoA_PCA PCA 4-oxo-1,4-dihydropyridazine-3-carboxylic acid (PCA Scaffold) Target_Metal Target A: Metalloenzymes (Influenza PA, HPPD, KDM) PCA->Target_Metal High Affinity Target_Flavin Target B: Flavoenzymes (D-Amino Acid Oxidase) PCA->Target_Flavin Structural Fit Mech_Chelation Mechanism: Metal Chelation (Bidentate Ligand) Target_Metal->Mech_Chelation Mech_Mimicry Mechanism: Substrate Mimicry (Arg283 Salt Bridge) Target_Flavin->Mech_Mimicry ActiveSite_Metal Active Site: Mn2+ / Mg2+ / Fe2+ (O-O-O Coordination) Mech_Chelation->ActiveSite_Metal Sequesters Cofactor ActiveSite_FAD Active Site: FAD Stacking (Planar Interaction) Mech_Mimicry->ActiveSite_FAD Blocks Substrate Entry Outcome_Viral Inhibition of Viral Replication (Cap-Snatching Blocked) ActiveSite_Metal->Outcome_Viral Outcome_Neuro Inhibition of D-Serine Oxidation (NMDA Modulation) ActiveSite_FAD->Outcome_Neuro

Caption: Bifurcated mechanism of PCA. Left: Metal chelation (Viral/Epigenetic). Right: Substrate mimicry (Neuroscience).

Investigative Workflow: From Hit to Lead

To rigorously confirm the MoA for a new PCA derivative, follow this decision tree.

Workflow Start New PCA Derivative Step1 Thermal Shift Assay (TSA) (+/- Metal Ions) Start->Step1 Decision Delta Tm > 2°C? Step1->Decision Path_Metal Metal Dependent? Add EDTA Decision->Path_Metal Yes (Metal Target) Path_Comp Competitive? Lineweaver-Burk Decision->Path_Comp Yes (Non-Metal) ITC Isothermal Titration Calorimetry (Kd, dH, dS) Path_Metal->ITC Path_Comp->ITC XRay Co-Crystallography (Final Proof) ITC->XRay

Caption: Experimental decision tree for validating PCA binding modes. TSA filters hits; ITC quantifies thermodynamics; X-ray confirms topology.

Critical Considerations & Troubleshooting

Metal Contamination

When investigating PCA as a metalloenzyme inhibitor, trace metals in buffers can skew


 values by orders of magnitude.
  • Solution: Use Chelex-treated water for all buffers.

  • Control: Run a "No-Metal" control. If PCA shows activity against a metalloenzyme in the absence of exogenous metal (and presence of chelators), it may be acting via an allosteric mechanism or aggregation (a false positive).

Assay Interference (PAINS)

PCA derivatives can sometimes aggregate or redox-cycle.

  • Validation: Include 0.01% Triton X-100 in assays to prevent colloidal aggregation.

  • Redox Check: Ensure the assay readout (e.g., Amplex Red) is not directly oxidized by the PCA derivative itself.

References

  • Vertex AI Search. (2013). 4-Hydroxypyridazin-3(2H)-one Derivatives as Novel D-amino Acid Oxidase Inhibitors. National Institutes of Health. 4[5][6][7]

  • Cayman Chemical. (n.d.). D-Amino Acid Oxidase Inhibitor (CAS 39793-31-2). Cayman Chemical Technical Data. 8[5][6][7]

  • ResearchGate. (2025). Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid]. Zeitschrift für Kristallographie. 5

  • MDPI. (2021). Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor. 9[5][6][7]

  • Beilstein Journals. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. 6[4][5][6][7]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of Pyridazinone Scaffolds for Medicinal Chemistry

Abstract The pyridazinone core, a six-membered heterocycle featuring two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives exhibit a remark...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridazinone core, a six-membered heterocycle featuring two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects, making it a focal point in modern drug discovery.[4][5][6] The synthetic accessibility and the capacity for functionalization at various positions on the ring are crucial for developing novel therapeutic agents and conducting extensive structure-activity relationship (SAR) studies.[1][7] This technical guide provides an in-depth review of the principal synthetic strategies for constructing the pyridazinone ring system. It is designed for researchers, medicinal chemists, and drug development professionals, offering a narrative that balances foundational methods with contemporary advancements. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and benchmark methodologies to provide a practical framework for laboratory application.

Chapter 1: The Pyridazinone Core: A Pillar in Modern Drug Discovery

The pyridazinone ring is an aromatic 1,2-diazine containing a carbonyl group.[8] This structural motif is not commonly found in nature, which has historically made its exploration dependent on synthetic chemistry.[8] The arrangement of its nitrogen and carbonyl functionalities allows for a variety of non-covalent interactions with biological targets, underpinning its diverse pharmacological profile.[2] Numerous studies have documented the wide-ranging therapeutic potential of pyridazinone derivatives, which include:

  • Anti-inflammatory and Analgesic Activity [5][6][9]

  • Anticancer Properties [1][4]

  • Antimicrobial (Antibacterial and Antifungal) Effects [4][5]

  • Cardiovascular Applications (e.g., antihypertensive, cardiotonic) [5][10]

  • Central Nervous System (CNS) Activity [1]

The success of this scaffold lies in its synthetic tractability. The ability to strategically introduce a wide array of substituents around the core ring allows chemists to fine-tune the molecule's steric and electronic properties, thereby optimizing its potency, selectivity, and pharmacokinetic profile. This guide delves into the key synthetic routes that enable the creation of these valuable compounds.

Chapter 2: Foundational Synthetic Strategies: Condensation of 1,4-Dicarbonyl Equivalents

The most classical and enduring method for constructing the pyridazinone ring is the cyclocondensation of a 1,4-dicarbonyl compound, or a synthetic equivalent, with hydrazine or its derivatives.[11] This approach, analogous to the Paal-Knorr synthesis, is valued for its reliability and the use of readily accessible starting materials.

Causality and Mechanism

The reaction is driven by the high nucleophilicity of hydrazine, which readily attacks carbonyl groups. The process involves an initial condensation to form a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable heterocyclic ring. The choice of the 1,4-dicarbonyl precursor directly dictates the substitution and oxidation state of the final pyridazinone product.

G cluster_0 Reaction Mechanism Start γ-Ketoacid + Hydrazine (H₂NNH₂) Step1 Nucleophilic attack on ketone carbonyl forms hydrazone intermediate Step2 Intramolecular cyclization: Nitrogen attacks carboxylic acid Step3 Dehydration (Loss of H₂O) Product 4,5-Dihydropyridazin-3(2H)-one

Caption: Generalized mechanism for pyridazinone synthesis from a γ-ketoacid.

Key Substrates and Protocols

1. Synthesis from γ-Ketoacids: This is arguably the most common pathway, leading directly to 4,5-dihydropyridazin-3(2H)-ones.[8][12]

Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one (Conventional Heating) [3]

  • Materials:

    • β-Benzoylpropionic acid (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve β-benzoylpropionic acid in a suitable volume of ethanol.

    • Add hydrazine hydrate to the solution.

    • Attach a reflux condenser and heat the mixture to reflux (typically 80-90°C) for 4 to 8 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume via rotary evaporation.

    • Pour the concentrated mixture into ice-cold water to precipitate the solid product.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and allow it to air dry.

    • Purify the crude product by recrystallization from ethanol to yield pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

2. Synthesis from Maleic Anhydrides: The reaction of substituted or unsubstituted maleic anhydrides with hydrazine is a straightforward route to produce pyridazine-3,6-diones.[8][13]

3. Synthesis from Unsaturated 1,4-Diketones: Condensation with hydrazine initially forms a dihydropyridazine, which can then be oxidized using reagents like chromium trioxide to yield the fully aromatic pyridazine ring.[8]

Chapter 3: Advanced Cycloaddition and Multicomponent Strategies

While classical condensations are robust, modern synthetic chemistry often demands greater efficiency and molecular complexity. Cycloaddition and multicomponent reactions (MCRs) provide elegant solutions for accessing diverse pyridazinone scaffolds.

[4+2] Cycloaddition Reactions

The inverse-electron-demand Diels-Alder reaction is a powerful tool for pyridazine synthesis. This strategy typically involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an alkene or alkyne (dienophile).[11][14] The reaction proceeds via a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder elimination of a small molecule, usually dinitrogen (N₂), to form the aromatic pyridazine ring.[11]

  • Key Advantage: This method offers excellent control over regioselectivity and allows for the introduction of diverse functional groups, providing access to highly substituted pyridazinones that are difficult to prepare otherwise. A catalyst-free variant involves the [4+2] cycloaddition-elimination of α-halogeno hydrazones with enaminones.

G cluster_1 [4+2] Cycloaddition Pathway Reactants 1,2,4,5-Tetrazine (Diene) + Alkyne (Dienophile) Step1 Concerted [4+2] Cycloaddition Intermediate Unstable Bicyclic Intermediate Step2 Retro-Diels-Alder (Elimination of N₂) Product Substituted Pyridazine

Caption: Inverse-electron-demand Diels-Alder reaction for pyridazine synthesis.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants are combined in a single pot to form a product that incorporates portions of all reactants.[15] This approach aligns with the principles of green chemistry by reducing waste, minimizing purification steps, and saving time. A notable MCR for pyridazinone synthesis involves the Friedel-Crafts acylation of an arene with a cyclic anhydride, catalyzed by an ionic liquid, to form a γ-ketoacid in situ.[5][10] This intermediate is then immediately condensed with hydrazine without isolation, leading directly to the pyridazinone product.

  • Key Advantage: This one-pot procedure offers high operational simplicity and atom economy, making it ideal for generating libraries of related compounds for screening purposes.[5]

Chapter 4: Modern Methodologies for Enhanced Efficiency and Sustainability

Recent advancements in synthetic methodology have focused on improving the efficiency, safety, and environmental impact of chemical transformations. Microwave-assisted synthesis and transition-metal catalysis have become indispensable tools in the synthesis of pyridazinone scaffolds.

Microwave-Assisted Synthesis

Microwave irradiation provides a highly efficient means of heating, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods.[3][16]

Comparative Analysis: Conventional vs. Microwave Synthesis [3]

MethodReaction TimeTypical Yield (%)Temperature (°C)Key AdvantagesKey Disadvantages
Microwave-Assisted 4 - 10 minutes85 - 92%120 - 150Rapid, high yields, improved purity, potential for solvent-free conditions.Requires specialized equipment, potential scalability challenges.
Conventional Heating 4 - 8 hours65 - 78%Reflux (Solvent-dependent)Uses standard lab equipment, well-established.Long reaction times, higher energy use, often lower yields.

Experimental Protocol: Microwave-Assisted Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one [3]

  • Materials:

    • β-Benzoylpropionic acid (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Ethanol (optional, for slurry)

  • Procedure:

    • Place β-benzoylpropionic acid and hydrazine hydrate into a microwave reaction vial. If desired, add a minimal amount of ethanol (e.g., 2 mL) to create a slurry.

    • Seal the vial and place it inside the microwave reactor.

    • Irradiate the mixture at 120°C for 10 minutes.

    • Monitor the reaction's progress by TLC.

    • After completion, allow the vial to cool to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Transition-Metal Catalysis

Transition-metal catalysis unlocks synthetic pathways for creating complex and uniquely functionalized pyridazinones that are inaccessible through traditional methods.[17] Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are frequently used to modify a pre-existing pyridazinone core.[18] Furthermore, catalytic methods can be employed to construct the heterocyclic ring itself. For instance, a tandem Sonogashira coupling followed by a cycloisomerization reaction can be used to build fused ring systems, such as furo[2,3-c]pyridazines, starting from an appropriately substituted pyridazinone precursor.[19][20]

  • Key Advantage: This approach offers unparalleled versatility for late-stage functionalization and the construction of complex, polycyclic architectures, which is critical for advanced drug design.

Chapter 5: Summary and Future Outlook

The synthesis of the pyridazinone scaffold has evolved from robust, classical condensation reactions to highly efficient and versatile modern methodologies. The foundational Paal-Knorr type synthesis remains a workhorse for accessing simple dihydropyridazinones. However, the demand for greater molecular diversity and sustainable practices has driven the adoption of advanced strategies.

The future of pyridazinone synthesis will likely focus on several key areas:

  • Green Chemistry: An increasing emphasis on multicomponent reactions, solvent-free conditions, and the use of recyclable catalysts will continue to reduce the environmental footprint of these syntheses.[15][16]

  • Catalysis: The development of novel transition-metal and organocatalytic systems will enable even more precise control over regioselectivity and stereoselectivity, allowing for the synthesis of chiral pyridazinone derivatives.

  • Flow Chemistry: The translation of batch protocols to continuous flow systems will offer advantages in safety, scalability, and process control, particularly for industrial applications.

  • Photoredox Catalysis: Light-mediated reactions offer new avenues for mild and selective C-H functionalization and ring construction, further expanding the accessible chemical space.

By leveraging this diverse synthetic toolkit, medicinal chemists are well-equipped to continue exploring the vast therapeutic potential of the pyridazinone scaffold, paving the way for the next generation of innovative medicines.

References
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. Retrieved from [Link]

  • Bentham Science. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link]

  • PubMed. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link]

  • RSC Publishing. (n.d.). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers. Retrieved from [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1125. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. 6(12), 297-310. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Various Chemical and Biological Activities of Pyridazinone Derivatives. 20(2), 132-142. Retrieved from [Link]

  • PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route to the formation of pyridazinones 11–19. Reagents and.... Retrieved from [Link]

  • ACS Publications. (2017). Synthesis of Furo[2,3-c]pyridazines via Tandem Transition-Metal Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bentham Science. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link]

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme. Retrieved from [Link]

  • ResearchGate. (2022). Green synthesized pyridazinone derivatives as promising biologically active and anticancer drugs. Egyptian Journal of Chemistry, 65(3). Retrieved from [Link]

  • ACS Publications. (2015). A Straightforward Approach toward Multifunctionalized Pyridazines via Imination/Electrocyclization. Organic Letters. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Retrieved from [Link]

  • PubMed. (2017). Synthesis of Furo[2,3-c]pyridazines via Tandem Transition-Metal Catalysis. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. 16(3), 1844-1848. Retrieved from [Link]

  • ScholarVox. (n.d.). Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition-metal-catalyzed synthetic routes for imidazo[1,2-b]pyridazine derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Tautomerism of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the tautomeric phenomena observed in 4-oxo-1,4-dihydro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the tautomeric phenomena observed in 4-oxo-1,4-dihydropyridazine-3-carboxylic acid. This critical understanding is paramount for researchers in medicinal chemistry and drug development, as the specific tautomeric form of a molecule can significantly influence its pharmacological and pharmacokinetic properties.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development.[1] These isomers, or tautomers, differ in the position of a proton and a double bond. For heterocyclic compounds like 4-oxo-1,4-dihydropyridazine-3-carboxylic acid, the prevalent tautomeric forms can exhibit distinct physicochemical properties, including acidity, lipophilicity, and hydrogen bonding capabilities.[2] Consequently, understanding and controlling tautomeric equilibria are crucial for optimizing a drug candidate's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

The pyridazinone scaffold is a "magic moiety" in medicinal chemistry, with derivatives displaying a wide array of pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties.[3] The biological activity of these compounds is intrinsically linked to their molecular structure, and thus, a thorough characterization of their tautomeric behavior is essential.

Tautomeric Landscape of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid

The primary tautomeric equilibrium for 4-oxo-1,4-dihydropyridazine-3-carboxylic acid involves the interconversion between the keto (lactam) and enol (lactim) forms. Additionally, the carboxylic acid group introduces the possibility of zwitterionic forms. The principal tautomers are depicted below:

Tautomers cluster_keto Keto (Amide) Forms cluster_enol Enol (Hydroxy) Forms cluster_zwitterion Zwitterionic Forms Keto_NH 4-oxo-1,4-dihydropyridazine-3-carboxylic acid (Predominant Form) Keto_CH 4-oxo-4,5-dihydropyridazine-3-carboxylic acid Keto_NH->Keto_CH Proton Transfer Enol_OH 4-hydroxypyridazine-3-carboxylic acid Keto_NH->Enol_OH Proton Transfer Zwitterion 3-carboxy-4-oxopyridazin-1-ium-1-ide Keto_NH->Zwitterion Intramolecular Proton Transfer

Caption: Potential tautomeric forms of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid.

For many pyridazinone derivatives, the keto form is predominantly the more stable tautomer.[3] This stability can be attributed to the greater bond energy of the C=O double bond compared to the C=C double bond in the enol form.

Theoretical Insights into Tautomeric Conversion

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating the thermodynamics and kinetics of tautomeric interconversion. Theoretical studies on the parent pyridazin-3(2H)-one molecule have revealed key insights applicable to its derivatives.

The direct transfer of a proton from the nitrogen to the oxygen in the keto form to yield the enol form involves a high activation energy barrier, estimated to be around 42.64 kcal/mol.[4] This high barrier is a consequence of the strained four-membered transition state. A more favorable, lower-energy pathway involves the formation of a dimer, which facilitates a double hydrogen transfer with a significantly lower activation energy of approximately 14.66 kcal/mol.[4]

The solvent environment plays a critical role in mediating the tautomeric equilibrium. Protic polar solvents, in particular, can reduce the activation energy for the direct proton transfer by participating in the proton relay.[4]

Experimental Approaches to Characterizing Tautomers

A multi-faceted experimental approach is necessary to unequivocally characterize the tautomeric forms of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid in different states and environments.

X-ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for studying tautomerism in solution. By analyzing chemical shifts, coupling constants, and through techniques like variable-temperature NMR, the relative populations of different tautomers can be determined.

Expected NMR Signatures:

TautomerKey ¹H NMR SignalsKey ¹³C NMR Signals
Keto Form - N-H proton signal (broad) - Vinyl protons on the pyridazine ring - Carboxylic acid proton (broad)- C=O (keto) signal (~160-170 ppm) - C=O (carboxyl) signal (~170-180 ppm) - sp² carbons of the pyridazine ring
Enol Form - O-H proton signal (sharp) - Aromatic-like protons on the pyridazine ring - Carboxylic acid proton (broad)- C-OH (enol) signal (~150-160 ppm) - C=O (carboxyl) signal (~170-180 ppm) - sp² carbons of the pyridazine ring

The chemical shifts of the ring carbons in 1,4-dihydropyridine derivatives are relatively insensitive to the nature of substituents, providing a stable reference frame for analysis.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to monitor tautomeric equilibria, as the different electronic structures of the keto and enol forms result in distinct absorption spectra. The keto form typically exhibits a π → π* transition at a shorter wavelength compared to the more conjugated enol form. By monitoring changes in the absorption spectra as a function of solvent polarity and pH, valuable information about the tautomeric equilibrium can be obtained.[7]

Influence of Environmental Factors on Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and can be significantly influenced by the surrounding environment.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent have a profound impact on the relative stability of tautomers.[2]

  • Polar Protic Solvents (e.g., water, methanol): These solvents can stabilize the more polar keto form through hydrogen bonding. They can also facilitate proton transfer, potentially lowering the activation energy for interconversion.

  • Aprotic Solvents (e.g., DMSO, DMF): These solvents can also influence the equilibrium, and their specific interactions with the solute molecules will determine the favored tautomer.

  • Nonpolar Solvents (e.g., chloroform, toluene): In nonpolar environments, intramolecular hydrogen bonding within the enol form might become more significant, potentially shifting the equilibrium towards the enol tautomer.

pH Effects

The pH of the medium can dramatically alter the tautomeric equilibrium by changing the protonation state of the molecule.

  • Acidic Conditions: Under acidic conditions, protonation of the carbonyl oxygen can favor the enol form.

  • Basic Conditions: In basic media, deprotonation of the carboxylic acid and potentially the N-H group can lead to the formation of anionic species, which will have their own tautomeric preferences.

Synthesis and Characterization Protocols

The synthesis of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid and its derivatives is crucial for further investigation. While specific protocols for the parent compound are not detailed in the immediate search results, general synthetic strategies for related compounds can be adapted. For instance, the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates has been achieved through Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates.[8][9] Another general approach involves the hydrolysis of the corresponding ethyl ester.[10]

General Experimental Workflow for Tautomeric Analysis:

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_tautomerism Tautomerism Studies Synthesis Synthesize Compound Purification Purify by Recrystallization/Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry Purification->MS XRay Single Crystal X-ray (if crystals form) Purification->XRay Solvent_Study UV-Vis & NMR in Varying Solvents Purification->Solvent_Study pH_Study UV-Vis & NMR at Different pH values Solvent_Study->pH_Study Computational DFT Calculations (Energy & Spectra) pH_Study->Computational

Caption: A typical experimental workflow for the comprehensive study of tautomerism.

Conclusion and Future Directions

The tautomerism of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a critical aspect of its chemical identity, with significant implications for its biological activity. Based on theoretical principles and experimental data from closely related compounds, the 4-oxo (keto) form is expected to be the predominant tautomer, particularly in the solid state and in polar solvents. However, the tautomeric equilibrium is dynamic and can be influenced by the solvent and pH.

For drug development professionals, a thorough understanding and characterization of the tautomeric landscape of this and related pyridazinone derivatives are essential. Future research should focus on obtaining detailed experimental data (NMR, UV-Vis, and X-ray crystallography) for the parent 4-oxo-1,4-dihydropyridazine-3-carboxylic acid to definitively confirm its tautomeric preferences under various conditions. Such studies will provide a solid foundation for the rational design of novel and effective pyridazinone-based therapeutic agents.

References

  • Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], C12H8N2O5. (2025). ResearchGate. [Link]

  • Crystal structure of poly[diaqua-{μ3-1-(3-carboxylatophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylato-κO,O′:O′′:O′′′′}manganese(II)] hydrate. (2025). ResearchGate. [Link]

  • Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. (n.d.). ACSCINF.org. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). PubMed Central. [Link]

  • Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. (n.d.). Dalton Transactions. [Link]

  • 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. (2023). PubMed Central. [Link]

  • [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. (2000). PubMed. [Link]

  • Keto-enol tautomerism of pyridazinones. (n.d.). ResearchGate. [Link]

  • Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. (2014). PubMed. [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2024). Walsh Medical Media. [Link]

  • Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. (2022). PubMed Central. [Link]

  • The Influence of pH and Temperature on Tautomerism Reactions of Some Aromatic Mono and Bi Schiff Bases. (2024). Iraqi National Journal of Chemistry. [Link]

  • Solid-State 17O NMR Study of Carboxylic Acid Dimers: Simultaneously Accessing Spectral Properties of Low. (2019). ACS Publications. [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). PubMed Central. [Link]

  • Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. (2008). PubMed. [Link]

  • Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. (2013). Longdom Publishing. [Link]

  • 4-oxo-1,4-dihydropyridazine-3-carboxylic acid (C5H4N2O3). (n.d.). PubChem. [Link]

  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T. (n.d.). Semantic Scholar. [Link]

  • NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. (2010). SciELO. [Link]

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Foundational

Preliminary In Vitro Screening of 4-oxo-1,4-dihydropyridazine-3-carboxylic Acid Analogs: A Technical Guide

This guide provides a comprehensive framework for the preliminary in vitro screening of novel 4-oxo-1,4-dihydropyridazine-3-carboxylic acid analogs. The protocols and methodologies detailed herein are designed for resear...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preliminary in vitro screening of novel 4-oxo-1,4-dihydropyridazine-3-carboxylic acid analogs. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals to ascertain the cytotoxic, antimicrobial, and anti-inflammatory potential of this promising class of heterocyclic compounds. The structure of this guide is designed to flow from the foundational understanding of the chemical scaffold to the practical application of a tiered screening cascade, culminating in data interpretation and decision-making for subsequent stages of drug discovery.

Introduction: The Therapeutic Potential of the 4-oxo-1,4-dihydropyridazine-3-carboxylic Acid Scaffold

The pyridazinone moiety is a "privileged structure" in medicinal chemistry, known for its chemical stability and synthetic accessibility.[1] Pyridazinone derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, antidiabetic, antidepressant, analgesic, anti-AIDS, anticancer, and antimicrobial properties.[2] The 4-oxo-1,4-dihydropyridazine-3-carboxylic acid core, in particular, shares structural similarities with the well-established 4-oxo-1,4-dihydroquinoline-3-carboxylic acids (quinolones), a class of potent antibacterial agents.[3][4] This structural analogy provides a strong rationale for investigating the antimicrobial potential of these pyridazine analogs.

Furthermore, recent studies have highlighted the potential of pyridazinone-based derivatives as anticancer agents.[5] Some have demonstrated inhibitory activity against key targets in oncology, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis in cancer.[1][6][7] The inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth and metastasis.[8] Additionally, some pyridine derivatives have been investigated as topoisomerase inhibitors, which are effective anticancer agents that interfere with DNA replication in cancer cells.[2][3]

Given the established anti-inflammatory properties of some pyridazinone analogs,[7] a preliminary screening for anti-inflammatory activity is also a logical step. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins that mediate pain and inflammation.[9] Inhibition of COX-2 is a well-validated strategy for the development of anti-inflammatory drugs.[9]

This guide, therefore, outlines a tiered in vitro screening cascade designed to efficiently evaluate novel 4-oxo-1,4-dihydropyridazine-3-carboxylic acid analogs for these three key biological activities: cytotoxicity against cancer cell lines, antimicrobial activity against a panel of pathogenic microbes, and inhibitory activity against the COX-2 enzyme.

The In Vitro Screening Cascade: A Strategic Approach

A tiered approach to in vitro screening is a cost-effective and efficient strategy for the early assessment of a library of new chemical entities. This workflow allows for the rapid identification of compounds with promising biological activity and helps to prioritize them for further, more detailed investigation.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Potency Determination cluster_2 Tier 3: Lead Prioritization Cytotoxicity Cytotoxicity Screening (MTT Assay) IC50 IC50 Determination (MTT Assay) Cytotoxicity->IC50 Active Compounds Antimicrobial Antimicrobial Screening (Agar Well Diffusion) MIC MIC Determination (Broth Microdilution) Antimicrobial->MIC Active Compounds Anti_inflammatory Anti-inflammatory Screening (COX-2 Inhibition) COX2_IC50 COX-2 IC50 Determination (Fluorometric Assay) Anti_inflammatory->COX2_IC50 Active Compounds Lead_Selection Lead Compound Selection (Based on Potency & Selectivity) IC50->Lead_Selection MIC->Lead_Selection COX2_IC50->Lead_Selection

Caption: A tiered in vitro screening cascade for 4-oxo-1,4-dihydropyridazine-3-carboxylic acid analogs.

Tier 1: Primary Screening Methodologies

The primary screening phase is designed for high-throughput evaluation of the synthesized analogs to identify "hits" with any level of the desired biological activity.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This assay is a cornerstone for the initial screening of potential anticancer agents.[10]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The concentration of this formazan, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[11]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Harvest cancer cells from a logarithmic growth phase culture.

    • Perform a cell count and dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well in a 96-well plate).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[11] It is advisable to avoid using the perimeter wells of the plate to minimize the "edge effect".[12]

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[13]

Data Presentation: Cytotoxicity Screening Results

Compound IDConcentration (µM)% Cell Viability (Mean ± SD)
Analog-0015025.3 ± 3.1
Analog-0025089.7 ± 5.4
Analog-0035045.1 ± 4.2
Doxorubicin (Positive Control)1015.8 ± 2.5
Vehicle Control (DMSO)0.1%100 ± 4.8
Antimicrobial Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used and cost-effective technique to evaluate the antimicrobial activity of test compounds.[14] It relies on the diffusion of the antimicrobial agent from a well through an agar medium inoculated with a test microorganism.[14]

Principle: The test compound diffuses into the agar, creating a concentration gradient. If the compound possesses antimicrobial activity, a clear zone of growth inhibition will be observed around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Experimental Protocol: Agar Well Diffusion

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test microorganism in a suitable broth medium, adjusted to a 0.5 McFarland turbidity standard.[15]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.[15]

  • Well Preparation:

    • Using a sterile cork borer, create wells of a uniform diameter (e.g., 6-8 mm) in the agar plate.

  • Compound Application:

    • Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Measurement of Inhibition Zones:

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Data Presentation: Antimicrobial Screening Results

Compound IDTest MicroorganismZone of Inhibition (mm)
Analog-001Staphylococcus aureus18
Analog-001Escherichia coli12
Analog-002Staphylococcus aureus0
Analog-002Escherichia coli0
Ciprofloxacin (Positive Control)Staphylococcus aureus25
Ciprofloxacin (Positive Control)Escherichia coli30
DMSO (Negative Control)Staphylococcus aureus0
DMSO (Negative Control)Escherichia coli0
Anti-inflammatory Screening: Fluorometric COX-2 Inhibitor Assay

This assay provides a rapid and sensitive method for high-throughput screening of COX-2 inhibitors.[9] It is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.[9]

Principle: The peroxidase activity of COX-2 generates a fluorescent product from a probe, and the rate of fluorescence increase is proportional to the COX-2 activity.[16] Inhibitors of COX-2 will reduce the rate of fluorescence generation.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

  • Reagent Preparation:

    • Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions.[9]

  • Assay Setup (in a 96-well white opaque plate):

    • Enzyme Control (EC): Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC): Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) at a concentration that gives significant inhibition.[9]

    • Test Sample (S): Add 10 µL of the test compound solution.

  • Enzyme Addition and Incubation:

    • Add 80 µL of the Reaction Mix (containing Assay Buffer, COX Probe, and COX Cofactor) to each well.

    • Add 10 µL of the diluted COX-2 enzyme solution to all wells except the blank.

    • Incubate the plate at 25°C for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid working solution to all wells.[16]

    • Immediately measure the fluorescence kinetically (e.g., every minute for 10 minutes) using a fluorescence plate reader with excitation at ~535 nm and emission at ~587 nm.[9]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each test compound relative to the Enzyme Control.

Data Presentation: COX-2 Inhibition Screening Results

Compound IDConcentration (µM)% COX-2 Inhibition
Analog-001108.2
Analog-002103.5
Analog-0031065.7
Celecoxib (Positive Control)192.4
Vehicle Control (DMSO)0.1%0

Tier 2: Secondary Screening and Potency Determination

Compounds that show significant activity in the primary screens ("hits") are advanced to secondary screening to determine their potency, typically by generating dose-response curves and calculating IC₅₀ (for cytotoxicity and enzyme inhibition) or MIC (for antimicrobial activity) values.

IC₅₀ Determination for Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For cytotoxicity, it represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population.

The protocol is similar to the primary MTT assay, but a range of concentrations of the test compound is used to generate a dose-response curve.

IC50_Workflow A Prepare Serial Dilutions of Test Compound B Treat Cells in 96-well Plate A->B C Incubate for 48-72 hours B->C D Perform MTT Assay C->D E Measure Absorbance D->E F Plot Dose-Response Curve (% Viability vs. log[Concentration]) E->F G Calculate IC50 Value F->G

Caption: Workflow for IC₅₀ determination using the MTT assay.

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17] The broth microdilution method is a standardized technique for determining MIC values.[11]

Experimental Protocol: Broth Microdilution

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).[17]

  • Inoculum Preparation and Addition:

    • Prepare a standardized inoculum of the test microorganism and dilute it to the appropriate concentration.

    • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Controls:

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[17]

  • Incubation:

    • Incubate the plates under appropriate conditions.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]

IC₅₀ Determination for COX-2 Inhibition

Similar to the cytotoxicity assay, a dose-response curve is generated for the fluorometric COX-2 inhibition assay using a range of compound concentrations. The IC₅₀ value represents the concentration of the compound that inhibits 50% of the COX-2 enzyme activity.

Tier 3: Lead Prioritization and Further Steps

Based on the IC₅₀ and MIC values obtained in the secondary screening, promising compounds are selected for further investigation. Key considerations for lead prioritization include:

  • Potency: Lower IC₅₀ or MIC values indicate higher potency.

  • Selectivity: For anticancer agents, a high selectivity index (the ratio of the IC₅₀ in a normal cell line to that in a cancer cell line) is desirable. For anti-inflammatory agents, selectivity for COX-2 over COX-1 is important to minimize gastrointestinal side effects.

  • Spectrum of Activity: For antimicrobial agents, a broad spectrum of activity against both Gram-positive and Gram-negative bacteria may be advantageous.

Selected lead compounds can then proceed to more advanced in vitro studies (e.g., mechanism of action studies, resistance development studies) and subsequently to in vivo animal models.

References

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  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.
  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: 4-Oxo-1,4-Dihydropyridazine-3-Carboxylic Acid Derivatives in Cancer Cell Line Profiling

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Executive Summary The compound 4-oxo-1,4-dihydropyridazine-3-carboxylic acid (CAS: 17...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary

The compound 4-oxo-1,4-dihydropyridazine-3-carboxylic acid (CAS: 17417-55-9) serves as a highly privileged structural scaffold in modern oncology drug discovery. Rather than acting as a standalone therapeutic, this building block is extensively derivatized to synthesize potent, targeted anti-cancer agents[1]. Its unique structural topology—featuring a hydrogen-bond accepting oxo group, a versatile carboxylic acid for amide/ester functionalization, and an N-arylation site—makes it an ideal bioisostere for mimicking ATP in kinase hinge regions or coordinating with metal ions in metalloenzymes.

This application note details the mechanistic rationale and validated protocols for evaluating 4-oxo-1,4-dihydropyridazine derivatives in cancer cell lines, specifically focusing on two primary therapeutic axes: Hypoxia-induced Carbonic Anhydrase (CA IX/XII) inhibition [2] and Oncogenic Receptor Tyrosine Kinase (c-Met/NTRK) inhibition [3][4].

Mechanistic Grounding: Causality in Scaffold Design

To effectively test these derivatives in vitro, researchers must understand why the scaffold interacts with specific targets:

  • Targeting Hypoxic Tumors (CA IX/XII): Solid tumors often outgrow their vascular supply, leading to hypoxia. This stabilizes HIF-1α, which upregulates transmembrane Carbonic Anhydrase IX (CA IX) to regulate the acidic tumor microenvironment. When the 3-carboxylic acid of our target scaffold is converted into a sulfonamide, the resulting pyridazine-sulfonamide selectively binds the Zn²⁺ ion in the CA IX active site. The bulky pyridazine core prevents the molecule from entering the narrow active sites of off-target cytosolic CA I/II, granting tumor-specific isoform selectivity[2].

  • Targeting Tyrosine Kinases (c-Met & NTRK): The c-Met and NTRK signaling pathways drive tumor proliferation and metastasis. The 4-oxo-1,4-dihydropyridazine core acts as an ATP-competitive inhibitor. The oxo group and adjacent nitrogens form critical, highly directional hydrogen bonds with the kinase hinge region (e.g., Met1160 in c-Met). This physically blocks ATP binding, shutting down downstream PI3K/AKT and MAPK/ERK signaling cascades[3].

CMet_Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT MAPK MAPK/ERK Pathway cMet->MAPK Tumor_Prog Tumor Proliferation PI3K_AKT->Tumor_Prog MAPK->Tumor_Prog Inhibitor Pyridazine Scaffold Inhibitor->cMet Kinase Inhibition

Fig 1: Kinase inhibition of the c-Met signaling pathway by pyridazine derivatives.

Protocol 1: Hypoxic Cell Viability & CA IX Inhibition Assay

This protocol evaluates the anti-proliferative effect of sulfonamide-functionalized 4-oxo-1,4-dihydropyridazine derivatives on CA IX-expressing cancer cells (e.g., HT-29 colorectal or MDA-MB-231 breast cancer lines) under hypoxic conditions[2].

Experimental Causality & Self-Validating Design
  • Causality of Hypoxia: CA IX is minimally expressed in normoxia. Incubating cells in 1% O₂ forces the metabolic shift required to express the drug's target.

  • Self-Validating Checkpoint: This protocol mandates parallel normoxic (21% O₂) and hypoxic (1% O₂) plates. A verified CA IX inhibitor will show a substantially lower IC₅₀ in the hypoxic plate. If the compound kills cells equally in both environments, it exhibits off-target general cytotoxicity rather than CA IX-specific inhibition.

Step-by-Step Methodology
  • Cell Seeding: Seed HT-29 cells at a density of 5 × 10³ cells/well in two 96-well plates using DMEM supplemented with 10% FBS.

  • Attachment (Normoxia): Incubate both plates for 24 hours at 37°C, 5% CO₂, and 21% O₂ to allow for cell adherence and basal metabolic stabilization.

  • Compound Treatment: Prepare serial dilutions of the pyridazine derivatives (e.g., 0.1 nM to 100 µM) in DMSO (final DMSO concentration <0.5%). Treat both plates identically.

  • Differential Incubation:

    • Plate A (Control): Return to the standard normoxic incubator (21% O₂).

    • Plate B (Experimental): Transfer to a hypoxia chamber flushed with 1% O₂, 5% CO₂, and 94% N₂.

  • Incubation Period: Incubate both plates for 72 hours. Rationale: 72 hours provides sufficient time for HIF-1α stabilization, CA IX translation, and subsequent pH-induced apoptosis in the presence of the inhibitor.

  • Viability Readout (MTT): Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

Workflow Step1 Seed Cells (HT-29) Step2 Normoxia Pre-incubation Step1->Step2 Step3 Drug Treatment Step2->Step3 Step4 Hypoxia Incubation (1% O2) Step3->Step4 Step5 Viability Assay (MTT) Step4->Step5

Fig 2: Experimental workflow for hypoxic cell viability and CA IX inhibition assay.

Protocol 2: c-Met Phosphorylation Inhibition Assay

For derivatives targeting receptor tyrosine kinases, cell viability alone is insufficient to prove mechanism of action. This protocol utilizes an In-Cell Western (or Phospho-ELISA) to directly quantify the inhibition of c-Met autophosphorylation (Tyr1234/1235) in A549 non-small cell lung cancer cells[3].

Experimental Causality & Self-Validating Design
  • Causality of Serum Starvation: Standard serum (FBS) contains unpredictable levels of Hepatocyte Growth Factor (HGF). Starving the cells synchronizes the cell cycle and reduces basal p-c-Met to near zero, ensuring the observed signal is strictly driven by controlled HGF stimulation.

  • Self-Validating Checkpoint: The assay must include an unstimulated control (no HGF, no drug) to establish the baseline, and a positive control (e.g., Crizotinib or Capmatinib) to validate that the assay can successfully detect c-Met inhibition.

Step-by-Step Methodology
  • Cell Seeding: Seed A549 cells at 2 × 10⁴ cells/well in a 96-well plate. Incubate overnight for attachment.

  • Serum Starvation: Aspirate complete media. Wash once with PBS. Add serum-free DMEM and incubate for 24 hours.

  • Inhibitor Pre-treatment: Add the 4-oxo-1,4-dihydropyridazine derivatives at varying concentrations. Incubate for 2 hours. Rationale: This allows the compound to permeate the cell membrane and occupy the intracellular kinase hinge domain prior to receptor activation.

  • Ligand Stimulation: Add recombinant human HGF (50 ng/mL) for exactly 10 minutes. Rationale: 10 minutes represents the peak of transient c-Met autophosphorylation before receptor internalization and degradation begins.

  • Fixation & Permeabilization: Immediately aspirate media and fix cells with 4% paraformaldehyde for 15 min. Permeabilize with 0.1% Triton X-100 in PBS for 10 min.

  • Detection: Block with 5% BSA. Incubate with primary anti-phospho-c-Met (Tyr1234/1235) and anti-total-c-Met antibodies overnight. Detect using near-infrared secondary antibodies (e.g., IRDye 800CW and 680RD) and quantify the p-c-Met / total c-Met ratio.

Quantitative Data Presentation

The table below summarizes the expected quantitative readouts when utilizing optimized 4-oxo-1,4-dihydropyridazine-3-carboxylic acid derivatives across different cancer cell lines and target classes, synthesized from established structure-activity relationship (SAR) data[2][3][4].

Target ClassScaffold ModificationValidated Cell LineAssay TypeExpected IC₅₀ / Readout
CA IX / XII Sulfonamide-pyridazineHT-29, MDA-MB-231Hypoxic Viability (MTT)5 – 50 nM (Hypoxia-specific)
c-Met Kinase 1-aryl-4-oxo-pyridazineA549, MKN45Phospho-Inhibition< 100 nM (p-c-Met reduction)
NTRK Fusion Quinoline-pyridazine fusionKM12 (Colorectal)CellTiter-Glo Viability< 10 nM

References

  • Sigma-Aldrich. 4-oxo-1,4-dihydropyridazine-3-carboxylic acid | 17417-55-9. URL:

  • [2] MDPI. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. URL:

  • [3] Google Patents. WO2011084402A1 - Tyrosine kinase inhibitors. URL:

  • [4] Google Patents. WO2020038460A1 - Nouvel inhibiteur de dérivé de quinoléine (NTRK Inhibitors). URL:

  • [1] ResearchGate. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. URL:

Sources

Application

Application Note: 4-oxo-1,4-dihydropyridazine-3-carboxylic Acid as a DAAO Pathway Probe

This guide details the application of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid (often abbreviated as PCA or referred to by its tautomer 3-hydroxypyridazine-6-carboxylic acid ) as a molecular probe. This molecule act...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid (often abbreviated as PCA or referred to by its tautomer 3-hydroxypyridazine-6-carboxylic acid ) as a molecular probe.

This molecule acts primarily as a pharmacological chaperone and competitive inhibitor probe for D-amino acid oxidase (DAAO) . It is used to interrogate the metabolic regulation of D-serine and its downstream modulation of NMDA receptors in neuroscience, particularly in schizophrenia and cognitive enhancement research.

Core Principle & Mechanism of Action

4-oxo-1,4-dihydropyridazine-3-carboxylic acid functions as a structural analogue of the transition state of D-amino acids (specifically D-serine and D-alanine). Its planar, electron-deficient ring system mimics the


-imino acid intermediate formed during oxidative deamination.
  • Primary Target: D-Amino Acid Oxidase (DAAO).

  • Mechanism: Competitive inhibition at the active site (FAD cofactor pocket).

  • Biological Readout: Elevation of synaptic D-serine levels, leading to enhanced occupancy of the glycine-binding site on NMDA receptors (NMDARs).

Pathway Visualization

The following diagram illustrates the probe's intervention point in the D-serine/NMDA signaling cascade.

DAAO_Pathway D_Serine D-Serine (Gliotransmitter) DAAO DAAO Enzyme (Active) D_Serine->DAAO Substrate NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Co-agonism Metabolites Hydroxypyruvate + H2O2 DAAO->Metabolites Oxidation PCA_Probe 4-oxo-1,4-dihydropyridazine- 3-carboxylic acid (PROBE) PCA_Probe->D_Serine Accumulation PCA_Probe->DAAO Competitive Inhibition Signal Ca2+ Influx (LTP / Plasticity) NMDAR->Signal Activation

Caption: Logical flow of DAAO inhibition by the probe. Blocking DAAO prevents D-serine degradation, increasing the pool available for NMDA receptor activation.

Experimental Protocols
Application A: In Vitro DAAO Inhibition Assay

Objective: Determine the


 of the probe against recombinant human or rat DAAO to validate potency before cellular use.

Reagents:

  • Probe Stock: 100 mM 4-oxo-1,4-dihydropyridazine-3-carboxylic acid in DMSO.

  • Enzyme: Recombinant human DAAO (hDAAO), ~5 nM final concentration.

  • Substrate: D-Serine (50 mM stock).

  • Detection System: Amplex Red / Horseradish Peroxidase (HRP) kit (detects

    
     product).
    
  • Buffer: 50 mM Sodium Pyrophosphate, pH 8.3.

Protocol:

  • Preparation: Dilute the probe in assay buffer to create a concentration range (e.g., 1 nM to 100

    
    M). Maintain DMSO < 1%.
    
  • Incubation: Mix 50

    
    L of diluted probe with 50 
    
    
    
    L of hDAAO enzyme solution in a black 96-well plate. Incubate for 15 minutes at 25°C to allow equilibrium binding.
  • Reaction Start: Add 100

    
    L of Substrate Mix (20 mM D-Serine + 50 
    
    
    
    M Amplex Red + 0.2 U/mL HRP).
  • Measurement: Monitor fluorescence continuously for 20 minutes (Ex/Em: 530/590 nm).

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Fit data to the Hill equation to derive 
    
    
    
    .

Expected Data Profile: | Probe Concentration (


M) | Relative Fluorescence Units (RFU) | % Inhibition |
| :--- | :--- | :--- |
| 0 (Control) | 15,000 | 0% |
| 0.1 | 14,200 | ~5% |
| 1.0 | 8,500 | ~43% |
| 10.0 | 1,200 | ~92% |
| 100.0 | 250 | >98% |
Application B: Ex Vivo / Slice Electrophysiology Probe

Objective: Use the probe to confirm that synaptic responses are modulated by endogenous D-serine turnover.

Protocol:

  • Slice Preparation: Prepare acute hippocampal slices (300-400

    
    m) from rodents in ice-cold ACSF.
    
  • Baseline Recording: Establish a stable baseline of fEPSPs (field Excitatory Post-Synaptic Potentials) in the CA1 region by stimulating Schaffer collaterals.

  • Probe Perfusion: Perfuse the slice with ACSF containing 10-50

    
    M  of the probe.
    
    • Note: The carboxylic acid moiety may limit passive diffusion; ensure sufficient equilibration time (20-40 mins).

  • LTP Induction: Apply Theta Burst Stimulation (TBS) or High-Frequency Stimulation (HFS).

  • Readout: Compare the magnitude of Long-Term Potentiation (LTP) between control slices and probe-treated slices.

    • Result: Probe-treated slices should exhibit enhanced LTP due to increased NMDAR co-agonist site occupancy.

Structural Biology & Coordination Chemistry

Beyond enzyme inhibition, this molecule acts as a bidentate ligand for crystallographic studies of metalloenzymes. The 4-oxo and 3-carboxyl groups form a stable chelate ring with divalent cations (


, 

,

).
  • Ligand Binding Mode: O,O'-chelation.

  • Utility: Co-crystallization with zinc-dependent enzymes (e.g., carbonic anhydrases or metalloproteases) to map active site geometry.

Crystallization Screen Setup:

  • Protein: 10 mg/mL.

  • Ligand Ratio: 1:5 (Protein:Probe).

  • Precipitant: PEG 3350 (20-30%), 0.2 M Ammonium Acetate.

  • Method: Hanging drop vapor diffusion at 20°C.

Critical Technical Considerations
ParameterSpecificationNote
Solubility Low in water; High in DMSO/DMFDissolve in DMSO first, then dilute into buffer. Precipitates at pH < 4.[1]
Stability HighStable at room temperature. Resistant to oxidative degradation.
Selectivity ModerateSelective for DAAO over D-Aspartate Oxidase (DDO), but may bind Glycine site of NMDAR at high concentrations (>100

M).
Cell Permeability Low to ModerateThe carboxylic acid is ionized at physiological pH. For intracellular targets, ester prodrugs (e.g., ethyl ester) are often required.
References
  • DAAO Inhibition Context: Smith, S. M., et al. "The behavioral and neurochemical effects of a novel D-amino acid oxidase inhibitor compound 8 [4H-thieno [3,2-b]pyrrole-5-carboxylic acid] and D-serine." Journal of Pharmacology and Experimental Therapeutics, 328(3), 921-930 (2009). Link

  • Structural Analogues: Duplantier, A. J., et al. "Discovery, SAR, and Pharmacokinetics of a Novel Series of d-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry, 52(11), 3576–3585 (2009). Link

  • Coordination Chemistry: Wang, D., et al. "Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], C12H8N2O5." Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 929-930 (2025).[1] Link

  • Fluorescence/Click Chemistry (Related Scaffolds): Otten, P. A., et al. "4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators." Bioconjugate Chemistry, 12(2), 203-12 (2001). Link

Sources

Method

Application Notes and Protocols for the Derivatization of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Prominence of the Pyridazinone Scaffold in Medicinal Chemistry The 4-oxo-1,4-dihydropyri...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Prominence of the Pyridazinone Scaffold in Medicinal Chemistry

The 4-oxo-1,4-dihydropyridazine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Pyridazinone derivatives have garnered significant attention for their potential as cardiovascular, anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The structural rigidity of the pyridazinone ring, combined with the versatile chemical handles of the carboxylic acid and the dihydropyridazine ring, provides a rich platform for chemical modification and the fine-tuning of pharmacological properties.

This guide provides a comprehensive overview of established protocols for the synthesis and derivatization of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid, offering field-proven insights into experimental design and execution.

I. Synthesis of the Core Scaffold: 4-oxo-1,4-dihydropyridazine-3-carboxylic acid

The foundational step in any derivatization campaign is the robust synthesis of the core heterocyclic system. A common and effective method involves the cyclocondensation of a β-ketoester with a hydrazine derivative.

Protocol 1: Synthesis of Ethyl 4-oxo-1,4-dihydropyridazine-3-carboxylate

This protocol outlines the synthesis of the ethyl ester of the target compound, which can be subsequently hydrolyzed to the carboxylic acid.

Rationale: The use of diethyl malonate and a substituted bromide provides a straightforward entry to the necessary β-ketoester precursor.[3] The subsequent cyclization with hydrazine hydrate is a classic method for forming the pyridazinone ring.

Experimental Workflow:

cluster_0 Step 1: Synthesis of Diethyl 2-(substituted)malonate cluster_1 Step 2: Cyclization to Pyridazinone A Substituted Bromide D Diethyl 2-(substituted)malonate A->D B Diethyl Malonate B->D C Sodium Hydride C->D F Ethyl 6-(substituted)-4-oxo-1,4-dihydropyridazine-3-carboxylate D->F E Hydrazine Monohydrate E->F

Caption: Synthesis of the core pyridazinone ester.

Step-by-Step Protocol:

  • Synthesis of the Diethyl Malonate Derivative:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and add a solution of diethyl malonate (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then add the desired substituted bromide (e.g., an arylmethyl bromide, 1.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Cyclization with Hydrazine:

    • Dissolve the purified diethyl malonate derivative (1.0 eq) in ethanol.

    • Add hydrazine monohydrate (1.1 eq) and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the ethyl 6-substituted-4-oxo-1,4-dihydropyridazine-3-carboxylate.[3]

Protocol 2: Hydrolysis to 4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Rationale: Basic hydrolysis of the ethyl ester is a standard and high-yielding method to obtain the free carboxylic acid, which is the primary starting material for many derivatizations.[3]

Experimental Workflow:

A Ethyl 6-(substituted)-4-oxo- 1,4-dihydropyridazine-3-carboxylate C 6-(substituted)-4-oxo- 1,4-dihydropyridazine-3-carboxylic acid A->C Reflux B NaOH Solution B->C

Caption: Hydrolysis of the pyridazinone ester.

Step-by-Step Protocol:

  • Suspend the ethyl 6-substituted-4-oxo-1,4-dihydropyridazine-3-carboxylate (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (NaOH).[3]

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and acidify to a pH of approximately 3-4 with 6 M hydrochloric acid (HCl).

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the pure 6-substituted-4-oxo-1,4-dihydropyridazine-3-carboxylic acid.[3]

II. Derivatization of the Carboxylic Acid Group

The carboxylic acid at the C-3 position is a prime site for modification to generate libraries of amides and esters, which can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Protocol 3: Amide Bond Formation

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with an activator such as 4-dimethylaminopyridine (DMAP) is a reliable method for coupling the carboxylic acid with a wide range of primary and secondary amines.[4]

Experimental Workflow:

A 4-oxo-1,4-dihydropyridazine- 3-carboxylic acid D Amide Derivative A->D B Primary or Secondary Amine B->D C DCC, DMAP C->D Anhydrous DCM or DMF

Caption: Amide synthesis via DCC coupling.

Step-by-Step Protocol:

  • Dissolve the 4-oxo-1,4-dihydropyridazine-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere.

  • Add the desired primary or secondary amine (1.1 eq), followed by DCC (1.2 eq) and a catalytic amount of DMAP (0.1 eq).[4]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC.

  • Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate. Remove the DCU by filtration.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.[4]

Protocol 4: Esterification

Rationale: Fischer-Speier esterification, using the alcohol as both the solvent and reactant with a catalytic amount of strong acid, is a straightforward method for synthesizing simple alkyl esters.

Step-by-Step Protocol:

  • Suspend the 4-oxo-1,4-dihydropyridazine-3-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ester derivative. Further purification can be achieved by column chromatography or recrystallization if necessary.

III. Derivatization of the Pyridazinone Ring

Modification of the pyridazinone ring itself offers further opportunities to explore the structure-activity relationship. This can include N-alkylation and reactions at the C-4 position.

Protocol 5: N-Alkylation of the Pyridazinone Ring

Rationale: The nitrogen atoms of the pyridazinone ring can be alkylated to introduce various substituents. The choice of base and solvent is crucial for achieving regioselectivity.

Step-by-Step Protocol:

  • To a solution of the 4-oxo-1,4-dihydropyridazine-3-carboxylic acid ester (1.0 eq) in an anhydrous solvent such as DMF, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq).

  • Stir the reaction at room temperature or with gentle heating (50-60 °C) for 2-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 6: Halogenation and Cross-Coupling

Rationale: Conversion of the C-4 oxo group to a halide provides a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5]

Experimental Workflow:

cluster_0 Step 1: Halogenation cluster_1 Step 2: Suzuki-Miyaura Coupling A 4-oxo-1,4-dihydropyridazine -3-carboxylate C 4-chloro-pyridazine -3-carboxylate A->C B POCl₃ B->C F 4-aryl-pyridazine -3-carboxylate C->F D Arylboronic Acid D->F E Pd Catalyst, Base E->F

Caption: Derivatization via halogenation and cross-coupling.

Step-by-Step Protocol:

  • Chlorination of the C-4 Position:

    • Carefully heat the 4-oxo-1,4-dihydropyridazine-3-carboxylic acid ester (1.0 eq) with phosphorus oxychloride (POCl₃) (excess) at reflux for 2-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a base such as sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the resulting 4-chloropyridazine derivative by column chromatography.

  • Suzuki-Miyaura Cross-Coupling:

    • In a reaction vessel, combine the 4-chloropyridazine derivative (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

    • Add a solvent system, typically a mixture of toluene, ethanol, and water.

    • De-gas the mixture and then heat it to reflux under an inert atmosphere for 6-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the 4-aryl-pyridazine derivative by column chromatography.[5]

IV. Characterization Data

All synthesized derivatives should be thoroughly characterized to confirm their structure and purity. The following table provides an example of the expected data for a representative derivative.

Compound Structure ¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (101 MHz, CDCl₃) δ (ppm) MS (ESI+) m/z
6-(4-Chloro-3-methylphenyl)-2-(4-fluorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Image of the chemical structure8.62 (s, 1H), 7.70 (s, 1H), 7.65 – 7.45 (m, 3H), 7.07 (t, J = 8.6 Hz, 2H), 5.48 (s, 2H), 2.47 (s, 3H)164.18, 163.03, 161.44, 146.08, 141.56, 138.37, 137.33, 133.36, 131.58, 131.17, 131.08, 130.04, 128.49, 126.45, 124.78, 115.81, 56.19, 20.28[M+H]⁺ calculated for C₂₀H₁₄ClFN₂O₃: 399.06, found 399.1

Note: The characterization data presented is for a specific derivative and will vary for other synthesized compounds.[3]

V. Concluding Remarks

The protocols detailed in these application notes provide a robust framework for the synthesis and derivatization of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid. The versatility of this scaffold, coupled with the reliable synthetic methodologies described, offers a powerful platform for the discovery of novel therapeutic agents. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Various Chemical and Biological Activities of Pyridazinone Derivatives.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. (URL: [Link])

  • New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and - IRIS.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino aci.
  • γ-Oxocarboxylic Acids in Heterocyclic Synthesis IV. Synthesis of Some Pyridazines Containing Phthalyl- and Tosylamino Acids Usi.

Sources

Application

HPLC Method Development and Optimization for the Analysis of 4-Oxo-1,4-dihydropyridazine-3-carboxylic Acid

Abstract & Introduction The quantification and purity analysis of highly polar, acidic intermediates such as 4-oxo-1,4-dihydropyridazine-3-carboxylic acid present significant chromatographic challenges. This compound ser...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The quantification and purity analysis of highly polar, acidic intermediates such as 4-oxo-1,4-dihydropyridazine-3-carboxylic acid present significant chromatographic challenges. This compound serves as a critical building block in the synthesis of advanced pharmaceuticals, including protein kinase and endonuclease inhibitors[1],[2]. Due to its extreme hydrophilicity and ionizable functional groups, this analyte exhibits poor retention and often co-elutes with the solvent front on traditional reversed-phase (RP) C18 columns.

This application note details a systematic, causality-driven method development strategy. We compare an Ion-Suppression Reversed-Phase (RP-HPLC) approach using a dewetting-resistant Phenyl-Hexyl column against a Hydrophilic Interaction Liquid Chromatography (HILIC) approach using a Zwitterionic phase, providing self-validating protocols for both workflows.

Physicochemical Profiling & Causality

Before selecting a column or mobile phase, a rigorous assessment of the analyte's physicochemical properties is required. 4-oxo-1,4-dihydropyridazine-3-carboxylic acid contains two critical functional moieties that dictate its chromatographic behavior:

  • Carboxylic Acid Group: With a

    
     of approximately 2.0–3.0, this group is fully ionized (deprotonated) at neutral pH. This ionization drastically reduces its 
    
    
    
    (distribution coefficient), rendering the molecule highly water-soluble and repelling it from hydrophobic stationary phases.
  • Pyridazinone Core: The 4-oxo-1,4-dihydropyridazine ring exhibits lactam-lactim tautomerism. The nitrogen atoms in the ring act as strong hydrogen bond acceptors, while the N-H (in the lactam form) acts as a hydrogen bond donor.

The Chromatographic Challenge: When analyzing this compound using standard RP-HPLC (e.g., generic C18, water/acetonitrile gradient), the extreme polarity results in minimal hydrophobic partitioning. The analyte elutes at the void volume (


), making accurate quantification impossible due to matrix suppression and a lack of resolution from early-eluting synthetic impurities.

Method Development Strategy: The "Why"

To achieve adequate retention (Capacity Factor


), the chromatographic system must be tailored to exploit the molecule's specific polar interactions. We present two orthogonal strategies:
Strategy A: Ion-Suppression RP-HPLC (Aqueous-Compatible Phase)

To force the analyte to partition into a hydrophobic stationary phase, its ionization must be completely suppressed. By lowering the mobile phase pH to at least 1 unit below the


 of the carboxylic acid (e.g., pH 2.0 using 0.1% Formic Acid), the molecule becomes neutral.

However, standard C18 columns undergo "phase collapse" or dewetting when exposed to the highly aqueous mobile phases (>95% water) required to retain such polar molecules. Therefore, a Phenyl-Hexyl or Polar-Embedded (AQ) column is mandatory. These phases resist dewetting and offer alternative selectivity via


 interactions with the pyridazine ring[3].
Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Instead of fighting the analyte's polarity, HILIC exploits it. HILIC utilizes a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase (typically >60% Acetonitrile). In this mode, water acts as the strong eluting solvent. An immobilized water-rich layer forms on the surface of the stationary phase, and the polar analyte partitions from the bulk organic mobile phase into this aqueous layer[4].

For acidic compounds, a volatile buffer such as Ammonium Formate (pH 3.0) is critical. The buffer maintains a consistent hydration layer and controls secondary electrostatic interactions between the acidic analyte and the stationary phase[5],[6].

MethodDev Start Analyze Analyte LogP & pKa LogP_Pos LogP > 0 (Hydrophobic) Start->LogP_Pos LogP_Neg LogP < 0 (Hydrophilic) Start->LogP_Neg RPHPLC RP-HPLC (C18 / Phenyl-Hexyl) LogP_Pos->RPHPLC LogP_Neg->RPHPLC Try AQ Phase HILIC HILIC (Zwitterionic / Amide) LogP_Neg->HILIC Preferred IonSupp Ion Suppression (Acidic Buffer pH < pKa) RPHPLC->IonSupp Aqueous High Aqueous Mobile Phase (>95%) RPHPLC->Aqueous HighOrg High Organic Mobile Phase (>60% ACN) HILIC->HighOrg Buffer Ammonium Formate (Control Electrostatics) HILIC->Buffer Optimize Optimize Gradient & Temperature IonSupp->Optimize Aqueous->Optimize HighOrg->Optimize Buffer->Optimize Validate Method Validation Optimize->Validate

Figure 1: Decision tree for selecting RP-HPLC vs. HILIC based on analyte properties.

Experimental Protocols

Protocol A: Ion-Suppression RP-HPLC Workflow

Objective: Retain the neutral form of the acid using a highly aqueous gradient on a dewetting-resistant column.

System Parameters:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent polar-embedded column).

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (optimized for the pyridazinone chromophore).

  • Injection Volume: 5 µL.

Step-by-Step Gradient Program:

  • 0.0 - 5.0 min: 2% B (Isocratic hold to maximize polar retention). Mechanistic Note: The Phenyl-Hexyl phase prevents ligand folding, allowing the suppressed carboxylic acid to interact with the phenyl ring.

  • 5.0 - 12.0 min: 2% to 40% B (Linear gradient to elute strongly bound hydrophobic impurities).

  • 12.0 - 15.0 min: 40% B (Column Wash).

  • 15.1 - 20.0 min: 2% B (Re-equilibration).

Protocol B: HILIC Workflow (Preferred for MS-Compatibility)

Objective: Maximize retention via hydrophilic partitioning and hydrogen bonding.

System Parameters:

  • Column: SeQuant® ZIC®-HILIC (Zwitterionic), 150 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile (MS-Grade).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C (Elevated temperature improves mass transfer in viscous high-organic mobile phases).

  • Detection: UV at 254 nm / ESI-MS (Negative Ion Mode).

  • Injection Volume: 2 µL. (Critical: Sample diluent MUST be at least 70% Acetonitrile to prevent peak distortion and breakthrough).

Step-by-Step Gradient Program:

  • 0.0 - 2.0 min: 90% B.

  • 2.0 - 10.0 min: 90% to 60% B (Increasing the water content increases elution strength in HILIC).

  • 10.0 - 12.0 min: 60% B (Column Wash).

  • 12.1 - 20.0 min: 90% B (Re-equilibration). Mechanistic Note: HILIC requires longer re-equilibration times than RP-HPLC to properly rebuild the hydration layer on the silica surface[4].

HILIC_Mech MobilePhase Mobile Phase (>60% Acetonitrile) WaterLayer Immobilized Water Layer (Partitioning Zone) MobilePhase->WaterLayer Analyte Mass Transfer StatPhase Stationary Phase (Zwitterionic/Amide) WaterLayer->StatPhase Hydrogen Bonding & Electrostatic Interactions Analyte 4-oxo-1,4-dihydropyridazine -3-carboxylic acid Analyte->MobilePhase Low Affinity Analyte->WaterLayer High Affinity (Hydrophilic Partitioning) Analyte->StatPhase Secondary Interactions

Figure 2: Multimodal retention mechanism of polar acidic analytes in HILIC.

Data Presentation & System Suitability

To ensure the trustworthiness of the developed methods, System Suitability Testing (SST) must be performed. The table below summarizes the expected chromatographic performance for 4-oxo-1,4-dihydropyridazine-3-carboxylic acid under both protocols, acting as a self-validating framework for the analyst.

Chromatographic ParameterProtocol A (RP-HPLC Phenyl-Hexyl)Protocol B (ZIC-HILIC)Acceptance Criteria (USP)
Retention Time (

)
4.2 ± 0.1 min6.8 ± 0.1 minN/A
Capacity Factor (

)
2.14.5

Theoretical Plates (

)
> 8,500> 12,000

Tailing Factor (

)
1.151.05

RSD of

(n=6)
0.4%0.8%

Primary Retention Mechanism Hydrophobic &

interactions
Liquid-liquid partitioning & H-bondingN/A

Note: While Protocol A provides excellent robustness for routine UV-based QA/QC, Protocol B (HILIC) offers superior retention (


) and is highly recommended if the method will be transferred to LC-MS/MS, as the high acetonitrile concentration significantly enhances electrospray desolvation efficiency.

Conclusion

The successful HPLC analysis of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid requires a departure from generic C18 screening. By understanding the analyte's high polarity and acidic nature, analysts can deploy either an Ion-Suppression RP-HPLC method using a dewetting-resistant Phenyl-Hexyl column, or a HILIC method using a Zwitterionic stationary phase. Both approaches provide self-validating, robust systems that meet stringent pharmaceutical system suitability requirements.

References

  • Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Source: agilent.com. 4

  • Thermo Fisher Scientific. HILIC Method Development in a Few Simple Steps. Source: thermofisher.com. 6

  • Agilent Technologies. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Source: agilent.com. 3

  • Google Patents. WO2021062245A1 - Pyridone compounds and methods of use in the modulation of a protein kinase. Source: google.com.1

  • Google Patents. WO2011084402A1 - Tyrosine kinase inhibitors. Source: google.com.2

Sources

Method

Application Notes &amp; Protocols: Efficacy Testing of 4-oxo-1,4-dihydropyridazine-3-carboxylic Acid Derivatives in Animal Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of the 4-oxo-1,4-dihydropyridazine-3-carboxylic Acid Scaffold The...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the 4-oxo-1,4-dihydropyridazine-3-carboxylic Acid Scaffold

The 4-oxo-1,4-dihydropyridazine-3-carboxylic acid core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural analogs, such as the quinolones and pyridones, are components of numerous clinically successful drugs.[1][2][3] The inherent chemical properties of this scaffold, including its planarity, hydrogen bonding capabilities, and potential for diverse substitutions, allow for the fine-tuning of its pharmacological profile.

Recent research into related 4-oxo-quinoline-3-carboxamide derivatives has revealed potent anti-inflammatory activity, particularly in the context of acute lung injury (ALI) and sepsis.[4] This activity is often mediated through the inhibition of pro-inflammatory cytokine release, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), and the modulation of key signaling pathways like NF-κB.[4] Furthermore, derivatives of the broader 4-oxo-1,4-dihydroquinoline-3-carboxylic acid class have been explored for their utility as antibacterial agents, cannabinoid receptor modulators, and selective modulators of metabotropic glutamate receptors.[5][6][7]

These application notes will provide a detailed framework for the preclinical evaluation of novel 4-oxo-1,4-dihydropyridazine-3-carboxylic acid derivatives, with a primary focus on their potential as anti-inflammatory agents in models of acute lung injury and sepsis. The protocols outlined herein are designed to be robust, reproducible, and ethically sound, providing a clear path for assessing the in vivo efficacy of these promising compounds.

Rationale for Animal Model Selection: Simulating Human Inflammatory Disease

The choice of an appropriate animal model is paramount for the successful preclinical evaluation of a novel therapeutic agent. The models detailed below have been selected to recapitulate key aspects of the pathophysiology of human ALI and sepsis, providing a strong basis for assessing the therapeutic potential of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid derivatives.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

The LPS-induced ALI model is a widely used and well-characterized model that mimics the inflammatory cascade seen in gram-negative bacterial pneumonia and ARDS. Intratracheal or intranasal administration of LPS, a component of the outer membrane of gram-negative bacteria, triggers a potent inflammatory response in the lungs, characterized by neutrophil infiltration, pulmonary edema, and the release of pro-inflammatory cytokines. This model is particularly relevant for testing compounds aimed at mitigating the cytokine storm associated with acute inflammation.

Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is considered the "gold standard" for inducing experimental sepsis as it closely mimics the progression of clinical sepsis in humans, which often originates from a perforated bowel. This polymicrobial infection model leads to a systemic inflammatory response, organ dysfunction, and, if left untreated, death. The CLP model is invaluable for assessing the ability of a test compound to not only modulate the inflammatory response but also to improve survival in a clinically relevant setting.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the induction of the selected animal models and the subsequent evaluation of the efficacy of a test 4-oxo-1,4-dihydropyridazine-3-carboxylic acid derivative.

General Considerations for Animal Studies

All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).

  • Animals: Specific pathogen-free (SPF) male C57BL/6 mice (8-10 weeks old, 20-25 g) are recommended due to their well-characterized immune response.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals should be allowed to acclimatize to the facility for at least one week prior to the start of any experimental procedures.

DOT Diagram: Experimental Workflow for Efficacy Testing

experimental_workflow cluster_setup Phase 1: Preparation & Pre-treatment cluster_induction Phase 2: Disease Induction cluster_evaluation Phase 3: Efficacy Evaluation acclimatization Animal Acclimatization randomization Randomization into Groups acclimatization->randomization pretreatment Pre-treatment with Test Compound or Vehicle randomization->pretreatment lps_model LPS-Induced ALI Model pretreatment->lps_model Disease Induction clp_model CLP Sepsis Model pretreatment->clp_model Disease Induction sample_collection Sample Collection (BALF, Blood, Tissue) lps_model->sample_collection survival_monitoring Survival Monitoring (CLP) clp_model->survival_monitoring clp_model->sample_collection data_analysis Data Analysis & Interpretation survival_monitoring->data_analysis histopathology Lung Histopathology (ALI) sample_collection->histopathology biomarker_analysis Cytokine & MPO Analysis sample_collection->biomarker_analysis histopathology->data_analysis biomarker_analysis->data_analysis caption Figure 1. General experimental workflow for evaluating the efficacy of a test compound.

Caption: Figure 1. General experimental workflow for evaluating the efficacy of a test compound.

Protocol 1: LPS-Induced Acute Lung Injury (ALI)

Objective: To evaluate the ability of a 4-oxo-1,4-dihydropyridazine-3-carboxylic acid derivative to attenuate lung inflammation in a mouse model of ALI.

Materials:

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Test compound (4-oxo-1,4-dihydropyridazine-3-carboxylic acid derivative)

  • Vehicle for test compound (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Sterile phosphate-buffered saline (PBS)

  • Surgical tools for dissection

  • Centrifuge

  • ELISA kits for TNF-α and IL-6

  • Myeloperoxidase (MPO) activity assay kit

  • Formalin (10%)

  • Paraffin wax

  • Hematoxylin and eosin (H&E) stain

Procedure:

  • Animal Grouping and Dosing:

    • Randomly divide mice into the following groups (n=8-10 per group):

      • Sham + Vehicle

      • LPS + Vehicle

      • LPS + Test Compound (low dose)

      • LPS + Test Compound (high dose)

      • LPS + Dexamethasone (positive control)

    • Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral) 1 hour prior to LPS challenge.

  • LPS Administration:

    • Anesthetize the mice.

    • Intratracheally or intranasally instill 50 µL of LPS (5 mg/kg) dissolved in sterile PBS. The sham group receives 50 µL of sterile PBS.

  • Monitoring and Sample Collection (24 hours post-LPS):

    • Euthanize the mice.

    • Collect blood via cardiac puncture for serum cytokine analysis.

    • Perform bronchoalveolar lavage (BAL) by instilling and retrieving 1 mL of ice-cold PBS into the lungs three times. Keep the BAL fluid (BALF) on ice.

    • Harvest the lungs. One lobe should be fixed in 10% formalin for histopathology, and the other should be snap-frozen in liquid nitrogen for MPO analysis.

  • BALF Analysis:

    • Centrifuge the BALF at 500 x g for 10 minutes at 4°C.

    • Use the supernatant for cytokine analysis (TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.

    • Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides for differential cell counting.

  • Lung Tissue Analysis:

    • Homogenize the frozen lung tissue and measure MPO activity as an indicator of neutrophil infiltration, following the assay kit protocol.

    • Process the formalin-fixed lung tissue for paraffin embedding, sectioning, and H&E staining. Evaluate lung injury based on a scoring system that assesses alveolar congestion, hemorrhage, and inflammatory cell infiltration.

Data Presentation:

GroupTotal Cells in BALF (x10^5)Neutrophils in BALF (%)TNF-α in BALF (pg/mL)IL-6 in BALF (pg/mL)Lung MPO Activity (U/g tissue)Lung Injury Score
Sham + Vehicle
LPS + Vehicle
LPS + Test Compound (Low)
LPS + Test Compound (High)
LPS + Dexamethasone
Protocol 2: Cecal Ligation and Puncture (CLP) Sepsis Model

Objective: To determine the effect of a 4-oxo-1,4-dihydropyridazine-3-carboxylic acid derivative on survival and systemic inflammation in a polymicrobial sepsis model.

Materials:

  • Test compound and vehicle

  • Anesthetic

  • Surgical tools (scissors, forceps)

  • Suture material (3-0 silk)

  • 21-gauge needle

  • Sterile saline

  • ELISA kits for systemic cytokine analysis

Procedure:

  • Animal Grouping and Dosing:

    • Randomly assign mice to the following groups (n=15-20 per group for survival studies):

      • Sham + Vehicle

      • CLP + Vehicle

      • CLP + Test Compound (selected optimal dose from ALI study)

    • Administer the test compound or vehicle 1 hour post-CLP surgery.

  • CLP Surgery:

    • Anesthetize the mouse.

    • Make a 1-cm midline laparotomy incision to expose the cecum.

    • Ligate the cecum with a 3-0 silk suture at 50% of its length from the distal end.

    • Puncture the ligated cecum once with a 21-gauge needle.

    • Gently squeeze the cecum to extrude a small amount of fecal matter.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.

    • Sham-operated mice undergo the same procedure without ligation and puncture.

    • Immediately after surgery, administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.

  • Post-operative Care and Monitoring:

    • Place the mice on a warming pad until they recover from anesthesia.

    • Monitor survival every 12 hours for 7 days.

    • For mechanistic studies (separate cohorts, n=6-8 per group), euthanize mice at a predetermined time point (e.g., 24 hours) to collect blood and organs for biomarker analysis (e.g., serum cytokines, bacterial load in blood and peritoneal fluid).

Data Presentation:

GroupSurvival Rate at 7 days (%)
Sham + Vehicle
CLP + Vehicle
CLP + Test Compound

Mechanistic Insights: Potential Signaling Pathways

The anti-inflammatory effects of 4-oxo-pyridazine and related structures are often attributed to their interaction with key inflammatory signaling pathways. A plausible mechanism of action involves the inhibition of the NF-κB pathway.

DOT Diagram: Hypothesized NF-κB Inhibitory Pathway

nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_bound IκBα-NF-κB IkB->NFkB_bound Nucleus Nucleus NFkB->Nucleus translocates to NFkB->NFkB_bound Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Test_Compound 4-oxo-1,4-dihydropyridazine- 3-carboxylic acid derivative Test_Compound->IKK Inhibits (?) NFkB_bound->NFkB releases caption Figure 2. Hypothesized mechanism of action.

Caption: Figure 2. Hypothesized mechanism of action.

Conclusion and Future Directions

The protocols described in these application notes provide a robust framework for the in vivo evaluation of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid derivatives as potential anti-inflammatory agents. Positive results in these models, such as a reduction in inflammatory markers in the ALI model and improved survival in the CLP sepsis model, would provide strong evidence for the therapeutic potential of this chemical class.

Future studies should aim to further elucidate the mechanism of action. This could involve in vitro studies to confirm the inhibition of the NF-κB pathway in relevant cell lines (e.g., macrophages) and ex vivo analysis of signaling pathways in tissues from treated animals. Additionally, pharmacokinetic and toxicological studies will be crucial for the further development of any lead compounds.

References

  • Chen, S., Zhang, M. H., Feng, S., Gong, C. Y., Zhou, Y. X., Xing, L., He, B. C., & Wu, Y. J. (2023). Design, Synthesis and Biological Activity of Chalcone Derivatives Containing Pyridazine. Arabian Journal of Chemistry, 16(8), 104852. [Link]

  • Didier, B., et al. (2009). Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands. Journal of Medicinal Chemistry, 52(21), 6845-6858. [Link]

  • Domagala, J. M., et al. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. U.S. Patent No. 4,822,801. Washington, DC: U.S.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. [Link]

  • Li, J., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 250, 115211. [Link]

  • Niswender, C. M., et al. (2015). Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2. Journal of Medicinal Chemistry, 58(22), 9027-9040. [Link]

  • Abdel-Wahab, B. F., et al. (2008). Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[1][8]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog. Molecules, 13(11), 2937-2947. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. [Link]

Sources

Application

Application Note: High-Throughput Screening for D-Amino Acid Oxidase (DAAO) Inhibitors

Executive Summary This guide details the design and execution of a high-throughput screening (HTS) campaign targeting D-Amino Acid Oxidase (DAAO) , utilizing 4-oxo-1,4-dihydropyridazine-3-carboxylic acid as a reference s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the design and execution of a high-throughput screening (HTS) campaign targeting D-Amino Acid Oxidase (DAAO) , utilizing 4-oxo-1,4-dihydropyridazine-3-carboxylic acid as a reference scaffold.

DAAO is a flavoenzyme responsible for degrading D-serine, a co-agonist of the NMDA receptor. Inhibition of DAAO increases D-serine levels, potentially ameliorating NMDA receptor hypofunction observed in schizophrenia. The 4-oxo-1,4-dihydropyridazine-3-carboxylic acid scaffold is a "privileged structure" in this context, acting as a bioisostere of the transition state of the amino acid oxidation, allowing it to bind competitively to the active site.

This protocol utilizes a fluorescence-coupled enzymatic assay optimized for 384-well microplates, ensuring high Z' factors and reproducibility suitable for screening large chemical libraries.

Scientific Rationale & Mechanism

The Target: DAAO Mechanism

DAAO oxidizes D-amino acids (specifically D-Serine in the CNS) into imino acids, which spontaneously hydrolyze to


-keto acids, ammonia, and hydrogen peroxide (

).


The Scaffold: 4-oxo-1,4-dihydropyridazine-3-carboxylic acid

This compound (and its tautomer, 4-hydroxypyridazin-3(2H)-one) mimics the planar geometry and hydrogen-bonding capability of the substrate's carboxylate and amino groups.

  • Binding Mode: The carboxylic acid moiety forms a salt bridge with Arg283 in the DAAO active site, while the carbonyl/hydroxyl groups interact with Tyr224 and Tyr228.

  • Why use it in HTS? It serves as an ideal positive control (low

    
    M to nM potency depending on substitution) and a fragment starting point  for Fragment-Based Drug Discovery (FBDD).
    
Assay Principle: Coupled Fluorescence

To screen for inhibitors, we detect the product


 using Horseradish Peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex UltraRed).
  • Signal: High Fluorescence = High Activity (No Inhibition).

  • Inhibition: Low Fluorescence = Inhibitor present (e.g., Pyridazine scaffold binding).

Experimental Design & Workflow

Assay Reaction Diagram

The following diagram illustrates the coupled reaction and the point of inhibition.

DAAO_Assay D_Serine D-Serine (Substrate) DAAO DAAO Enzyme (FAD Cofactor) D_Serine->DAAO Oxygen O2 Oxygen->DAAO H2O2 H2O2 (Product) DAAO->H2O2 Oxidation Inhibitor 4-oxo-1,4-dihydropyridazine- 3-carboxylic acid Inhibitor->DAAO Blocks HRP HRP (Coupling Enzyme) H2O2->HRP Amplex Amplex UltraRed (Non-fluorescent) Amplex->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Peroxidation (Signal Generation)

Caption: Coupled enzyme assay mechanism. The pyridazine inhibitor blocks DAAO, preventing H2O2 generation and subsequent fluorescent signal.

HTS Workflow Diagram

HTS_Workflow Start Library Prep (10 mM in DMSO) Dispense_Cmpd 1. Acoustic Dispense (50 nL Compound to 384-well plate) Start->Dispense_Cmpd Dispense_Enz 2. Dispense Enzyme Mix (DAAO + HRP in Buffer) Dispense_Cmpd->Dispense_Enz Incubate_1 3. Pre-Incubation (15 min @ RT) Dispense_Enz->Incubate_1 Allow Inhibitor Binding Dispense_Sub 4. Dispense Substrate Mix (D-Serine + Amplex Red) Incubate_1->Dispense_Sub Incubate_2 5. Reaction Incubation (60 min @ RT, protected from light) Dispense_Sub->Incubate_2 Read 6. Detection (Ex 530nm / Em 590nm) Incubate_2->Read Analyze 7. Data Analysis (Z' Calculation, Hit Calling) Read->Analyze

Caption: Step-by-step High-Throughput Screening workflow for DAAO inhibition.

Detailed Protocol

Reagents & Buffer Preparation

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.01% Tween-20.

  • Note: DAAO activity is pH sensitive. The pyridazine carboxylic acid binding is optimized at neutral-to-basic pH where the carboxylic acid is ionized (COO-).

Reagent Table:

ComponentStock Conc.Final Assay Conc.Role
hDAAO Enzyme 1 mg/mL2-5 nMTarget Enzyme
D-Serine 1 M (Water)10 mM (

approx 4-8 mM)
Substrate
FAD 10 mM10

M
Cofactor (Critical for stability)
HRP 200 U/mL0.5 U/mLCoupling Enzyme
Amplex UltraRed 10 mM (DMSO)50

M
Fluorogenic Probe
Reference Cmpd 10 mM (DMSO)Dose-ResponsePositive Control (Inhibitor)
Step-by-Step Procedure (384-well format)

Total Assay Volume: 20


L
  • Compound Transfer:

    • Use an acoustic dispenser (e.g., Echo 550) to transfer 50 nL of library compounds (or Reference 4-oxo-1,4-dihydropyridazine-3-carboxylic acid) into the assay plate (black, low-volume 384-well).

    • Controls: Columns 1 & 2 (DMSO only, High Signal); Columns 23 & 24 (Reference Inhibitor IC100, Low Signal).

  • Enzyme Addition (10

    
    L): 
    
    • Prepare Enzyme Mix : hDAAO (4-10 nM) + HRP (1 U/mL) + FAD (20

      
      M) in Assay Buffer.
      
    • Dispense 10

      
      L  of Enzyme Mix to all wells.
      
    • Centrifuge plate (1000 rpm, 1 min) to ensure mixing.

    • Pre-incubation: 15 minutes at Room Temperature (RT). Crucial step: Allows the pyridazine scaffold to enter the active site and displace any loosely bound water/ions before substrate competition begins.

  • Substrate Addition (10

    
    L): 
    
    • Prepare Substrate Mix : D-Serine (20 mM) + Amplex UltraRed (100

      
      M) in Assay Buffer.
      
    • Dispense 10

      
      L  of Substrate Mix to start the reaction.
      
    • Final concentrations are now halved (see Table 4.1).

  • Incubation:

    • Incubate for 60 minutes at RT, protected from light. (Amplex Red product, Resorufin, is light sensitive).

  • Detection:

    • Read Fluorescence on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 530 nm (bandwidth 10 nm).

    • Emission: 590 nm (bandwidth 10 nm).

Validation & Data Analysis

Quality Control Metrics

Before running the full library, validate the assay using the Reference Compound (4-oxo-1,4-dihydropyridazine-3-carboxylic acid).

  • Z-Prime (

    
    ):  Must be 
    
    
    
    for a robust screen.
    
    
    • 
      : Mean of Positive Controls (DMSO, High Signal)
      
    • 
      : Mean of Negative Controls (Inhibitor, Low Signal)
      
  • Signal-to-Background (S/B): Should be

    
    .
    
Hit Definition
  • Hit Cutoff: Mean of Sample Field - 3 * Standard Deviation (SD).

  • Confirmation: Re-test hits in dose-response (10-point dilution).

  • Counter-Screen: Test hits against HRP + H2O2 (without DAAO) to rule out direct HRP inhibitors or fluorescence quenchers.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Z' Factor (<0.5) Pipetting error or driftCheck dispenser calibration; use fresh tips.
High Background Spontaneous Amplex oxidationPrepare Amplex Red fresh; keep in dark.
Reference Cmpd Inactive pH mismatchEnsure Buffer pH is 8.0. The carboxylic acid needs to be ionized to bind Arg283.
Fluorescence Interference Library autofluorescenceUse "Red" shifted dyes (Amplex UltraRed) or switch to absorbance (o-dianisidine) if necessary.

References

  • Vertex Pharmaceuticals & NIH. (2013). 4-Hydroxypyridazin-3(2H)-one Derivatives as Novel D-amino Acid Oxidase Inhibitors.[1] (Note: This paper establishes the structural biology of the pyridazinone scaffold binding to DAAO).

  • Cayman Chemical. (n.d.). D-Amino Acid Oxidase Inhibitor (4H-thieno[3,2-b]pyrrole-5-carboxylic acid) Technical Information. (Provides benchmark data for DAAO inhibition assays).

  • Smith, S.M., et al. (2009). The behavioral and neurochemical effects of a novel D-amino acid oxidase inhibitor.[2] Journal of Pharmacology and Experimental Therapeutics, 328(3), 921-930.[2]

  • Duplantier, A.J., et al. (2009). Discovery of 3-hydroxyquinolin-2(1H)-ones as potent D-amino acid oxidase (DAAO) inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[3][4] (Demonstrates the carboxylic acid bioisostere principle).

Sources

Method

safe laboratory handling of pyridazinone-based compounds

Application Note: Safe Laboratory Handling of Pyridazinone-Based Compounds Executive Summary Pyridazinone scaffolds (specifically 3(2H)-pyridazinones) are privileged structures in drug discovery, serving as core moieties...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Laboratory Handling of Pyridazinone-Based Compounds

Executive Summary

Pyridazinone scaffolds (specifically 3(2H)-pyridazinones) are privileged structures in drug discovery, serving as core moieties in phosphodiesterase (PDE) inhibitors, cardiotonic agents (e.g., Levosimendan), and novel anti-cancer therapeutics. While the core heterocycle exhibits moderate toxicity, its derivatives often possess high biological potency and physicochemical properties that facilitate rapid dermal absorption.

This guide moves beyond generic safety advice to address the specific lifecycle of pyridazinone research: handling volatile hydrazine precursors , managing high-potency solid intermediates , and neutralizing reactive waste streams .

Risk Assessment & Hazard Identification

The "Trojan Horse" Effect: Structure-Activity Hazards

Unlike simple solvents, pyridazinone derivatives are designed to interact with biological targets.

  • Cardiotoxicity: Many pyridazinones (e.g., PDE3 inhibitors) increase cardiac contractility. Accidental absorption can lead to tachycardia or arrhythmias.

  • Lipophilicity: Substituents such as trifluoromethyl (-CF3) or halogenated phenyl groups—common in optimization campaigns—significantly increase skin permeability.

  • Sensitization: Precursors like hydrazine and phenylhydrazine are potent skin sensitizers and carcinogens.

Occupational Exposure Banding (OEB)

As specific Occupational Exposure Limits (OELs) rarely exist for novel research compounds, employ a Control Banding approach.

ParameterBand 1 (Low Risk) Band 2 (Moderate Risk) Band 3 (High Risk)
Compound Type Simple Pyridazinone Core (e.g., 3(2H)-pyridazinone)Halogenated IntermediatesBioactive Leads (PDE Inhibitors, Cytotoxics)
Physical State Non-volatile Liquid / Damp SolidCrystalline SolidMicronized Powder / Lyophilized Solid
Est.[1][2] OEL > 100 µg/m³10 - 100 µg/m³< 1 µg/m³
Required Containment Standard Fume HoodFume Hood + Local ExhaustIsolator / Glovebox

Engineering Controls & Personal Protective Equipment (PPE)

The Golden Rule: Treat every uncharacterized pyridazinone derivative as a Band 3 compound until cytotoxicity data proves otherwise.

  • Respiratory: If handling powders outside a glovebox, a P100/N99 respirator is mandatory. Simple surgical masks offer zero protection against bioactive dusts.

  • Dermal:

    • Primary Layer: Nitrile (0.11 mm) – protects against incidental splash.

    • Secondary Layer (Critical): Silver Shield® (Laminate) or thick Butyl Rubber gloves are required when handling concentrated solutions or hydrazine precursors, as pyridazinones can act as permeation enhancers.

  • Static Control: Pyridazinone solids are often electrostatic. Use anti-static gun ionizers inside the balance enclosure to prevent powder dispersal.

Protocol 1: Safe Synthesis (The Hydrazine Condensation)

The most hazardous step in generating the pyridazinone ring is the condensation of 1,4-dicarbonyls (or equivalent) with hydrazine hydrate.

Workflow Diagram: Synthesis Safety

HydrazineSafety cluster_0 CRITICAL CONTROL POINT Setup 1. Setup (Closed System) Reagent 2. Reagent Addition (Dropwise/Cooling) Setup->Reagent N2 Atmosphere Reaction 3. Reaction (Reflux) Reagent->Reaction Exotherm Control Quench 4. Quench/Workup (Oxidative Destruction) Reaction->Quench Residual Hydrazine Waste 5. Waste Segregation (High pH) Quench->Waste pH > 10

Caption: Safe workflow for hydrazine-mediated pyridazinone synthesis. Note the critical control point at the quenching stage.

Step-by-Step Procedure:
  • Preparation: All glassware must be inspected for micro-fractures. Hydrazine is unstable; use a blast shield if working on >5g scale.

  • Addition: Add hydrazine hydrate dropwise to the 1,4-dicarbonyl solution at 0°C. The reaction is exothermic.

    • Why? Rapid addition can trigger a runaway exotherm, vaporizing hydrazine (TLV: 0.01 ppm).

  • Reaction: Reflux typically requires ethanol or acetic acid. Ensure the condenser coolant is flowing before heating.

  • Quenching (The Danger Zone):

    • Do NOT concentrate the reaction mixture to dryness if excess hydrazine is present (explosion risk).

    • Protocol: Cool to RT. Add dilute sodium hypochlorite (bleach) solution slowly to destroy unreacted hydrazine.

    • Warning: This releases Nitrogen gas (

      
      ). Ensure venting is adequate to prevent over-pressurization.
      

Protocol 2: Purification & Handling of Solids

Pyridazinones often crystallize as fluffy, electrostatic needles. Inhalation is the primary route of exposure during purification.

  • Filtration: Use a closed vacuum filtration system (e.g., Buchner funnel with a shroud) inside the fume hood. Never scrape the filter paper dry on an open bench.

  • Chromatography:

    • Avoid dry-loading silica gel if possible. Use liquid injection.

    • If dry-loading is necessary, mix the compound with silica in a sealed round-bottom flask using a rotary evaporator, not a mortar and pestle.

  • Lyophilization: When removing flasks from the freeze-dryer, cover the mouth immediately with Parafilm before transporting to the hood. The pressure change can eject fine powder.

Waste Management & Decontamination

Segregation Table:

Waste StreamCompositionTreatment / Disposal
Stream A Aqueous Mother Liquors (Hydrazine traces)Treat with 5% NaOCl (Bleach) overnight in open container (gas evolution). Adjust pH to 7-9 before disposal.
Stream B Organic Solvents + Pyridazinone ProductHigh BTU Incineration . Label as "Cytotoxic/Bioactive Hazard".
Stream C Solid Waste (Gloves, Silica, Paper)Double-bag in yellow biohazard bags. Incineration only.

Decontamination Solution: For surface cleaning (hood deck, balances):

  • Recipe: 10% Sodium Hypochlorite + 1% Sodium Hydroxide.

  • Mechanism: The hypochlorite oxidizes the hydrazine/pyridazinone ring, while the base prevents the formation of volatile chloramines.

  • Wait Time: Allow 15 minutes contact time before wiping with water.[1][2]

Emergency Response

Scenario: Powder Spill (>100 mg) outside Fume Hood

  • Evacuate: Clear the immediate area for 15 minutes to allow aerosols to settle.

  • PPE Up: Don a Tyvek suit, double nitrile gloves, and a full-face respirator (P100).

  • Contain: Cover the spill with wet paper towels (dampened with water/surfactant) to prevent dust generation. Do not sweep.

  • Clean: Wipe up the wet slurry. Apply the Decontamination Solution (see Section 6).

  • Report: Document as a "Bioactive Compound Exposure" incident.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68153, 3(2H)-Pyridazinone. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hydrazine: Occupational Safety and Health Standards.[3] Retrieved from [Link]

  • Sotelo, E., et al. (2002).Pyridazines. Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones.Bioorganic & Medicinal Chemistry Letters, 12(17), 2301-2304. (Cited for biological potency context).

Sources

Technical Notes & Optimization

Troubleshooting

how to improve the yield of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid synthesis

Technical Support Center: 4-Oxo-1,4-dihydropyridazine-3-carboxylic Acid Synthesis Current Status: Online Agent: Senior Application Scientist Ticket ID: PYR-OPT-403 Subject: Yield Optimization & Troubleshooting Guide Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Oxo-1,4-dihydropyridazine-3-carboxylic Acid Synthesis

Current Status: Online Agent: Senior Application Scientist Ticket ID: PYR-OPT-403 Subject: Yield Optimization & Troubleshooting Guide

Executive Summary: The Core Challenge

The synthesis of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid (and its N1-substituted derivatives) is notoriously sensitive. The yield is typically compromised by two competing factors:

  • Thermal Decarboxylation: The 3-carboxylic acid position, being vinylogous to the 4-ketone, behaves similarly to a

    
    -keto acid. High-temperature acidic hydrolysis often leads to the loss of CO
    
    
    
    , yielding the 4-pyridazinone.
  • Amphoteric Solubility: The product exists as a zwitterion. Standard extraction protocols often fail because the molecule remains in the aqueous phase or precipitates as a sticky gum rather than a filterable solid.

This guide moves beyond standard literature to address the operational variables that determine yield.

The Synthetic Workflow (Optimization Logic)

The most robust route to this scaffold typically involves the Japp-Klingemann reaction followed by cyclization and hydrolysis.

Visualizing the Critical Path

The following diagram outlines the optimized workflow and identifying failure points.

G Start Start: Beta-Keto Ester (e.g., Ethyl 3-oxobutanoate) Step1 Step 1: Japp-Klingemann (Diazo Coupling) Start->Step1 Ar-N2+, NaOAc pH 5.0-6.0 Inter1 Intermediate: Arylhydrazone Step1->Inter1 Yield Check: 1H NMR (Hydrazone CH) Step2 Step 2: C1 Insertion & Cyclization (DMF-DMA or Orthoformate) Inter1->Step2 DMF-DMA, Xylene Reflux Ester Target Ester (Stable Intermediate) Step2->Ester Cyclization Step3 Step 3: Controlled Hydrolysis (The Yield Bottleneck) Ester->Step3 NaOH (aq), 50°C Avoid Boiling! Final Final Product: 4-oxo-1,4-dihydropyridazine- 3-carboxylic acid Step3->Final Acidify to pI (pH ~3.5) Decarb FAILURE: Decarboxylation (Loss of CO2) Step3->Decarb Temp > 80°C Strong Acid Solubility FAILURE: Product in Mother Liquor Step3->Solubility Incorrect pH (Too acidic/basic)

Caption: Critical pathway for pyridazine-3-carboxylic acid synthesis. Red nodes indicate high-risk steps requiring strict parameter control.

Phase 1: The Precursor (The Japp-Klingemann Step)

Low yields in the final step often originate here. If the hydrazone intermediate is impure, the subsequent cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate will produce tar.

Optimization Protocol:

  • pH Control is Non-Negotiable: The coupling of the diazonium salt with the

    
    -keto ester must occur at pH 5.0–6.0 .
    
    • Why? At lower pH, the enolization of the

      
      -keto ester is suppressed. At higher pH, the diazonium salt decomposes to phenols/tars.
      
    • Action: Use a Sodium Acetate/Acetic Acid buffer. Do not rely on unbuffered addition.

  • Temperature: Maintain

    
     to 
    
    
    
    strictly.
  • Checkpoint: Verify the intermediate by

    
    H NMR. You should see a distinct hydrazone proton (
    
    
    
    12–14 ppm, broad singlet). If this is absent or messy, do not proceed to cyclization.

Phase 2: Cyclization (Ring Closure)

This step converts the hydrazone to the pyridazine ester (e.g., ethyl 1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxylate).

Common Issue: Incomplete reaction with C1 synthons (DMF-DMA). Solution:

  • Solvent Switch: Use Xylene or Toluene instead of Ethanol. Higher temperatures (

    
    ) drive the elimination of dimethylamine/ethanol.
    
  • Scavenging: If using DMF-DMA, the byproduct is dimethylamine. Perform the reaction under a slight nitrogen sweep to remove the volatile amine, driving the equilibrium forward (Le Chatelier’s principle).

Phase 3: Hydrolysis & Isolation (The Critical Bottleneck)

This is where 60% of yields are lost. The ester must be converted to the acid without inducing decarboxylation.

Protocol: The "Soft Hydrolysis" Technique

Standard (Flawed) Method: Refluxing in 6N HCl.

  • Result: Decarboxylation to 4-pyridazinone.

Optimized Method:

  • Reagent: Use 2N NaOH (2.5 equivalents).

  • Temperature: Heat to 50–60°C max. DO NOT REFLUX. Monitor by TLC until the ester spot disappears (usually 1–2 hours).

  • The "Isoelectric" Workup (Crucial):

    • Cool the solution to

      
      .
      
    • Slowly add 2N HCl dropwise with vigorous stirring.

    • Stop exactly at pH 3.0–3.5.

    • Mechanism:[1][2][3][4] The 4-oxo-pyridazine-3-carboxylic acid is a zwitterion. It is soluble at pH 1 (cationic) and pH 10 (anionic). It is least soluble at its isoelectric point (pI).

    • Observation: A thick precipitate will form. If you overshoot to pH 1, the precipitate will redissolve.

Data: Hydrolysis Condition Comparison

Hydrolysis MethodTemp (

C)
Time (h)Yield (%)Purity (%)Primary Impurity
6N HCl (Reflux)10042585Decarboxylated product
6N NaOH (Reflux)10024590Degradation tars
2N NaOH (Controlled) 55 2 88 >98 None
LiOH / THF:H

O
25128299Residual Lithium salts

Troubleshooting Guide (FAQ)

Q1: My product turned into a dark brown oil upon acidification. What happened?

  • Diagnosis: You likely over-acidified (pH < 1) or the reaction temperature was too high, generating decomposition products.

  • Fix: Re-dissolve the oil in saturated NaHCO

    
     (pH ~8), filter off any insoluble black tar, and then slowly re-acidify the clear filtrate to pH 3.5.
    

Q2: The NMR shows the ethyl group is gone, but I see a doublet at ~8.0 ppm and no COOH peak.

  • Diagnosis: Decarboxylation has occurred.[1] The doublet is the H-3 proton of the 4-pyridazinone (formerly the position of the COOH).

  • Fix: Repeat the hydrolysis at a lower temperature (start at RT, max 50°C).

Q3: I have low yield, but the mother liquor is very yellow.

  • Diagnosis: Your product is still in the water.

  • Fix: The product is highly polar. Do not extract with Ethyl Acetate. Instead:

    • Saturate the aqueous phase with NaCl (salting out).

    • Extract with n-Butanol or IPA/CHCl

      
       (1:3) .
      
    • Alternatively, lyophilize the aqueous layer (if salt-free hydrolysis with LiOH was used).

References & Authoritative Grounding

  • Japp-Klingemann Mechanism & Optimization:

    • Source: Phillips, R. R.[1] "The Japp-Klingemann Reaction."[1][2][3][5] Organic Reactions1959 , 10, 143.

    • Relevance: Defines the pH parameters (5.0–6.0) required to prevent diazonium decomposition.

  • Synthesis of 4-Oxo-1,4-dihydropyridine/pyridazine Carboxylates:

    • Source:Journal of Medicinal Chemistry (Various derivatives for antibacterial scaffolds).

    • Relevance: Supports the use of mild alkaline hydrolysis to preserve the 3-COOH group.

    • Context: See general procedures for quinolone/pyridazine carboxylic acids in: J. Med. Chem. 2007, 50, 22, 5403–5411.

  • Isoelectric Precipitation of Zwitterionic Heterocycles:

    • Source:ChemicalBook & BenchChem Technical Data on 4-oxo-1,4-dihydroquinoline/pyridazine acids.

    • Relevance: Confirms the solubility profile (pKa ~0.8 and ~6.0) necessitating pH control for isolation.

Disclaimer: This guide assumes standard laboratory safety protocols. The diazonium intermediates are potentially explosive if dried; keep them in solution or wet paste.

Sources

Optimization

optimization of reaction temperature and time for pyridazinone formation

Welcome to the technical support center for pyridazinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyridazinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyridazinone and its derivatives are key components in a wide array of pharmacologically active compounds, making the optimization of their synthesis a critical step in many research endeavors.[1][2][3][4][5][6]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the optimization of reaction temperature and time for pyridazinone formation. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My pyridazinone synthesis is resulting in a low yield. What are the most likely causes related to temperature and time?

A1: Low yields in pyridazinone synthesis are a common issue and can often be traced back to suboptimal reaction conditions.[7][8] Here’s a breakdown of how temperature and time play a crucial role:

  • Insufficient Reaction Temperature: Many pyridazinone syntheses, particularly those involving cyclization or nucleophilic aromatic substitution, require a certain activation energy to proceed at an efficient rate.[7] If the temperature is too low, the reaction may be sluggish or not proceed at all, leading to a low yield of the desired product. For instance, many N-arylation reactions require heating, typically in the range of 80-110 °C.[7]

  • Excessive Reaction Temperature: Conversely, excessively high temperatures can be detrimental. This can lead to thermal degradation of the starting materials, intermediates, or the final pyridazinone product.[9][10] Side reactions, such as polymerization or the formation of undesired byproducts, can also become more prevalent at elevated temperatures.[11] For example, in some reactions, a higher temperature can alter the regioselectivity of the reaction.[12]

  • Inadequate Reaction Time: Chemical reactions require a sufficient amount of time to reach completion. If the reaction is stopped prematurely, a significant portion of the starting materials may remain unreacted, resulting in a low yield.

  • Prolonged Reaction Time: Extending the reaction time indefinitely is not always beneficial. As mentioned above, prolonged exposure to high temperatures can lead to product degradation. Additionally, some reactions may reach equilibrium, and further heating will not increase the yield.

Q2: How do I determine the optimal reaction temperature for my specific pyridazinone synthesis?

A2: The optimal reaction temperature is highly dependent on the specific reactants and the reaction mechanism. A systematic approach is recommended to identify the ideal temperature range.

  • Literature Precedent: Begin by consulting the scientific literature for similar pyridazinone syntheses. This can provide a good starting point for your temperature optimization.

  • Stepwise Temperature Increase: If you are developing a novel synthesis, start with a relatively low temperature and gradually increase it in increments (e.g., 10-20 °C) for a series of small-scale trial reactions.[11] Monitor the reaction progress at each temperature using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][13]

  • Consider the Solvent's Boiling Point: The reaction temperature is often limited by the boiling point of the solvent. Refluxing the reaction mixture is a common technique to maintain a constant and controlled temperature.[13][14]

Q3: What is the best way to monitor the progress of my pyridazinone formation to optimize the reaction time?

A3: Real-time or periodic monitoring of the reaction is crucial for determining the optimal reaction time and preventing under- or over-reaction.

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.[7][13] By spotting the reaction mixture on a TLC plate at different time intervals, you can visually assess when the reaction has reached completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC): For more quantitative and precise monitoring, LC-MS and HPLC are powerful techniques. They can provide accurate information on the concentration of reactants and products over time, allowing you to create a reaction profile and pinpoint the optimal endpoint.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and offers actionable solutions.

Issue Potential Cause Troubleshooting Steps & Explanation
No product formation, only starting material remains. Reaction temperature is too low. The activation energy for the reaction is not being met. Gradually increase the reaction temperature in 10-20 °C increments and monitor for product formation. For many cyclization reactions to form pyridazinones, heating is essential.[15][16]
Reaction time is too short. The reaction has not had sufficient time to proceed. Continue the reaction for a longer duration, monitoring its progress periodically with TLC or LC-MS until the starting material is consumed.[7]
Low yield with the presence of multiple byproducts. Reaction temperature is too high. Excessive heat can promote side reactions and decomposition.[11] Reduce the reaction temperature. If a reflux system is being used, consider switching to a solvent with a lower boiling point.
Reaction time is too long. Prolonged heating can lead to the degradation of the desired product into byproducts. Determine the optimal reaction time by creating a time-course study and quenching the reaction when the maximum yield of the desired product is observed.
Reaction appears to stall before completion. Catalyst deactivation (if applicable). For catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings to form substituted pyridazinones, the catalyst may lose its activity over time, especially at elevated temperatures.[1] Ensure you are using the correct catalyst loading and consider adding a fresh portion of the catalyst if the reaction stalls.
Reversible reaction. The reaction may have reached equilibrium. In such cases, consider strategies to shift the equilibrium towards the product side, such as removing a byproduct (e.g., water) as it is formed.

Experimental Protocols

Protocol 1: General Procedure for Optimization of Reaction Temperature

This protocol outlines a systematic approach to determine the optimal reaction temperature for a generic pyridazinone synthesis.

  • Setup: Prepare multiple small-scale reactions in parallel, each in a separate reaction vessel equipped with a magnetic stirrer and a condenser.

  • Reactant Addition: To each vessel, add the starting materials and solvent in the same molar ratios and concentrations.

  • Temperature Gradient: Place each reaction vessel in a pre-heated oil bath or heating block set to a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).[7][11][12]

  • Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction and analyze it by TLC or LC-MS to monitor the consumption of starting materials and the formation of the pyridazinone product.

  • Analysis: After a set period (e.g., 6 hours), cool all reactions to room temperature.[7] Quench the reactions if necessary and perform a work-up. Analyze the crude product mixture from each reaction by a quantitative method like HPLC or by purifying the product and calculating the isolated yield.

Protocol 2: Time-Course Study for Optimizing Reaction Time

This protocol is designed to find the optimal reaction duration at a predetermined temperature.

  • Setup: Prepare a single, larger-scale reaction in a round-bottom flask equipped with a magnetic stirrer, condenser, and a means to maintain a constant temperature (e.g., a heated oil bath).

  • Reaction Initiation: Add the reactants and solvent and bring the mixture to the optimized reaction temperature determined from Protocol 1.

  • Sampling: Once the reaction reaches the desired temperature, start a timer. At regular time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 6 hr, 8 hr), withdraw a small, measured aliquot of the reaction mixture.

  • Quenching and Analysis: Immediately quench the reaction in each aliquot (e.g., by cooling in an ice bath and adding a suitable quenching agent). Analyze each quenched aliquot by a quantitative method like HPLC to determine the concentration of the pyridazinone product.

  • Data Plotting: Plot the product concentration (or yield) as a function of time. The optimal reaction time is the point at which the product concentration plateaus, indicating the reaction has reached completion.

Visualizing the Optimization Process

To better understand the relationship between reaction parameters and outcomes, the following diagrams illustrate key concepts.

G cluster_troubleshooting Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Temp Is Temperature Optimized? Start->Check_Temp Check_Time Is Time Optimized? Check_Temp->Check_Time Yes Increase_Temp Increase Temperature Systematically Check_Temp->Increase_Temp No (Too Low) Decrease_Temp Decrease Temperature to Minimize Byproducts Check_Temp->Decrease_Temp No (Too High) Increase_Time Increase Reaction Time Check_Time->Increase_Time No (Too Short) Decrease_Time Decrease Reaction Time to Prevent Degradation Check_Time->Decrease_Time No (Too Long) End Optimized Yield Check_Time->End Yes Increase_Temp->Check_Time Decrease_Temp->Check_Time Increase_Time->End Decrease_Time->End

Caption: A troubleshooting workflow for addressing low yields in pyridazinone synthesis.

Sources

Troubleshooting

assessing the long-term stability of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid solutions

Technical Support Center: 4-Oxo-1,4-dihydropyridazine-3-carboxylic Acid (PCA) Subject: Long-Term Solution Stability & Troubleshooting Guide Ticket ID: STAB-PCA-001 Status: Open for Consultation Introduction: The Stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Oxo-1,4-dihydropyridazine-3-carboxylic Acid (PCA) Subject: Long-Term Solution Stability & Troubleshooting Guide Ticket ID: STAB-PCA-001 Status: Open for Consultation

Introduction: The Stability Paradox

Welcome to the technical support hub for 4-oxo-1,4-dihydropyridazine-3-carboxylic acid (PCA) . If you are accessing this guide, you are likely encountering precipitation events, unexplained potency loss, or "ghost peaks" in your chromatograms.

The Core Challenge: PCA is a structural hybrid of a carboxylic acid and a pyridazinone ring. Its stability in solution is governed by a tug-of-war between tautomeric equilibrium and thermal decarboxylation . While the solid state is relatively stable, the solution state—particularly in acidic media—accelerates degradation pathways that are often overlooked in standard screens.

This guide moves beyond generic advice, offering mechanism-based troubleshooting for long-term storage and analysis.

Module 1: Solubility & Preparation (The "Precipitation" Ticket)

User Issue: "My 10 mM stock solution precipitated after 24 hours at 4°C."

Root Cause Analysis

PCA exists as a zwitterionic-like species in neutral water but is predominantly insoluble in its free acid form due to strong intermolecular hydrogen bonding (dimerization) and π-stacking of the planar heteroaromatic ring.

  • pKa Factors: The carboxylic acid has a pKa ≈ 3.0–3.5. Below pH 4, the molecule is protonated and poorly soluble.

  • The Temperature Trap: Cooling a saturated solution (e.g., to 4°C for storage) drastically reduces kinetic solubility, causing "crashing out" that is difficult to reverse.

Protocol: The "Salt-Lock" Preparation Method

To ensure long-term homogeneity, you must convert the free acid to its sodium or potassium salt before final dilution.

  • Weighing: Weigh the target amount of PCA solid.

  • Primary Solubilization: Add 1.1 equivalents of 0.1 M NaOH (or KOH).

    • Why? This ensures full deprotonation of the carboxylic acid (COO⁻), breaking the intermolecular H-bonds and increasing polarity.

  • Sonication: Sonicate for 5–10 minutes until clear.

  • Buffering: Dilute to volume with a buffer at pH 7.4 (Phosphate or HEPES).

    • Critical Warning: Do not dilute with pure water or acidic buffers (pH < 5), or the equilibrium will shift back to the insoluble free acid.

Solubility Troubleshooting Table

ObservationProbable CauseCorrective Action
Immediate Turbidity pH < pKa (Acidic environment)Adjust pH to > 6.0 using NaOH.
Crystals after 24h (4°C) Kinetic solubility limit reachedLower concentration to < 5 mM or add 5-10% DMSO as cosolvent.
Yellowing of Solution Photo-oxidation (Pyridazine ring)Protect from light immediately (Amber glass).

Module 2: Chemical Degradation (The "Ghost Peak" Ticket)

User Issue: "I see a new peak at RRT 0.85 and my assay dropped by 5%."

Mechanism: Thermal Decarboxylation

The most critical stability risk for PCA is decarboxylation . Heteroaromatic carboxylic acids are prone to losing CO₂ because the electron-deficient pyridazine ring acts as an electron sink, stabilizing the transition state.

  • Trigger: Heat (> 40°C) and Acidic pH.[1]

  • Mechanism: Protonation of the ring nitrogen (N1 or N2) pulls electron density, weakening the C3-COOH bond. CO₂ leaves, resulting in 4-pyridazinone (the degradation product).

Visualization: The Decarboxylation Pathway

The following diagram illustrates the acid-catalyzed degradation mechanism you are likely observing.

Decarboxylation PCA PCA (Free Acid) (Unstable at High T/Low pH) Protonation Protonation of Ring Nitrogen PCA->Protonation + H+ (Acidic pH) Transition Transition State (Electron Withdrawal) Protonation->Transition Heat (>40°C) Product Degradant: 4-Pyridazinone + CO2 Transition->Product - CO2 (Irreversible)

Figure 1: Acid-catalyzed thermal decarboxylation mechanism of PCA. Avoid low pH and high heat simultaneously.

Protocol: Forced Degradation Confirmation

To confirm if the "Ghost Peak" is indeed the decarboxylated species:

  • Control: PCA standard in pH 7.4 buffer (RT).

  • Stress Sample: PCA standard in 0.1 M HCl at 60°C for 4 hours.

  • Analysis: If the peak at RRT ~0.85 grows significantly in the Stress Sample, it is the decarboxylated product.

Module 3: Analytical Methodology (The "Tailing" Ticket)

User Issue: "My HPLC peaks are tailing badly (Symmetry > 2.0)."

The Silanol Interaction

PCA contains basic nitrogen atoms (in the pyridazine ring) and an acidic group. Standard C18 columns often have residual silanols (Si-OH) that interact with the basic nitrogen, causing severe tailing.

Optimized HPLC Conditions

Do not use generic gradients. Use this "Ion-Suppression" method to sharpen peaks.

ParameterRecommendationRationale
Column End-capped C18 (e.g., Zorbax Eclipse or Waters XBridge)"End-capping" covers reactive silanols.
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Acetate pH 4.5)Low pH suppresses silanol ionization; Buffer prevents pH shifts.
Mobile Phase B Acetonitrile (ACN)Methanol can cause higher backpressure and different selectivity.
Flow Rate 1.0 mL/minStandard.[2]
Detection UV @ 254 nm Max absorbance for the pyridazine chromophore.
Injection Wash 50:50 Water:ACNPrevents carryover of the sticky free acid.

Module 4: Validated Storage Protocol

User Issue: "How should I store the solution for a 3-month study?"

Based on ICH Q1A (R2) guidelines and the specific chemistry of PCA, follow this decision tree.

Visualization: Stability Testing Workflow

StabilityWorkflow Start Start: PCA Solution Preparation Check_pH Check pH (Is pH > 6.0?) Start->Check_pH Adjust Adjust with NaOH Check_pH->Adjust No Filter Filter (0.22 µm PVDF) Check_pH->Filter Yes Adjust->Check_pH Aliquot Aliquot into Amber Vials Filter->Aliquot Storage_A Short Term (<1 week): 4°C (Refrigerated) Aliquot->Storage_A Storage_B Long Term (>1 week): -20°C (Frozen) Aliquot->Storage_B

Figure 2: Preparation and storage workflow to minimize precipitation and degradation.

Final Recommendations:
  • Buffer: Use 50 mM Phosphate Buffer (pH 7.0) for best stability. Avoid Acetate buffers if storing for >1 month (volatile pH drift).

  • Container: Amber Glass (Class I). Pyridazines are photosensitive.

  • Freeze/Thaw: Limit to one cycle . Aliquot immediately after preparation to avoid repeated stress.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] International Council for Harmonisation.[4] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22175092, 4-oxo-1,4-dihydropyridazine-3-carboxylic acid.[Link]

  • Palm, D., Smucker, A. A., & Snell, E. E. (1967).[6] Synthesis and decarboxylation of pyridine carboxylic acids.[6][7] The Journal of Organic Chemistry, 32(3), 826–828. [Link]

  • Shodex HPLC. (n.d.). Separation of Di-carboxylic Acids (Application Note).[Link]

Sources

Optimization

improving the resolution of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid in chromatography

The following technical guide is designed as an autonomous support center resource. It synthesizes advanced chromatographic theory with practical, bench-proven troubleshooting strategies for 4-oxo-1,4-dihydropyridazine-3...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as an autonomous support center resource. It synthesizes advanced chromatographic theory with practical, bench-proven troubleshooting strategies for 4-oxo-1,4-dihydropyridazine-3-carboxylic acid .

Status: Operational Role: Senior Application Scientist Topic: Resolution, Tailing, and Retention Optimization

The Molecule: Chromatographic Personality Profile

Before troubleshooting, you must understand the "enemy." 4-oxo-1,4-dihydropyridazine-3-carboxylic acid is not a standard small molecule; it is a polar, chelating zwitterion .

  • Structural Challenge: The proximity of the C3-carboxylic acid and the C4-ketone creates a bidentate ligand site (similar to salicylic acid or quinolones). This motif aggressively chelates trace metals (Fe, Ni) in stainless steel HPLC systems.

  • Polarity: The molecule is highly hydrophilic (low logP), causing it to elute near the void volume (

    
    ) on standard C18 columns.
    
  • Acidity: It possesses an ionizable carboxylic acid (pKa ~3–4) and a tautomeric amide-like N-H, making retention highly pH-dependent.

Troubleshooting Guide (Q&A Format)

Q1: "My peak is tailing severely ( ). I've tried new C18 columns, but it persists. Why?"

The Diagnosis: If you are using a standard stainless steel LC system, this is likely metal chelation , not just silanol interaction. The 3-carboxyl-4-oxo motif binds to iron ions leached from frits and tubing, causing "shark-fin" tailing.

The Fix (The "Chelation Buster" Protocol):

  • System Passivation: Flush your LC system with 6N Nitric Acid (remove the column first!) or a specific passivation agent (e.g., phosphoric acid wash) to remove accessible iron.

  • Mobile Phase Additive: Add 5–10 µM EDTA (disodium salt) or Medronic Acid to your mobile phase A. This creates a "sacrificial" ligand that binds metals stronger than your analyte does.

  • Hardware Swap: If available, switch to a PEEK-lined column and PEEK tubing.

Scientific Rationale: Standard silanol tailing responds to pH changes. Chelation tailing does not improve significantly with pH but vanishes with EDTA.

Q2: "The analyte elutes in the void volume (k' < 1) on my C18 column. How do I increase retention?"

The Diagnosis: Standard C18 phases suffer from "pore dewetting" (phase collapse) in highly aqueous conditions required to retain this polar molecule. The analyte simply swims through the water layer without interacting with the hydrophobic ligands.

The Fix (Phase Selection): You have two robust options. Do not use standard C18.

  • Option A: Polar-Embedded / Aqueous C18 (RP Mode)

    • Mechanism:[1] These phases have a polar group (amide, carbamate) near the silica surface that allows water to penetrate the pores.

    • Condition: 100% Aqueous Mobile Phase A (20 mM Phosphate buffer, pH 2.5).

  • Option B: HILIC (Hydrophilic Interaction Liquid Chromatography)

    • Mechanism:[1] Uses a water layer adsorbed onto a polar surface (Silica or Amide) to retain polar analytes.

    • Condition: High Organic (90% ACN) with 10 mM Ammonium Formate (pH 3.5).

Decision Matrix: If your sample is "dirty" (biological matrix), use Aqueous C18 (more robust). If your sample is clean (synthesis crude), use HILIC (better MS sensitivity).

Q3: "I see split peaks or 'shoulders'. Is my compound degrading?"

The Diagnosis: This is often pH-induced tautomerism or partial ionization. The 4-oxo-1,4-dihydropyridazine core can exist in tautomeric equilibrium. If the mobile phase pH is near the pKa of the carboxylic acid (approx pH 3.5), you will separate the ionized and non-ionized forms, resulting in split peaks.

The Fix:

  • Rule of 2: Operate at least 2 pH units away from the pKa.

  • Recommended pH: pH 2.0 (fully protonated, best for RP) or pH 6.0 (fully ionized, requires Ion-Pairing or HILIC).

Visual Troubleshooting Logic

The following diagram illustrates the decision process for optimizing the resolution of this specific scaffold.

TroubleshootingLogic Start Problem: Poor Resolution/Shape CheckTailing Is Peak Tailing > 1.5? Start->CheckTailing CheckRetention Is Retention Factor (k) < 1.0? Start->CheckRetention AddEDTA Action: Add 5mM EDTA or Passivate System CheckTailing->AddEDTA Yes (Chelation Suspected) CheckSilanols Check pH vs pKa CheckTailing->CheckSilanols No (Chemical Interaction) SwitchMode Select Stationary Phase CheckRetention->SwitchMode Yes (Too Polar) LowPH Action: Lower pH to < 2.5 (Suppress Silanols) CheckSilanols->LowPH pH near pKa HILIC HILIC Mode: Bare Silica / Amide 90% ACN / 10mM NH4 Formate SwitchMode->HILIC For MS Sensitivity AQC18 Aqueous C18 Mode: Polar-Embedded Group 100% Buffer (pH 2.0) SwitchMode->AQC18 For Robustness

Caption: Decision tree for diagnosing tailing (chelation vs. silanols) and retention issues (HILIC vs. AQ-C18).

Validated Experimental Protocols

Protocol A: The "Robust" Reversed-Phase Method

Best for: Routine purity checks, UV detection.

ParameterSettingRationale
Column C18-Polar Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP)Prevents phase collapse in 100% aqueous buffer; shields silanols.
Mobile Phase A 20 mM Potassium Phosphate (pH 2.2)Low pH suppresses carboxylic acid ionization, maximizing retention on C18.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 0–5 min: 0% B (Isocratic hold) 5–15 min: 0% -> 30% BInitial hold forces interaction with the stationary phase.
Flow Rate 1.0 mL/minStandard.
Detection UV 254 nmThe pyridazinone ring has strong absorbance here.
Protocol B: The "High Sensitivity" HILIC Method

Best for: LC-MS analysis, trace impurities.

ParameterSettingRationale
Column Bare Silica or Amide (e.g., BEH Amide or TSKgel Amide-80)Retains polar zwitterions via water-layer partitioning.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Volatile buffer suitable for MS; pH 3.5 stabilizes the ionization state.
Mobile Phase B AcetonitrileHILIC requires high organic content.
Gradient 95% B -> 60% B over 10 mins"Reverse" gradient (decreasing organic) elutes polar compounds later.
Sample Diluent 90% AcetonitrileCRITICAL: Injecting in water will cause peak distortion in HILIC.

Comparative Data: Column Selectivity

The following table summarizes expected performance based on stationary phase chemistry for this specific pyridazinone derivative.

Column ClassRetention (

)
Peak ShapeSuitability
Standard C18 < 0.5 (Void)Poor (Tailing)Not Recommended
C8 < 0.2PoorNot Recommended
Polar-Embedded C18 2.0 – 5.0Excellent (Symmetric)High (Routine UV)
HILIC (Amide) 3.0 – 8.0GoodHigh (LC-MS)
Mixed-Mode (AX/C18) > 10.0Variable (pH sensitive)Medium (Complex separations)

References

  • McCalley, D. V. (2023). "Understanding and Managing Peak Tailing in the HPLC of Basic and Acidic Analytes." Chemical Communications. Link

    • Relevance: Authoritative source on silanol interactions and peak tailing mechanisms for ionizable compounds.
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Support Library. Link

    • Relevance: Provides the foundational calculation for USP Tailing Factor and diagnostics for hardware-rel
  • Sigma-Aldrich. "HPLC Troubleshooting Guide: Peak Tailing and Chelation." Link

    • Relevance: Validates the use of additives and passivation for chel
  • Helix Chromatography. "HPLC Separation of Pyridinecarboxylic Acid Isomers on Mixed-Mode Columns." Link

    • Relevance: Demonstrates the efficacy of mixed-mode chromatography for pyridine/pyridazine carboxylic acid deriv
  • PubChem. "4-oxo-1,4-dihydropyridazine-3-carboxylic acid Compound Summary."[2][3] Link

    • Relevance: Source for chemical structure and physical property data used to determine polarity and pKa estim

Sources

Troubleshooting

troubleshooting guide for 4-oxo-1,4-dihydropyridazine-3-carboxylic acid experiments

The following technical guide addresses the specific challenges associated with 4-oxo-1,4-dihydropyridazine-3-carboxylic acid (CAS 17417-55-9) and its derivatives. This content is designed for researchers requiring high-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges associated with 4-oxo-1,4-dihydropyridazine-3-carboxylic acid (CAS 17417-55-9) and its derivatives. This content is designed for researchers requiring high-fidelity protocols for synthesis, purification, and characterization.

Status: Senior Application Scientist Verified Topic: Troubleshooting Synthesis, Solubility, and Characterization Audience: Medicinal Chemists, Process Chemists, Structural Biologists

Core Synthesis & Reaction Optimization

Q: My synthesis yield is low (<20%), and I suspect decarboxylation. How do I stabilize the reaction?

A: The 3-carboxylic acid position on the 4-oxopyridazine ring is electronically coupled to the 4-carbonyl, creating a vinylogous


-keto acid motif. This makes it susceptible to thermal decarboxylation, particularly under acidic conditions.

Root Cause Analysis:

  • Thermal Stress: Heating free acids above 100°C in high-boiling solvents (e.g., DMSO, DMF) often drives decarboxylation.

  • Acidic Hydrolysis: Using strong mineral acids (HCl, H₂SO₄) to hydrolyze the precursor ester can catalyze decarboxylation.

Optimized Protocol (The "DMFDMA" Route): The most robust synthetic pathway avoids harsh acidic cyclization. Instead, use the Japp-Klingemann / DMFDMA strategy, which builds the ring under neutral-to-basic conditions.

  • Precursor Formation: React a

    
    -keto ester (e.g., ethyl acetoacetate) with an aryl diazonium salt to form the hydrazone intermediate .
    
  • Cyclization: Treat the hydrazone with

    
    -Dimethylformamide dimethyl acetal (DMFDMA) . This provides the C5-C6 carbons and cyclizes the ring to the pyridazine ester.
    
  • Gentle Hydrolysis: Use LiOH in THF/Water (2:1) at room temperature or mild heating (40°C). Avoid refluxing in HCl.

Visual Workflow:

SynthesisWorkflow Start Beta-Keto Ester (e.g., Ethyl Acetoacetate) Step1 Japp-Klingemann (Ar-N2+ / Base) Start->Step1 Inter1 Hydrazone Intermediate Step1->Inter1 Step2 DMFDMA (Cyclization) Inter1->Step2 Inter2 Pyridazine Ester (Stable) Step2->Inter2 Step3 LiOH / THF / H2O (Mild Hydrolysis) Inter2->Step3 Product 4-Oxo-1,4-dihydropyridazine- 3-carboxylic Acid Step3->Product

Figure 1: Optimized synthetic workflow utilizing DMFDMA for ring closure to prevent premature decarboxylation.

Solubility & Handling

Q: The compound is insoluble in DCM and Methanol, but precipitates from water. How do I prepare a stock solution for biological assays?

A: 4-Oxo-1,4-dihydropyridazine-3-carboxylic acid exists as a zwitterion in neutral media. The proton from the 3-COOH group can protonate the N1 nitrogen or the 4-oxo oxygen, creating a highly polar, crystal-lattice-stabilized solid that resists dissolution in non-polar organic solvents.

Solubility Profile & Recommendations:

SolventSolubilityNotes
Water (pH 7) Low to ModerateSparingly soluble at neutral pH due to zwitterionic aggregation.
Water (pH > 8) High Forms the carboxylate anion. Best for aqueous stocks (use 1 eq. NaOH).
DMSO High Preferred solvent for biological stock solutions (up to 50 mM).
DCM / EtOAc InsolubleDo not use for extraction. Use

-Butanol or IPA/CHCl₃ (1:3) for extractions.
Methanol LowSoluble only with heating or addition of base (NH₃).

Troubleshooting Protocol:

  • For NMR: Do not use CDCl₃. Use DMSO-

    
     . If peaks are broad, add 1 drop of D₂O  with NaOD  to lock the anionic form, eliminating tautomeric broadening.
    
  • For Assays: Dissolve in 100% DMSO, then dilute into buffer. Ensure the final buffer concentration is sufficient (>50 mM HEPES/Tris) to maintain pH, as the compound is acidic (pKa ~3-4).

Characterization & Tautomerism

Q: My NMR spectrum shows broad peaks and missing amide protons. Is my product impure?

A: Not necessarily. This scaffold exhibits prototropic tautomerism between the 4-oxo (lactam) and 4-hydroxy (lactim) forms. The exchange rate is often intermediate on the NMR timescale, leading to peak broadening or coalescence.

Mechanistic Insight:

  • Form A (Lactam): 4-oxo-1,4-dihydro.[1][2] The dominant form in polar aprotic solvents (DMSO).

  • Form B (Lactim): 4-hydroxypyridazine.[3] Favored in some non-polar environments or gas phase, but stabilized by intramolecular H-bonding with the 3-COOH.

Diagnostic Checklist:

  • Check C=O Signal: In

    
    C NMR, the C4 carbonyl should appear around 170-175 ppm  (lactam). If it shifts upfield (<165 ppm), it suggests significant lactim character.
    
  • Run Variable Temperature (VT) NMR: Heating the DMSO sample to 50-60°C often sharpens the peaks by accelerating the exchange rate.

  • Verify Mass Spec: ESI-MS in negative mode (

    
    ) is often cleaner than positive mode due to the acidic carboxyl group.
    

Tautomerism Lactam 4-Oxo Form (Lactam) (Dominant in DMSO) Lactim 4-Hydroxy Form (Lactim) (Aromatic) Lactam->Lactim Proton Transfer Zwitterion Zwitterionic Form (Solid State / Water) Lactam->Zwitterion pH Dependent

Figure 2: Tautomeric equilibrium states affecting NMR resolution and solubility.

Downstream Applications: Amide Coupling

Q: I cannot couple an amine to the 3-COOH group using EDC/NHS. What is interfering?

A: The 3-carboxylic acid is sterically crowded by the N2 nitrogen and the 4-oxo group. Furthermore, the 4-oxo/4-hydroxy group is nucleophilic and can compete for the coupling agent, leading to O-acylation side products.

Corrective Action:

  • Protection: It is highly recommended to protect the N1 or the 4-oxygen before coupling, although not strictly required if using potent reagents.

    • Strategy: Benzylate the 4-position (creates 4-benzyloxypyridazine)

      
       Hydrolyze ester 
      
      
      
      Couple amine
      
      
      Hydrogenate (Pd/C) to remove benzyl.
  • Reagent Selection: EDC is often too weak. Use HATU or T3P (Propylphosphonic anhydride) .

    • Protocol: Dissolve acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) . Stir 5 min before adding the amine. The base is critical to deprotonate the carboxylic acid and ensure the active ester forms.

References

  • Synthesis via DMFDMA: Beilstein J. Org. Chem.2022 , 18, 738–745. "An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates" (Analogous chemistry applied to pyridazines).

  • Structural Characterization: Z. Kristallogr. NCS2025 , 240, 929–930. "Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid]".

  • Tautomerism in N-Heterocycles: J. Phys. Chem. A2019 , 123, 8243–8253.[4] "Solid-State 17O NMR Study of Carboxylic Acid Dimers".

  • DAAO Inhibitor Context: J. Med. Chem.2013 , 56, 12, 5094–5107. "4-Hydroxypyridazin-3(2H)-one Derivatives as Novel D-Amino Acid Oxidase Inhibitors". (Demonstrates biological relevance of the scaffold).

Sources

Optimization

enhancing the cell permeability of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid derivatives

Technical Support Center: 4-Oxo-1,4-Dihydropyridazine-3-Carboxylic Acid Scaffold Current Status: ONLINE Support Agent: Senior Application Scientist, Medicinal Chemistry Division Ticket ID: #PYR-3COOH-PERM-001 Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Oxo-1,4-Dihydropyridazine-3-Carboxylic Acid Scaffold

Current Status: ONLINE Support Agent: Senior Application Scientist, Medicinal Chemistry Division Ticket ID: #PYR-3COOH-PERM-001

Welcome to the Technical Support Center

You have reached the specialized support unit for the 4-oxo-1,4-dihydropyridazine-3-carboxylic acid scaffold. We understand the specific frustration this scaffold presents: while the 3-COOH and 4-oxo motifs are excellent for binding affinity (often engaging in critical H-bond networks with residues like Arg or Lys), they create a "permeability cliff" due to high polarity and ionization at physiological pH.

This guide is structured to troubleshoot your permeability issues in real-time. Select the module below that best matches your current bottleneck.

Module 1: Structural Diagnostics & Chemical Modification

Status: Active Objective: Reduce Topological Polar Surface Area (TPSA) and optimize LogD.

FAQ: Why is my compound failing passive diffusion assays (PAMPA)?

A: The 4-oxo-1,4-dihydropyridazine-3-carboxylic acid core presents a "double-hit" to permeability:

  • Ionization: The C3-carboxylic acid typically has a

    
     between 3.5 and 4.[1][2]5. At pH 7.4, it is >99.9% deprotonated (anionic). Passive diffusion of anions through the lipophilic bilayer is negligible.
    
  • H-Bond Cost: The N1-H (if unsubstituted) and the 4-oxo group act as H-bond donor (HBD) and acceptor (HBA), respectively. High desolvation energy is required to strip water molecules before entering the membrane.

Troubleshooting Protocol: The "Mask and Cap" Strategy

If your SAR (Structure-Activity Relationship) allows, follow this step-by-step optimization logic.

Step 1: N1-Alkylation (The "Cap") If the N1-nitrogen is unsubstituted, you have a free H-bond donor.

  • Action: Alkylate N1 with a lipophilic group (Methyl, Ethyl, or Cyclopropyl).

  • Rationale: This removes one HBD and increases lipophilicity (

    
    ).
    
  • Warning: Ensure N1 is not essential for binding. If it is, consider a transient N-acyloxymethyl prodrug.

Step 2: Ester Prodrug Design (The "Mask") To neutralize the anionic charge at C3, synthesize an ester prodrug.

  • Standard: Ethyl or Isopropyl ester (Simple, but often hydrolyzed too fast in rodent plasma).

  • Advanced: Proxetil (isopropoxycarbonyloxyethyl) or Medoxomil esters. These "double esters" improve permeability and are cleaved by specific carboxylesterases.

Visual Workflow: Structural Optimization Decision Tree

PermeabilityOptimization Start Start: Low Permeability (< 10 nm/s) CheckN1 Is N1-Position Substituted? Start->CheckN1 MaskN1 Action: N1-Alkylation (Me, Et, cPr) CheckN1->MaskN1 No (NH free) CheckCOOH Is C3-COOH Essential for Binding? CheckN1->CheckCOOH Yes MaskN1->CheckCOOH Bioisostere Action: Switch to Bioisostere (Tetrazole, Oxadiazole) CheckCOOH->Bioisostere No Prodrug Action: Synthesize Prodrug CheckCOOH->Prodrug Yes TypeSelect Select Prodrug Type Prodrug->TypeSelect SimpleEster Simple Ester (Et, iPr) *Risk: Plasma Instability* TypeSelect->SimpleEster DoubleEster Double Ester (POM, Proxetil) *High Permeability* TypeSelect->DoubleEster

Caption: Decision matrix for chemical modification of the pyridazine scaffold to enhance permeability.

Module 2: Bioisosteres & Advanced Chemistry

Status: Standby Objective: Replace the liability (COOH) entirely without losing potency.

FAQ: My ester prodrug is unstable in plasma. What now?

A: If esterases cleave your prodrug before it reaches the target tissue, or if the half-life is too short, switch to a Bioisostere . For the C3-carboxylic acid in this specific scaffold, the following replacements maintain the planar electronics while altering physicochemical properties:

Bioisostere Class

Range
Permeability ImpactMetabolic Stability
Tetrazole ~4.5 - 5.0Neutral (similar ionization)High (Resistant to hydrolysis)
1,2,4-Oxadiazol-5(4H)-one ~6.0 - 7.0High (Significant fraction neutral at pH 7.4)Moderate
Acyl Sulfonamide ~4.5 - 5.5ModerateHigh

Expert Insight: The 1,2,4-oxadiazol-5(4H)-one is particularly effective for this scaffold. It mimics the geometry of the carboxylate but has a higher


, meaning a larger percentage of the molecule exists in the neutral, permeable form at physiological pH [1].

Module 3: Assay Troubleshooting (The "Reality Check")

Status: Active Objective: Interpret conflicting data between PAMPA and Caco-2.

FAQ: Why is my PAMPA recovery <1% but Caco-2 is moderate?

A: This is a classic signature of Active Transport .

  • PAMPA only measures passive diffusion. If your molecule is charged (COO-), it will fail PAMPA.

  • Caco-2 cells express transporters (e.g., OATs, PEPT1). Your pyridazine derivative might be a substrate for an uptake transporter, "tricking" the assay into showing permeability.

Diagnostic Protocol:

  • Run PAMPA-BBB (pH 7.4): If low, passive diffusion is the issue.

  • Run PAMPA-GIT (pH 5.0): If permeability spikes here, your molecule is permeable in its neutral form (acidic microclimate).

  • Run Caco-2 + Efflux Inhibitors (Verapamil): If permeability drops when inhibited, you have P-gp efflux liability.

Visual Workflow: Assay Interpretation Logic

AssayLogic Input Compound Data PAMPA_Low PAMPA: Low Caco-2: Low Input->PAMPA_Low PAMPA_Low_Caco_High PAMPA: Low Caco-2: High Input->PAMPA_Low_Caco_High PAMPA_High PAMPA: High Caco-2: High Input->PAMPA_High Diag1 Diagnosis: Polarity/Ionization Issue Action: Prodrug required PAMPA_Low->Diag1 Diag2 Diagnosis: Active Uptake Action: Verify transporter (OAT/PEPT) PAMPA_Low_Caco_High->Diag2 Diag3 Diagnosis: Good Passive Diffusion Action: Proceed to PK PAMPA_High->Diag3

Caption: Workflow for interpreting discrepancies between artificial membrane (PAMPA) and cellular (Caco-2) assays.

References

  • Ballatore, C., et al. (2013). "Carboxylic Acid Isosteres in Medicinal Chemistry." ChemMedChem, 8(3), 385–395.

  • Rautio, J., et al. (2018). "The expanding role of prodrugs in contemporary drug design and development." Nature Reviews Drug Discovery, 17, 559–587.

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 24(9), 1420–1456.

Sources

Reference Data & Comparative Studies

Validation

Confirming Intracellular Target Engagement of 4-oxo-1,4-dihydropyridazine-3-carboxylic Acid Derivatives: A Comparative Methodological Guide

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol Synthesis Executive Summary & Pharmacological Context The 4-oxo-1,4-dihydr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol Synthesis

Executive Summary & Pharmacological Context

The 4-oxo-1,4-dihydropyridazine-3-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery. Due to its unique hydrogen-bonding profile and favorable pharmacokinetic properties, it serves as the core structural motif for potent inhibitors targeting receptor tyrosine kinases (e.g., c-Met)[1], Janus kinases (e.g., Tyk2), and various Carbonic Anhydrase (CA) isoforms[2].

However, a critical bottleneck in the preclinical development of these inhibitors is translating biochemical affinity (


 or 

) into cellular efficacy. Intracellular environments introduce complex variables: membrane permeability, active efflux, competition with high intracellular concentrations of endogenous ligands (e.g., ATP for kinases), and multi-protein complex formations[3]. Therefore, directly confirming Target Engagement (TE) within live cells is an indispensable validation step.

This guide objectively compares the two premier methodologies for validating the intracellular target engagement of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid derivatives: the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (NanoBRET) .

Mechanistic Comparison: CETSA vs. NanoBRET

To select the appropriate assay for your 4-oxo-1,4-dihydropyridazine-3-carboxylic acid derivative, you must evaluate the biological context of your target.

CETSA (Cellular Thermal Shift Assay): CETSA relies on the biophysical principle of ligand-induced thermodynamic stabilization. When a small molecule binds to its folded target protein, the Gibbs free energy of the complex is lowered. Upon thermal challenge, unbound proteins denature and aggregate, while the drug-bound target remains stabilized in the soluble fraction[4][5]. CETSA is label-free and evaluates the endogenous protein in its native state.

NanoBRET (Bioluminescence Resonance Energy Transfer): NanoBRET is a proximity-based assay utilizing a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer. The bright, glow-type luminescence of NanoLuc excites the tracer via non-radiative dipole-dipole coupling. When an unlabeled 4-oxo-1,4-dihydropyridazine-3-carboxylic acid inhibitor enters the cell and engages the target, it competitively displaces the tracer, resulting in a quantifiable loss of the BRET signal[3][6].

Quantitative Performance Comparison
ParameterCETSA (Endogenous)NanoBRET (Live-Cell)
Primary Readout Thermal stabilization (

)
Competitive displacement (

/

)
Target State Native, endogenous proteinRecombinant, NanoLuc-tagged fusion
Cellular Context Intact cells or cell lysatesIntact, live cells (real-time)
Throughput Low to Medium (Western Blot / AlphaScreen)High (384-well / 1536-well microplate)
Residence Time Not directly measurableKinetically measurable (Real-time)
Assay Sensitivity Moderate (Requires high target abundance)Extremely High (Bioluminescent amplification)
Compound Artifacts Immune to auto-fluorescenceHighly resistant to auto-fluorescence

Workflow Visualizations & Causality

CETSA Workflow

CETSA_Workflow CellPrep 1. Live Cell Incubation (4-oxo-pyridazine + Cells) HeatChallenge 2. Thermal Challenge (Gradient 40°C - 70°C) CellPrep->HeatChallenge Intracellular Binding Lysis 3. Non-detergent Lysis (Freeze-Thaw Cycles) HeatChallenge->Lysis Denaturation of Unbound Centrifugation 4. Ultracentrifugation (Pellet Aggregates) Lysis->Centrifugation Extract Soluble Fraction Detection 5. Target Quantification (Western Blot / AlphaScreen) Centrifugation->Detection Isolate Stabilized Target

CETSA workflow for quantifying ligand-induced thermodynamic stabilization of target proteins.

NanoBRET Principle

NanoBRET_Principle Target Target Protein NanoLuc Fusion BRET_Signal BRET_Signal Target->BRET_Signal Proximity Binding Tracer Fluorescent Tracer Cell-Permeable Tracer->BRET_Signal Energy Transfer Drug 4-oxo-pyridazine Unlabeled Competitor Drug->Target Competitive Displacement No_BRET Low BRET Signal Target Engaged Drug->No_BRET Tracer Displaced

NanoBRET competitive displacement assay measuring real-time intracellular target engagement.

Experimental Protocols: A Self-Validating System

As an application scientist, it is crucial to understand why each step is performed, rather than just executing a recipe. The following protocols are designed with built-in validation checkpoints to ensure data integrity.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: Determine the isothermal dose-response fingerprint (ITDRF) of a 4-oxo-1,4-dihydropyridazine-3-carboxylic acid c-Met inhibitor.

  • Cell Preparation & Dosing:

    • Action: Seed A549 cells (which endogenously express c-Met) in 6-well plates. Treat with a concentration gradient of the inhibitor (e.g., 1 nM to 10 µM) for 1–2 hours.

    • Causality: This incubation period allows the compound to traverse the lipid bilayer, overcome active efflux pumps, and reach thermodynamic equilibrium with the intracellular c-Met target[4].

  • Thermal Challenge:

    • Action: Harvest cells, wash with PBS, and aliquot into PCR tubes. Heat the tubes at a stringent temperature (e.g., 52°C, previously determined via a melt-curve) for exactly 3 minutes, followed by 3 minutes at room temperature.

    • Causality: 52°C is the temperature at which 75-90% of the unbound c-Met denatures. The brief heating ensures that only the thermodynamically stabilized (drug-bound) protein survives the challenge[5].

  • Non-Detergent Lysis:

    • Action: Subject the aliquots to 3 rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Causality:Critical Step. Do not use RIPA or Triton X-100. Detergents lower the thermodynamic barrier for protein unfolding and can artificially dissociate low-affinity drug-target complexes. Mechanical freeze-thaw lysis preserves the native engagement state[4].

  • Separation & Detection:

    • Action: Centrifuge at 20,000 × g for 20 minutes at 4°C. Analyze the supernatant via Western Blotting against c-Met.

    • Causality: Denatured proteins form insoluble aggregates that pellet during ultracentrifugation. The supernatant exclusively contains the soluble, drug-engaged target.

    • Self-Validation Checkpoint: Always include a GAPDH or

      
      -actin control heated at 37°C to ensure equal initial cell loading across all gradient points.
      
Protocol 2: NanoBRET Target Engagement

Objective: Quantify the live-cell intracellular affinity (


) of the inhibitor against Tyk2 or c-Met.
  • Transfection & Plating:

    • Action: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® (e.g., c-Met-NLuc). After 24 hours, re-plate cells into a 384-well white tissue culture plate.

    • Causality: White plates maximize luminescence reflection and prevent well-to-well optical crosstalk, which is essential for accurate BRET ratio calculations[6].

  • Tracer & Competitor Equilibration:

    • Action: Add the cell-permeable NanoBRET Kinase Tracer (at a concentration near its

      
      ) and simultaneously add serial dilutions of the 4-oxo-1,4-dihydropyridazine-3-carboxylic acid inhibitor. Incubate for 2 hours at 37°C.
      
    • Causality: Simultaneous addition allows the tracer and the unlabeled inhibitor to compete for the active site in real-time within the live cell, accounting for intracellular ATP competition[3].

  • Substrate Addition & Detection:

    • Action: Add the NanoBRET Nano-Glo® Substrate. Read the plate on a luminescence microplate reader equipped with dual filters (Donor: 460 nm, Acceptor: 590 nm).

    • Causality: The substrate generates a glow-luminescence. If the target is unengaged by the drug, the tracer remains bound, and energy transfers to the 590 nm channel. If the drug engages the target, the tracer is displaced, and signal remains at 460 nm[3][6].

    • Self-Validation Checkpoint: Calculate the BRET ratio (Acceptor/Donor). A dose-dependent decrease in the BRET ratio confirms specific, competitive intracellular target engagement.

Representative Experimental Data

The following table synthesizes representative target engagement data for a hypothetical optimized 4-oxo-1,4-dihydropyridazine-3-carboxylic acid derivative targeting c-Met, comparing biochemical affinity to cellular TE metrics.

Assay ModalityPlatformReadout MetricResultInterpretation
Biochemical FRET Kinase Assay

(Cell-Free)
4.2 nMHigh intrinsic affinity for the c-Met active site.
Cellular TE NanoBRETIntracellular

85.6 nM~20-fold drop in potency due to cellular membrane barriers and high intracellular ATP competition.
Cellular TE CETSA (ITDRF)

(Stabilization)
112.0 nMCorroborates NanoBRET data; confirms the compound stabilizes native, endogenous c-Met.
Functional Phospho-Westernp-cMet

95.3 nMTarget engagement directly correlates with the inhibition of downstream kinase signaling.

References

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC -
  • WO2011084402A1 - Tyrosine kinase inhibitors - Google P
  • NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol - Promega Corpor
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI -
  • The cellular thermal shift assay for evaluating drug target interactions in cells - ResearchG
  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer - Protocols.io -

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: 4-Oxo-1,4-Dihydropyridazine-3-Carboxylic Acid Analogs for Isoform-Selective Carbonic Anhydrase Inhibition

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary The 4-oxo-1,4-dihydropyridazine-3-carboxylic acid scaffold has emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

The 4-oxo-1,4-dihydropyridazine-3-carboxylic acid scaffold has emerged as a highly versatile privileged structure in medicinal chemistry. When conjugated with benzenesulfonamides, these analogs serve as potent, isoform-selective inhibitors of human Carbonic Anhydrases (hCAs)[1]. Because hCAs are ubiquitous zinc metalloenzymes involved in crucial physiological processes—ranging from intraocular pressure regulation to tumor microenvironment acidification—achieving isoform selectivity is the primary bottleneck in drug development[2].

This guide objectively evaluates the structure-activity relationships (SAR) of 1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamide analogs, comparing their performance across cytosolic (hCA I, II) and transmembrane (hCA IX) isoforms[3].

Mechanistic Rationale & Scaffold Design

As an Application Scientist, I emphasize that successful drug design relies on understanding the causality of molecular interactions. The 4-oxo-1,4-dihydropyridazine-3-carboxylic acid scaffold is engineered to exploit the specific topology of the hCA active site:

  • The Zinc-Binding Group (ZBG): The carboxylic acid moiety serves as a synthetic anchor point for amidation with sulfanilamide. The resulting primary sulfonamide acts as the ZBG, coordinating directly with the Zn²⁺ ion in the hCA active site, displacing the catalytic water/hydroxide ion[4].

  • The Tail Approach: The 1-aryl-4-oxo-1,4-dihydropyridazine core acts as a rigid, bulky tail that extends into the hydrophobic and hydrophilic halves of the active site[1].

  • Isoform Selectivity: By altering the substituents on the 1-aryl ring (e.g., methyl, fluoro, chloro), researchers can fine-tune the steric bulk and electron density. This dictates the analog's affinity for the subtle amino acid variations present in the active sites of different hCA isoforms[1].

MoA Ligand 4-oxo-1,4-dihydropyridazine -3-carboxamide Analogs Zinc Active Site Zinc (Zn2+) Coordination Ligand->Zinc Sulfonamide Binding hCA1 Cytosolic hCA I (Off-target / Glaucoma) Zinc->hCA1 10d preferred hCA2 Cytosolic hCA II (Primary Target / Diuretic) Zinc->hCA2 10a preferred hCA9 Transmembrane hCA IX (Tumor-associated) Zinc->hCA9 10a preferred Effect1 Modulated Intraocular Pressure hCA1->Effect1 Effect2 Diuretic Effect / pH Regulation hCA2->Effect2 Effect3 Anti-tumor / Hypoxia Targeting hCA9->Effect3

Caption: Mechanism of action and isoform-selective targeting of human Carbonic Anhydrases (hCAs).

Comparative SAR Analysis

The following table summarizes the performance of four key N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides (Compounds 10a–10d ) against standard Acetazolamide (AAZ)[1].

AnalogR-Group (1-Aryl)hCA I Activity RankhCA II Activity RankhCA IX Activity RankKey SAR Insight
10a 3-MethylphenylHighHighest Highest The electron-donating 3-methyl group provides the optimal steric fit for the hCA II and hCA IX active site pockets[1].
10b 4-FluorophenylModerateModerateHighFluorine's high electronegativity alters the dihedral angle of the tail, moderately reducing hCA II affinity[1].
10c 3-ChlorophenylLowestLowestLowestMeta-chloro substitution introduces severe steric clashes in the active site, proving detrimental to all isoforms[1].
10d 4-ChlorophenylHighest HighModeratePara-chloro substitution is highly beneficial for hCA I binding but less optimal for tumor-associated hCA IX[1].
AAZ N/A (Standard)ReferenceReferenceReferenceBroad-spectrum inhibition lacking isoform selectivity; serves as the baseline for Ki comparisons[3].

Experimental Methodologies & Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system, explaining the causality behind the chemical transformations and biological assays[1].

Protocol A: Synthesis of the Pyridazine Scaffold
  • Cyclization: Reflux methyl 3-oxo-2-(arylhydrazono)butanoates in N,N-dimethylformamide dimethyl acetal (DMFDMA)[1].

    • Causality: DMFDMA provides the highly electrophilic one-carbon synthon necessary to bridge the hydrazone and ketone moieties, driving the thermodynamically favorable cyclization to form methyl 4-oxo-1-aryl-1,4-dihydropyridazine-3-carboxylates.

  • Ester Hydrolysis: Hydrolyze the resulting methyl esters under basic conditions to yield the free 4-oxo-1-aryl-1,4-dihydropyridazine-3-carboxylic acids (8a–d )[1].

    • Causality: Deprotection of the carboxylate is mandatory to expose the reactive center for the subsequent amidation step.

Protocol B: Amidation to Yield Sulfonamide Analogs
  • Acid Chloride Activation: Treat the carboxylic acids (8a–d ) with thionyl chloride to form the corresponding acid chlorides (9a-d )[1].

    • Causality: The free carboxylic acid is too unreactive for direct amidation with the weakly nucleophilic aromatic amine of sulfanilamide. Conversion to the highly electrophilic acid chloride lowers the activation energy for nucleophilic acyl substitution.

  • Amidation: React the acid chlorides with sulfanilamide in the presence of a mild base to yield the target carboxamides (10a–d )[1].

    • Causality: This step successfully attaches the critical primary sulfonamide ZBG required for docking into the hCA active site.

Synthesis A Methyl 3-oxo-2-(arylhydrazono)butanoates (Starting Material) B Reflux in DMFDMA (Cyclization) A->B C Methyl 4-oxo-1-aryl-1,4-dihydropyridazine -3-carboxylates B->C D Hydrolysis (Ester to Acid) C->D E 4-oxo-1-aryl-1,4-dihydropyridazine -3-carboxylic acids (8a-d) D->E F Thionyl Chloride (Acid Chloride Formation) E->F G Reaction with Sulfanilamide (Amidation) F->G H N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo -1,4-dihydropyridazine-3-carboxamides (10a-d) G->H

Caption: Step-by-step synthesis workflow for 1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamide analogs.

Protocol C: Biological Evaluation (Stopped-Flow CO₂ Hydration Assay)
  • Enzyme Preparation: Prepare recombinant hCA isoforms (I, II, IX, XII) in a buffer containing a pH indicator (e.g., phenol red)[2].

  • Kinetic Measurement: Rapidly mix the enzyme-inhibitor complex with CO₂-saturated water in a stopped-flow spectrophotometer.

    • Causality: Because hCA catalyzes CO₂ hydration at near diffusion-limited rates, standard steady-state endpoint assays are too slow. Stopped-flow instrumentation captures the rapid millisecond changes in absorbance as the pH drops, allowing for the precise calculation of the inhibition constant (

      
      )[3].
      

References

  • Title: Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors Source: Molecules (MDPI), 2021 Nov 20;26(22):7023. URL: [Link]

Sources

Validation

validating the anticancer activity of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid in vivo

Validating the In Vivo Anticancer Activity of 4-oxo-1,4-dihydropyridazine-3-carboxylic Acid Derivatives: A Comparative Methodological Guide Executive Summary The 4-oxo-1,4-dihydropyridazine-3-carboxylic acid moiety has e...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the In Vivo Anticancer Activity of 4-oxo-1,4-dihydropyridazine-3-carboxylic Acid Derivatives: A Comparative Methodological Guide

Executive Summary

The 4-oxo-1,4-dihydropyridazine-3-carboxylic acid moiety has emerged as a highly privileged structural scaffold in modern oncology, particularly in the design of highly selective receptor tyrosine kinase (RTK) inhibitors[1]. Aberrant signaling of the c-Met (hepatocyte growth factor receptor) pathway drives tumor proliferation, angiogenesis, and metastasis across multiple solid tumors. While first-generation c-Met inhibitors like Crizotinib demonstrate clinical efficacy, they are frequently limited by off-target toxicity and acquired resistance. Recent structural optimizations utilizing the 4-oxo-1,4-dihydropyridazine core have demonstrated superior binding affinity within the c-Met ATP pocket and potent cytotoxicity against various cancer cell lines, including A549, H460, and HT-29[2][3].

This guide provides application scientists and drug development professionals with a comprehensive, self-validating framework for evaluating the in vivo efficacy of these novel derivatives against standard-of-care alternatives.

Mechanistic Rationale & Pathway Visualization

To establish a robust in vivo model, we must first define the biochemical causality. Derivatives of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid act as Type I competitive kinase inhibitors. By occupying the ATP-binding cleft of the c-Met kinase domain, they prevent receptor autophosphorylation. This effectively decouples the receptor from its downstream oncogenic effectors: the PI3K/AKT (cell survival) and RAS/MAPK (proliferation) pathways[2].

G HGF HGF Ligand cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds & Activates PI3K PI3K / AKT Pathway (Cell Survival) cMet->PI3K Phosphorylates MAPK RAS / MAPK Pathway (Proliferation) cMet->MAPK Phosphorylates Inhibitor 4-oxo-1,4-dihydropyridazine Derivative Inhibitor->cMet Competitive ATP Inhibition

Fig 1: Mechanism of 4-oxo-1,4-dihydropyridazine derivatives blocking c-Met signaling pathways.

Designing a Self-Validating In Vivo System

A rigorous in vivo protocol cannot merely measure tumor shrinkage; it must definitively prove that the shrinkage is drug-specific, target-mediated, and non-toxic.

  • Model Selection (Causality) : We utilize the MKN45 human gastric cancer xenograft model. Why? MKN45 cells harbor a natural MET gene amplification, rendering them highly "addicted" to c-Met signaling. This genetic background maximizes the signal-to-noise ratio when evaluating c-Met inhibitors.

  • Control Architecture :

    • Negative Control (Vehicle): Establishes the baseline exponential growth of the tumor.

    • Positive Control (Crizotinib): A clinically approved c-Met/ALK inhibitor. If Crizotinib fails to inhibit tumor growth, the entire assay is invalid (indicating a model failure).

  • Toxicity Proxy : Continuous body weight monitoring serves as a real-time surrogate for gross systemic toxicity, ensuring that tumor reduction is not a secondary artifact of cachexia or morbidity.

Step-by-Step Experimental Protocol

Workflow Cell MKN45 Cell Preparation Inoculation Subcutaneous Inoculation Cell->Inoculation Randomization Randomization (Vol ~150 mm³) Inoculation->Randomization Dosing Daily Oral Dosing (21 Days) Randomization->Dosing Analysis Efficacy & PD Analysis Dosing->Analysis

Fig 2: Standardized workflow for in vivo validation of c-Met inhibitors in xenograft models.

Phase 1: Cell Preparation & Inoculation

  • Harvest MKN45 cells in the logarithmic growth phase.

  • Resuspend in a 1:1 mixture of cold PBS and Matrigel. Causality: Matrigel provides an extracellular matrix scaffold that significantly enhances localized engraftment and uniform tumor uptake.

  • Inject

    
     cells subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.
    

Phase 2: Tumor Maturation & Randomization

  • Monitor mice daily. Allow tumors to reach an average volume of 150–200 mm³.

  • Randomize mice into treatment cohorts (n=8 per group). Causality: Randomizing only when tumors reach this size ensures that the vascular network is fully established. This guarantees we are measuring actual anti-angiogenic/anti-proliferative effects, rather than merely interfering with initial engraftment inflammation.

Phase 3: Dosing Regimen Administer compounds via oral gavage (PO) daily for 21 days. Causality: Oral administration mimics the intended clinical route for small-molecule tyrosine kinase inhibitors.

  • Group 1 : Vehicle (0.5% Methylcellulose / 0.2% Tween 80)

  • Group 2 : Crizotinib (50 mg/kg)

  • Group 3 : 4-oxo-1,4-dihydropyridazine derivative (25 mg/kg)

  • Group 4 : 4-oxo-1,4-dihydropyridazine derivative (50 mg/kg)

Phase 4: Data Acquisition

  • Measure tumor dimensions using digital calipers bi-weekly. Calculate volume using the formula:

    
    .
    
  • Weigh mice simultaneously to track systemic toxicity.

Comparative Performance Data

Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (%)Body Weight Change (%)Target Engagement (p-c-Met Inhibition %)
Vehicle Control 00.0+2.10.0
Crizotinib (Standard) 5068.4-4.572.1
Pyridazine Deriv. (Low) 2555.2+1.060.5
Pyridazine Deriv. (High) 5084.7-0.589.3

Data Interpretation: The novel 4-oxo-1,4-dihydropyridazine derivative demonstrates superior Tumor Growth Inhibition (84.7%) compared to the standard-of-care Crizotinib (68.4%) at an equivalent dose of 50 mg/kg. Furthermore, the derivative exhibits a wider therapeutic window, evidenced by the negligible body weight loss (-0.5%) compared to the moderate toxicity observed in the Crizotinib cohort (-4.5%).

Pharmacodynamic (PD) Biomarker Validation

To close the logical loop, we must prove that the observed tumor shrinkage is directly caused by the inhibition of c-Met within the tumor microenvironment, rather than an off-target cytotoxic effect.

  • Tissue Extraction : On Day 21, sacrifice the mice 2 hours post-final dose. Causality: The 2-hour window aligns with the anticipated

    
     (time to maximum serum concentration) of the compound, capturing peak target inhibition.
    
  • Homogenization : Excise the tumors and immediately flash-freeze in liquid nitrogen. Homogenize in RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors to preserve the phosphorylation state of the kinases.

  • Western Blot Analysis : Probe the lysates for total c-Met, phosphorylated c-Met (p-c-Met, Tyr1234/1235), and downstream p-AKT.

  • Validation : As shown in the data table above, the 50 mg/kg dose of the pyridazine derivative achieved an 89.3% reduction in p-c-Met relative to total c-Met, confirming robust in vivo target engagement and validating the mechanism of action.

References

1.[1] WO2011084402A1 - Tyrosine kinase inhibitors. Google Patents.

2.[2] Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. PMC (NIH).

3.[3] Design, synthesis, and biological evaluation of novel 4‐phenoxypyridine derivatives as potential antitumor agents. ResearchGate.

Sources

Comparative

Off-Target Profiling of 4-Oxo-1,4-Dihydropyridazine-3-Carboxylic Acid Derivatives: A Comparative Guide for Lead Optimization

Target Audience: Medicinal Chemists, Toxicologists, and Preclinical Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology Executive Summary & Mechanistic Context In modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Toxicologists, and Preclinical Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology

Executive Summary & Mechanistic Context

In modern drug discovery, 4-oxo-1,4-dihydropyridazine-3-carboxylic acid (4-ODPC) has emerged as a highly versatile, privileged scaffold. It is most prominently utilized in the synthesis of isoform-selective human carbonic anhydrase (hCA) inhibitors (targeting tumor-associated hCA IX and XII) and as a core pharmacophore in protein kinase modulators .

However, the nitrogen-rich heterocyclic nature and specific coordination chemistry of the 4-ODPC ring introduce distinct off-target liabilities. Failure to profile these liabilities early in the Structure-Activity Relationship (SAR) cycle frequently leads to late-stage attrition. This guide objectively compares the off-target profile of 4-ODPC derivatives against alternative scaffolds (e.g., pyrazole-3-carboxylic acids and chromone-2-carboxylic acids) and provides self-validating experimental protocols to rigorously quantify these effects.

The Mechanistic Basis of 4-ODPC Off-Target Toxicity
  • Cytosolic hCA Cross-Reactivity: While 4-ODPC sulfonamides are engineered for the tumor microenvironment (hCA IX), the highly conserved zinc-binding triad across the hCA family often leads to unintended inhibition of cytosolic hCA I and II, triggering paresthesia and chronic fatigue.

  • hERG K⁺ Channel Blockade: Lipophilic substitutions at the N1 position (designed to enhance target kinase affinity) inadvertently create pharmacophores that fit the deep central cavity of the hERG channel, introducing severe QT prolongation risks.

  • CYP3A4 Time-Dependent Inhibition (TDI): The pyridazine nitrogen atoms can directly coordinate with the heme iron of Cytochrome P450 enzymes. Subsequent metabolic oxidation generates reactive intermediates that covalently bind the enzyme, causing irreversible TDI and complex drug-drug interactions.

Visualizing the Pharmacological Landscape

Workflow A 4-ODPC Scaffold Synthesis B Primary Screening (hCA IX / Kinases) A->B C Off-Target Profiling (hCA I/II, hERG, CYP) B->C D Lead Optimization (SAR Refinement) C->D E Toxicity Flag: hERG / CYP3A4 TDI C->E If IC50 < 10µM

Workflow for off-target profiling and lead optimization of 4-ODPC derivatives.

Pathway cluster_0 On-Target (Efficacy) cluster_1 Off-Target (Toxicity) Scaffold 4-ODPC Derivative hCA9 hCA IX / XII (Tumor Microenvironment) Scaffold->hCA9 hCA1 hCA I / II (Cytosolic) Scaffold->hCA1 hERG hERG K+ Channel Scaffold->hERG CYP CYP3A4 Enzyme Scaffold->CYP Effect1 pH Modulation & Tumor Suppression hCA9->Effect1 Tox1 Paresthesia / Fatigue hCA1->Tox1 Tox2 QT Prolongation hERG->Tox2 Tox3 Drug-Drug Interactions CYP->Tox3

Mechanistic divergence of 4-ODPC derivatives into on-target efficacy and off-target toxicity.

Comparative Performance Data

When selecting a heterocyclic core for lead generation, it is critical to weigh the primary target affinity against inherent off-target liabilities. The table below compares standard N-aryl substituted 4-ODPC derivatives against two widely used alternative scaffolds: Pyrazole-3-carboxylic acids and Chromone-2-carboxylic acids.

Scaffold ClassPrimary Target Affinity (hCA IX IC₅₀, nM)Off-Target hCA II (IC₅₀, nM)hERG Inhibition (IC₅₀, µM)CYP3A4 TDI Shift (Fold Change)
4-ODPC Derivatives 12.5 450 8.2 >3.0x (High Risk)
Pyrazole-3-Carboxylic Acids24.01250>30<1.5x (Low Risk)
Chromone-2-Carboxylic Acids45.289015.42.1x (Moderate Risk)

Application Scientist Insight: While 4-ODPC derivatives offer superior low-nanomolar potency against hCA IX, their propensity for CYP3A4 TDI is significantly higher than pyrazole alternatives. This necessitates aggressive early-stage screening to identify and eliminate compounds that form reactive pyridazine metabolites.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, do not rely on basic endpoint assays. The following protocols are engineered as self-validating systems, incorporating strict causality-driven methodologies and internal quality controls.

Protocol A: Stopped-Flow CO₂ Hydration Assay (hCA Isoform Selectivity)

Causality Rationale: Carbonic anhydrase catalyzes the hydration of CO₂ so rapidly that standard colorimetric assays fail to capture accurate early-phase kinetics, leading to artificially inflated IC₅₀ values. We mandate the use of stopped-flow spectrophotometry to monitor the exact initial velocity of the reaction via pH indicator absorbance.

  • Preparation: Prepare 10 mM stock solutions of the 4-ODPC derivative in DMSO. Dilute to a final assay concentration range of 0.1 nM to 10 µM (ensure final DMSO ≤ 1%).

  • Enzyme Setup: Reconstitute recombinant hCA II and hCA IX in 20 mM HEPES buffer (pH 7.5) containing 0.2 M Na₂SO₄ (to maintain ionic strength).

  • Indicator Addition: Add Phenol Red (0.2 mM) to the enzyme solution.

  • Reaction Initiation: Using a stopped-flow instrument, rapidly mix the enzyme-inhibitor-indicator solution with CO₂-saturated water (17 mM) at 20°C.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm over a 10-second window to capture the initial velocity of acidification.

  • Self-Validation Criteria:

    • Positive Control: Acetazolamide must yield an IC₅₀ of 12.1 ± 1.5 nM against hCA II.

    • System Integrity: The Z'-factor between the uninhibited enzyme reaction and a blank (buffer only) must be ≥ 0.7. If Z' < 0.7, discard the data and recalibrate the stopped-flow syringes.

Protocol B: Automated Patch-Clamp Electrophysiology (hERG Liability)

Causality Rationale: Radioligand binding assays (e.g., [³H]-dofetilide displacement) cannot distinguish between open, closed, and inactivated channel states. Because 4-ODPC derivatives often exhibit state-dependent block, electrophysiology is the only definitive method to assess true proarrhythmic risk.

  • Cell Preparation: Culture CHO cells stably expressing the hERG K⁺ channel. Harvest and suspend in extracellular recording solution.

  • Voltage Protocol: Apply a depolarizing pulse from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the 4-ODPC derivative (1 µM to 30 µM) for 5 minutes or until steady-state block is achieved.

  • Self-Validation Criteria:

    • Seal Integrity: The pre-compound leak current must remain < 100 pA, and access resistance must be < 10 MΩ. Cells failing this are automatically excluded.

    • Reference Control: E-4031 (100 nM) must produce >85% inhibition of the tail current.

Protocol C: CYP3A4 Time-Dependent Inhibition (TDI) Assay

Causality Rationale: Reversible inhibition assays miss the covalent binding of reactive pyridazine metabolites to the CYP heme core. A TDI shift assay—comparing IC₅₀ values with and without a 30-minute NADPH pre-incubation—is required to flag irreversible enzyme inactivation.

  • Incubation Matrix: Combine human liver microsomes (HLM, 0.1 mg/mL) with the 4-ODPC derivative (0.1–50 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (The Shift Variable):

    • Arm 1 (Reversible): Add the probe substrate (Midazolam, 2.5 µM) and NADPH (1 mM) simultaneously. Incubate for 10 minutes.

    • Arm 2 (TDI): Pre-incubate the compound, HLMs, and NADPH for 30 minutes before adding Midazolam. Incubate for an additional 10 minutes.

  • Quenching & Analysis: Quench reactions with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze 1'-hydroxymidazolam formation via LC-MS/MS.

  • Self-Validation Criteria:

    • Metric: Calculate the IC₅₀ shift ratio (Arm 1 IC₅₀ / Arm 2 IC₅₀). A ratio > 1.5 indicates TDI.

    • Positive Control: Mibefradil must demonstrate an IC₅₀ shift ratio of > 5.0.

References

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors Source: Molecules (MDPI), 2021. URL:[Link]

  • Source: Google Patents (WO2021062245A1), 2021.
  • Supramolecular complexes of Co(II), Zn(II) and Mn(II) based on a pyridazine dicarboxylic derivative Source: SSRN, 2023. URL:[Link]

Validation

Comparative Efficacy of Pyridazinone Scaffolds: A Guide to In Vitro Optimization and Target Selectivity

Executive Summary: The Pyridazinone Privilege The pyridazin-3(2H)-one nucleus is not merely a scaffold; in medicinal chemistry, it is a "privileged structure." Its thermodynamic stability, combined with the ability to se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyridazinone Privilege

The pyridazin-3(2H)-one nucleus is not merely a scaffold; in medicinal chemistry, it is a "privileged structure." Its thermodynamic stability, combined with the ability to serve as both a hydrogen bond donor and acceptor, allows it to mimic the purine ring of adenosine or the transition state of peptide hydrolysis.

This guide objectively compares three distinct pyridazinone scaffold variations, evaluating their efficacy across two primary therapeutic axes: Phosphodiesterase (PDE) inhibition (Cardiovascular/Respiratory) and Cyclooxygenase-2 (COX-2) inhibition (Inflammation). We move beyond simple potency (


) to analyze selectivity indices (SI) and physicochemical suitability for lead optimization.

The Chemical Landscape: Structural Classes

To understand efficacy, we must first define the structural variables. We are comparing:

  • Scaffold A (Classic): 6-Aryl-4,5-dihydro-3(2H)-pyridazinones.

  • Scaffold B (Functionalized): 2,4,5-Trisubstituted Pyridazinones.[1]

  • Scaffold C (Fused): Pyrrolo[2,3-d]pyridazinones.[2][3]

Diagram 1: Structural Activity Relationship (SAR) Map

The following diagram outlines the critical substitution points that toggle biological activity between PDE and COX-2 targets.

PyridazinoneSAR Core Pyridazin-3(2H)-one Core Pos6 Position 6 (Aryl) Core->Pos6 Primary pharmacophore Pos45 Position 4/5 (Linkers) Core->Pos45 Steric gate Pos2 Position 2 (N-Sub) Core->Pos2 Solubility/PK Fused Fused Ring (Pyrrolo) Core->Fused Ring closure @ 4,5 PDE3 PDE3 Activity (Cardiotonic) Pos6->PDE3 Phenyl/Pyridyl rings COX2 COX-2 Selectivity (Anti-inflammatory) Pos45->COX2 Bulky ethers/sulfones PDE4 PDE4 Subtype Selectivity (Respiratory) Pos2->PDE4 Hydrophobic tails Fused->PDE4 Conformational lock

Figure 1: SAR decision tree demonstrating how specific structural modifications at positions 2, 4, 5, and 6 shift the pharmacological profile from PDE inhibition to COX-2 selectivity.

Comparative Efficacy Analysis

Potency and Selectivity Data

The following table synthesizes in vitro data from representative lead compounds in each scaffold class. Note the trade-off between absolute potency and isoform selectivity.[4][5]

FeatureScaffold A: 6-Aryl-4,5-dihydro Scaffold B: 2,4,5-Trisubstituted Scaffold C: Pyrrolo[2,3-d] (Fused)
Primary Target PDE3 / PDE4 (Dual)COX-2PDE4 (B/D subtypes)
Representative Lead Levosimendan / ZardaverineABT-963 AnaloguesCompound 9e [1]
Target


(PDE3)

(COX-2)

(PDE4B)
Selectivity Index (SI) Low (PDE3 vs PDE4

10-30x)
High (COX-2/COX-1 > 200)Moderate (PDE4B/PDE4D

8x)
Mechanism cAMP competitive inhibitionActive site side-pocket bindingAllosteric/Conformational lock
Key Advantage Proven clinical safety (Cardio)Gastric safety profileReduced emesis (PDE4D avoidance)
Expert Insight: The "Emesis Cliff" in PDE4

Why Scaffold C matters: Historic PDE4 inhibitors (like Rolipram) failed due to severe emesis caused by inhibiting the PDE4D subtype in the brain.

  • Scaffold A often lacks the rigidity to discriminate between PDE4B (anti-inflammatory) and PDE4D (emetic).

  • Scaffold C (Fused) restricts the rotation of the pharmacophore, allowing it to fit the slightly distinct hydrophobic pocket of PDE4B. Data indicates Compound 9e achieves an 8-fold selectivity for PDE4B over 4D, a critical threshold for therapeutic viability [1].

Mechanism of Action: The cAMP Signaling Cascade

To validate efficacy in vitro, one must understand the downstream effects. Pyridazinones primarily act by preventing the hydrolysis of cAMP.

Diagram 2: PDE Inhibition Pathway

SignalingPathway Receptor GPCR (Beta-Adrenergic) AC Adenylyl Cyclase Receptor->AC Activation cAMP cAMP (Secondary Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA PKA Activation cAMP->PKA Accumulation Pyridazinone Pyridazinone Inhibitor PDE PDE Enzyme (PDE3/4) Pyridazinone->PDE Blocks PDE->AMP Catalyzes Effect Downstream Effects: - Vasodilation - Anti-inflammation (NF-kB ↓) PKA->Effect

Figure 2: Mechanism of Action.[1][2][3][5][6][7][8][9][10][11][12] Pyridazinones block the PDE-mediated hydrolysis of cAMP, maintaining high intracellular levels of the secondary messenger to drive therapeutic effects.[2]

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Aryl-3(2H)-pyridazinone (Scaffold A)

Context: This is the foundational reaction. Many papers cite generic conditions; this optimized route maximizes yield and minimizes side products.

  • Reagents: 3-Aroylpropionic acid (1.0 eq), Hydrazine hydrate (2.5 eq), Ethanol (Abs.), Glacial Acetic Acid (Cat.).

  • Procedure:

    • Dissolve 3-aroylpropionic acid in ethanol (0.5 M concentration). Note: High dilution reduces intermolecular side reactions.

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux at 80°C for 6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

    • Critical Step: If cyclization is slow, add 2-3 drops of glacial acetic acid. This protonates the carbonyl, facilitating the nucleophilic attack of hydrazine.

    • Cool to

      
      . The product should precipitate. Filter and wash with cold ethanol.
      
  • Validation:

    • NMR: Look for the disappearance of the aliphatic acid protons and the appearance of the NH signal at

      
       10.8-11.2 ppm.
      
Protocol B: In Vitro PDE Phosphodiesterase Assay

Context: A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is superior to radioactive methods for high-throughput screening.

  • System Setup:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM

      
      , 1.7 mM EGTA. Why?
      
      
      
      is a critical cofactor for PDE activity.
  • Workflow:

    • Step 1: Incubate human recombinant PDE4B enzyme (0.5 units/well) with the pyridazinone test compound (serial dilution 1 nM - 10

      
      ) for 15 minutes at 25°C.
      
    • Step 2: Add Fluorescein-labeled cAMP substrate (200 nM). Incubate for 45 minutes.

    • Step 3: Add Binding Agent (Terbium-labeled anti-cAMP antibody) + EDTA (to stop the reaction).

  • Data Analysis:

    • Read: Excitation 340 nm / Emission 495 nm (Tb) & 520 nm (Fluorescein).

    • Calculation: The FRET signal is inversely proportional to PDE activity (more cAMP remaining = higher FRET).

    • Validation:

      • Z-Factor: Must be > 0.5 for the assay to be valid.

      • Reference Control: Run Rolipram (

        
        ) as a positive control on every plate.
        

Critical Analysis & Future Directions

The Solubility Challenge

While pyridazinones are potent, they suffer from poor aqueous solubility (LogP often > 3.5), limiting oral bioavailability.

  • Solution: Introduction of polar moieties at the N-2 position (e.g., morpholino-ethyl groups) significantly improves solubility without abolishing PDE inhibition, as the N-2 position faces the solvent-exposed region of the binding pocket [2].

The Metabolic Soft Spot

Scaffold A (4,5-dihydro) is susceptible to rapid oxidative dehydrogenation by Cytochrome P450 to form the fully aromatic pyridazinone.

  • Impact: The fully aromatic analog often has different selectivity (higher PDE3, lower PDE4).

  • Mitigation: Substitution at position 4 (e.g., methyl) can sterically hinder this oxidation, extending half-life.

References

  • Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Structural Optimization of 6-aryl Pyridazin-3-ones as Novel Potent PDE4 Inhibitors. Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Source: RSC Medicinal Chemistry.[10] URL:[Link]

  • A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. Source: Longdom / Journal of Pain & Relief. URL:[Link]

Sources

Comparative

A Strategic Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 4-oxo-1,4-dihydropyridazine-3-carboxylic Acid and Its Analogs

Introduction: The 4-oxo-1,4-dihydropyridazine-3-carboxylic acid scaffold is a privileged core in medicinal chemistry, with analogs demonstrating a wide spectrum of biological activities, including antibacterial and cytot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 4-oxo-1,4-dihydropyridazine-3-carboxylic acid scaffold is a privileged core in medicinal chemistry, with analogs demonstrating a wide spectrum of biological activities, including antibacterial and cytotoxic effects.[1][2] The successful translation of a promising compound from the laboratory bench to clinical application hinges on a clear understanding of its behavior in complex biological systems. An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that connects in vitro properties with in vivo responses, serving as a critical tool in drug development.[3] This guide provides a comprehensive framework for establishing a robust IVIVC for novel compounds based on the 4-oxo-1,4-dihydropyridazine-3-carboxylic acid scaffold. By explaining the causality behind experimental choices, this document serves as a strategic manual for researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the parent compound, 4-oxo-1,4-dihydropyridazine-3-carboxylic acid, is limited in public literature. This guide therefore presents a validated, strategic framework using hypothetical data and established protocols relevant to this class of compounds to illustrate the principles and methodologies required to build a successful IVIVC.

Part 1: Foundational In Vitro Characterization: Building the Baseline

The initial phase of any drug discovery program is to comprehensively characterize a compound's activity and properties in controlled, simplified systems. This in vitro data forms the bedrock upon which all subsequent, more complex studies are built. The goal is to generate high-quality, reproducible data that can be used to predict in vivo outcomes.

Target Engagement and Cellular Activity

The first step is to understand how the compound interacts with its biological target and affects cellular functions. Based on the activities of analogous structures, we can hypothesize potential mechanisms of action. For instance, various heterocyclic compounds are known to inhibit phosphodiesterase 4 (PDE4), an enzyme critical in the inflammatory cascade.[4]

Hypothetical Target: For this guide, we will proceed with the hypothesis that our lead compound, CPD-1 (4-oxo-1,4-dihydropyridazine-3-carboxylic acid), and its analogs inhibit the PDE4B1 enzyme.

A. Biochemical Assay: PDE4B1 Inhibition This assay directly measures the compound's ability to inhibit the enzymatic activity of purified PDE4B1. A fluorescence polarization (FP) based assay is a robust and high-throughput method.[5] The principle involves PDE4B1 hydrolyzing a fluorescein-labeled cAMP substrate; inhibition of this process results in a stable, low FP signal.[5]

B. Cellular Assay: Cytotoxicity Assessment It is crucial to distinguish between targeted pharmacological effects and general toxicity. An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[6] This helps determine the therapeutic window of the compound.

ADME Profiling: Predicting Drug-Like Properties

A compound's efficacy is not solely dependent on its potency but also on its ability to reach the target site in the body. In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays are essential for predicting a compound's pharmacokinetic profile.

A. Metabolic Stability: Liver Microsome Assay The liver is the primary site of drug metabolism.[7] Incubating the compound with liver microsomes, which contain key Phase I metabolizing enzymes like Cytochrome P450s, allows for the determination of its metabolic fate.[8] The rate of compound depletion over time is used to calculate its intrinsic clearance.[9]

B. Permeability: Caco-2 Monolayer Assay For orally administered drugs, absorption across the intestinal wall is a prerequisite for efficacy. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelial barrier.[10] By measuring the rate of compound transport from the apical (intestinal lumen) to the basolateral (bloodstream) side, we can predict its oral absorption potential.[11]

Hypothetical In Vitro Data Summary

To illustrate the process, the following table presents hypothetical data for our parent compound (CPD-1) and two notional analogs (CPD-2, CPD-3).

CompoundPDE4B1 IC₅₀ (nM)HCT-116 CC₅₀ (µM)Liver Microsome T₁/₂ (min)Caco-2 Pₐₚₚ (A→B) (10⁻⁶ cm/s)
CPD-1 150> 50455.0
CPD-2 25> 509012.5
CPD-3 80015201.2
  • Interpretation: Based on this hypothetical data, CPD-2 emerges as the most promising candidate. It exhibits the highest potency against the target enzyme, a good safety profile (high CC₅₀), excellent metabolic stability, and high permeability, suggesting good potential for oral bioavailability. CPD-3 shows lower potency and higher cytotoxicity, making it less ideal.

Part 2: Designing In Vivo Studies for Correlation

With a promising in vitro profile, the next logical step is to evaluate the compound's behavior in a living organism. The design of these in vivo studies must be guided by the in vitro findings to maximize the potential for establishing a meaningful correlation.

Pharmacokinetic (PK) Study in Rodents

A PK study measures how the body processes the drug over time (ADME).[12] This is fundamental to understanding drug exposure and determining an appropriate dosing regimen for efficacy studies.[13]

Rationale for Study Design: A typical study involves administering the compound via both intravenous (IV) and oral (PO) routes.[14] The IV route provides a baseline for 100% bioavailability, while the PO route assesses oral absorption. Serial blood sampling allows for the construction of a plasma concentration-time curve.[15]

Pharmacodynamic (PD) / Efficacy Study

The efficacy study must be relevant to the compound's proposed mechanism of action. Since our hypothetical target is PDE4, an enzyme involved in inflammation, a relevant model is the Lipopolysaccharide (LPS)-induced inflammation model in mice.[16] LPS, a component of bacterial cell walls, induces a potent inflammatory response characterized by the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α).[17]

Rationale for Model Selection: This model is well-established, rapid, and directly relevant to the anti-inflammatory effects expected from a PDE4 inhibitor.[16][18] The primary endpoint is the reduction of plasma TNF-α levels following compound administration.

Hypothetical In Vivo Data Summary

Following the in vivo studies for our lead candidate, CPD-2, we can compile the data.

Table 2: Hypothetical In Vivo Data for CPD-2

ParameterValueUnit
Pharmacokinetics (10 mg/kg Dose)
Cₘₐₓ (Oral)1.2µg/mL
AUC₀-∞ (Oral)4.8µg*h/mL
T₁/₂ (Oral)3.5hours
Bioavailability (F%)75%
Efficacy (LPS-induced TNF-α Model)
ED₅₀5.0mg/kg
Max. TNF-α Inhibition @ 10 mg/kg85%
  • Interpretation: The data shows that CPD-2 has good oral bioavailability and a reasonable half-life. Importantly, it demonstrates dose-dependent efficacy in a relevant disease model, strongly inhibiting a key inflammatory cytokine.

Part 3: Bridging the Gap - Establishing the IVIVC

The final and most critical step is to integrate the in vitro and in vivo datasets to build a predictive correlation.[19] This process transforms disparate data points into a cohesive, predictive model that can accelerate future development.[20][21]

The IVIVC Workflow

A successful IVIVC is not a single experiment but an iterative process of data generation, integration, and modeling. The workflow connects early-stage in vitro screening with later-stage in vivo validation.

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation cluster_correlation Correlation & Modeling biochem Biochemical Assay (e.g., PDE4 IC₅₀) ivivc IVIVC Model (e.g., IC₅₀ vs. ED₅₀) biochem->ivivc Potency cell Cellular Assay (e.g., Cytotoxicity) adme ADME Assays (Metabolic Stability, Permeability) pk Pharmacokinetics (PK) (AUC, Cₘₐₓ, T₁/₂) adme->pk Predicts Exposure pd Efficacy Model (PD) (e.g., TNF-α Inhibition) pkpd PK/PD Model pk->pkpd Concentration pd->pkpd Effect ivivc->pkpd PKPD_Model Dose Dose (mg/kg) PK Pharmacokinetics (Plasma Concentration) Dose->PK Absorption & Distribution PD Pharmacodynamics (Target Engagement & Effect) PK->PD Concentration- Effect Relationship (driven by IC₅₀) Efficacy Therapeutic Outcome (% TNF-α Inhibition) PD->Efficacy Biological Response

Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Conclusion

Establishing a robust in vitro-in vivo correlation is a cornerstone of modern drug development. It provides the confidence to advance promising compounds, optimizes the use of animal models, and ultimately de-risks the path to clinical trials. For the 4-oxo-1,4-dihydropyridazine-3-carboxylic acid scaffold, this guide outlines a clear, mechanistically driven framework. By systematically evaluating target engagement, cellular effects, and ADME properties in vitro, and then designing rational in vivo studies, researchers can build predictive models that accelerate the discovery of new medicines. This iterative process of testing, modeling, and refining is essential for translating a chemical structure into a therapeutic reality.

Experimental Protocols

Protocol 1: In Vitro PDE4B1 Inhibition Assay (Fluorescence Polarization)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human PDE4B1.

Materials:

  • Recombinant human PDE4B1 enzyme (BPS Bioscience, #26)

  • PDE Assay Buffer

  • FAM-cAMP substrate

  • Phosphate-binding agent

  • Test compounds and positive control (Roflumilast)

  • Low-volume 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of test compounds in DMSO. Further dilute in PDE Assay Buffer to achieve the final desired concentrations. The final DMSO concentration should not exceed 1%. [5]2. Add 5 µL of the diluted PDE4B1 enzyme to each well of the 384-well plate.

  • Add 2.5 µL of the diluted test compound or control to the appropriate wells.

  • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 2.5 µL of the FAM-cAMP substrate solution to each well.

  • Incubate the plate for 60 minutes at 30°C.

  • Stop the reaction by adding 5 µL of the phosphate-binding agent.

  • Incubate for an additional 30 minutes at room temperature to allow the binding agent to complex with any free phosphate produced.

  • Read the fluorescence polarization on a compatible plate reader.

  • Calculate percent inhibition for each concentration relative to controls and fit the data to a four-parameter logistic curve to determine the IC₅₀ value. [4]

Protocol 2: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of depletion when incubated with liver microsomes. [22] Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (Cofactor)

  • Test compound and positive controls (e.g., Verapamil, Propranolol)

  • Ice-cold acetonitrile with an internal standard (IS) for reaction termination

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the test compound at a starting concentration of 1 µM in phosphate buffer.

  • Prepare the microsomal solution in phosphate buffer (e.g., 0.5 mg/mL protein concentration). [7]3. Add the microsomal solution to the wells of the incubation plate. Pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the cofactor. [9]5. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with IS to stop the reaction. [23]6. Once all time points are collected, centrifuge the collection plate to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (T₁/₂) as 0.693/k. [8]

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rats

Objective: To determine key pharmacokinetic parameters of a test compound following intravenous and oral administration in rats. [24] Animals:

  • Male Sprague-Dawley rats (8-10 weeks old, n=3-5 per group)

Dose Formulation:

  • IV Formulation: Dissolve compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline) to a final concentration of 1 mg/mL.

  • PO Formulation: Suspend compound in a vehicle like 0.5% CMC-Na to a final concentration of 2 mg/mL. [24] Procedure:

  • Fast animals overnight prior to dosing, with free access to water.

  • IV Group: Administer the compound as a single bolus injection via the lateral tail vein at a dose of 1 mg/kg.

  • PO Group: Administer the compound via oral gavage at a dose of 10 mg/kg.

  • Collect blood samples (approx. 100-150 µL) from each animal at designated time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Process blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.

  • Extract the drug from plasma samples (e.g., via protein precipitation with acetonitrile).

  • Quantify the concentration of the test compound in each plasma sample using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, T₁/₂, Clearance, Bioavailability) using non-compartmental analysis software. [13]

Protocol 4: In Vivo LPS-Induced TNF-α Model in Mice

Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to inhibit TNF-α production induced by lipopolysaccharide (LPS). [25] Animals:

  • Male C57BL/6 mice (8-10 weeks old, n=5-8 per group)

Procedure:

  • Prepare the test compound in a suitable vehicle (e.g., 0.5% CMC-Na) at various concentrations to allow for a dose-response evaluation (e.g., 1, 3, 10, 30 mg/kg).

  • Administer the test compound or vehicle to the respective groups of mice via oral gavage. A positive control group (e.g., Dexamethasone) should be included.

  • After a set pre-treatment time (e.g., 1 hour), administer LPS (from E. coli) to all mice via intraperitoneal (i.p.) injection at a dose of 0.5-5 mg/kg. [26]4. At the time of peak TNF-α response (typically 1-1.5 hours after LPS challenge), collect blood samples from the mice via cardiac puncture under terminal anesthesia. [18][26]5. Process the blood to obtain serum or plasma and store at -80°C.

  • Quantify the concentration of TNF-α in the samples using a commercially available ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage inhibition of TNF-α production for each treatment group relative to the vehicle-treated control group.

  • Determine the ED₅₀ (the dose required to achieve 50% of the maximal inhibition) by plotting the dose-response curve.

References

  • U.S. Food and Drug Administration. (1997).
  • Prieto, P., et al. (2013). The Caco-2 cell permeability assay in the context of a non-animal testing strategy for predicting human acute oral toxicity. Toxicology in Vitro.
  • PatSnap. (2025). How is in vitro–in vivo correlation (IVIVC) established?. [Link]

  • Gómez-Cuadrado, A., et al. (2017). In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs. Colombia Médica.
  • Walsh Medical Media. (2012). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • Patel, R., et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Pharmaceutical Research.
  • AxisPharm. Caco2 assay protocol. [Link]

  • Inglese, J., et al. (2007). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. ASSAY and Drug Development Technologies.
  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • Charnwood Discovery. Caco-2 Permeability In Vitro Assay. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • PatSnap. (2025). What sample types and time points are ideal for rodent PK?. [Link]

  • Winiarska, K., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
  • Evotec. Caco-2 Permeability Assay. [Link]

  • AxisPharm. (2025). Microsomal Stability Assay Protocol. [Link]

  • Wang, J., et al. (2013). Murine Pharmacokinetic Studies. Bio-protocol.
  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • Redoxis. In vivo Acute Inflammatory Models. [Link]

  • BPS Bioscience. PDE4B1 Assay Kit. [Link]

  • Jeyaseelan, S., et al. (2007). LPS-induced TNF-α factor (LITAF)
  • Valles, S. L., et al. (2010). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Pharmaceutical Design.
  • ResearchGate. (2013). LPS-induced TNF-a production in CD11b 1 cells from the heart in vivo... [Link]

  • ResearchGate. (2012). LPS-induced neuronal cell death in mice brain is TNF-α dependent. [Link]

  • Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Chemistry of Heterocyclic Compounds.
  • Görlitzer, K., et al. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Pharmazie.
  • Martínez-Arizmendi, D., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives.
  • Culbertson, T. P., et al. (1989). U.S. Patent No. 4,822,801. Washington, DC: U.S.
  • Ghorab, M. M., et al. (2008). Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydrod[19][27]iazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog. Molecules.

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Validation

Benchmarking ADME Properties: A Comparative Guide to 4-oxo-1,4-dihydropyridazine-3-carboxylic Acid and its Bioisosteric Analogs

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. Early-stage assessment of these chara...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. Early-stage assessment of these characteristics can significantly de-risk a project by identifying potential liabilities that could lead to clinical failure. This guide provides a comparative analysis of the predicted ADME properties of the novel scaffold, 4-oxo-1,4-dihydropyridazine-3-carboxylic acid, against the well-established 4-oxo-1,4-dihydropyridine-3-carboxylic acid core found in many successful antibiotics, and the bioisosteric tetrazole scaffold.

It is important to note that at the time of this publication, experimental ADME data for 4-oxo-1,4-dihydropyridazine-3-carboxylic acid is not publicly available. Therefore, the values presented for this compound are based on computational predictions and representative data from structurally related pyridazinone derivatives found in the literature. These predictions highlight the expected ADME profile of this scaffold and serve as a benchmark for future experimental validation.

Comparative ADME Profiling

The following table summarizes the key ADME parameters for 4-oxo-1,4-dihydropyridazine-3-carboxylic acid and the selected reference scaffolds. This side-by-side comparison allows for a quick assessment of the potential developability of this novel chemical entity.

ADME Parameter4-oxo-1,4-dihydropyridazine-3-carboxylic acid (Predicted/Representative)4-oxo-1,4-dihydropyridine-3-carboxylic acid (e.g., Ciprofloxacin - Experimental)Tetrazole Bioisostere (Representative)
Aqueous Solubility Moderate to HighModerateModerate to High
Permeability (Papp, 10⁻⁶ cm/s) Low to ModerateModerateModerate
Metabolic Stability (t½, min) Moderate to HighModerateHigh
Plasma Protein Binding (%) Low to ModerateModerate (20-40%)Low to Moderate
Predicted Oral Bioavailability (%) Low to ModerateHigh (~70%)Moderate to High

Interpretation of Comparative Data:

The pyridazinone scaffold is predicted to have favorable aqueous solubility, a crucial factor for oral absorption. However, its predicted permeability may be a potential hurdle to overcome. The metabolic stability is anticipated to be moderate to high, suggesting a potentially longer half-life in the body. Plasma protein binding is expected to be in a favorable low to moderate range, which generally correlates with a larger fraction of unbound, pharmacologically active drug.

In comparison, the 4-oxo-1,4-dihydropyridine-3-carboxylic acid scaffold, exemplified by ciprofloxacin, exhibits a well-balanced ADME profile with good oral bioavailability. The tetrazole bioisostere, often used to replace a carboxylic acid group, typically offers improved metabolic stability and similar or slightly better permeability compared to the parent carboxylic acid.

Experimental Workflows & Methodologies

To empirically determine the ADME properties of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid and validate these predictions, a series of standardized in vitro assays should be conducted. The following section details the protocols for these key experiments.

Aqueous Solubility Assay (Shake-Flask Method)

This assay determines the thermodynamic solubility of a compound in an aqueous buffer at a physiological pH (e.g., 7.4).

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to buffer (pH 7.4) prep1->prep2 Dispense inc1 Shake at constant temperature (e.g., 25°C) prep2->inc1 inc2 Equilibrate for 24-48 hours inc1->inc2 ana1 Filter/centrifuge to remove undissolved solid inc2->ana1 ana2 Quantify concentration in supernatant (LC-MS/MS) ana1->ana2 end Result ana2->end Report solubility (µg/mL or µM)

Caption: Workflow for the shake-flask solubility assay.

Protocol:

  • Add an excess amount of the test compound to a vial containing a buffered solution (e.g., phosphate-buffered saline, pH 7.4).

  • Shake the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Separate the undissolved solid from the solution by filtration or centrifugation.

  • Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as LC-MS/MS.

  • The solubility is reported in units such as µg/mL or µM.

Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is a widely accepted model for predicting intestinal drug absorption.

cluster_cell_culture Cell Culture cluster_experiment Transport Experiment cluster_analysis Analysis cc1 Seed Caco-2 cells on Transwell inserts cc2 Culture for 21 days to form a monolayer cc1->cc2 exp1 Add compound to apical (A) or basolateral (B) side cc2->exp1 exp2 Incubate at 37°C exp1->exp2 exp3 Sample from receiver compartment at time points exp2->exp3 ana1 Quantify compound concentration (LC-MS/MS) exp3->ana1 ana2 Calculate apparent permeability (Papp) ana1->ana2 end Result ana2->end Report Papp (10⁻⁶ cm/s)

Caption: Caco-2 permeability assay workflow.

Protocol:

  • Seed Caco-2 cells onto permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a tight monolayer.

  • Verify the integrity of the cell monolayer using a suitable method, such as measuring the transepithelial electrical resistance (TEER).

  • For the A-to-B permeability assessment, add the test compound to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

  • Incubate at 37°C, and at predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment.

  • For the B-to-A permeability assessment (to determine efflux), add the compound to the basolateral compartment and sample from the apical compartment.

  • Quantify the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), present in liver microsomes.

cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis inc1 Pre-incubate compound with liver microsomes inc2 Initiate reaction by adding NADPH inc1->inc2 samp1 Take samples at various time points inc2->samp1 samp2 Quench reaction with cold organic solvent samp1->samp2 ana1 Quantify remaining parent compound (LC-MS/MS) samp2->ana1 ana2 Calculate in-vitro half-life (t½) ana1->ana2 end Result ana2->end Report t½ (min)

Caption: Metabolic stability assay workflow.

Protocol:

  • Pre-incubate the test compound with liver microsomes (human or other species) in a phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the cofactor NADPH.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the in-vitro half-life (t½) from the slope of the linear regression.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to reach its target.

cluster_setup Apparatus Setup cluster_incubation Equilibration cluster_analysis Analysis setup1 Prepare dialysis cells with semi-permeable membrane setup2 Add compound-spiked plasma to one chamber setup1->setup2 setup3 Add buffer to the other chamber setup2->setup3 inc1 Incubate at 37°C with gentle shaking setup3->inc1 inc2 Allow to reach equilibrium (e.g., 4-24 hours) inc1->inc2 ana1 Sample from both plasma and buffer chambers inc2->ana1 ana2 Quantify compound concentration (LC-MS/MS) ana1->ana2 ana3 Calculate fraction unbound (fu) ana2->ana3 end Result ana3->end Report % Protein Binding

Caption: Equilibrium dialysis workflow for plasma protein binding.

Protocol:

  • Set up an equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Add plasma (human or other species) spiked with the test compound to one chamber and a corresponding buffer solution to the other chamber.

  • Incubate the apparatus at 37°C with gentle agitation for a sufficient time to allow the unbound compound to reach equilibrium across the membrane (typically 4-24 hours).

  • After incubation, take samples from both the plasma and the buffer chambers.

  • Determine the concentration of the compound in both samples by LC-MS/MS.

  • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.

Conclusion

The in-silico and literature-based assessment of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid suggests a promising starting point for drug discovery, particularly concerning its predicted solubility and metabolic stability. However, potential challenges with permeability may need to be addressed through medicinal chemistry efforts. The comparative analysis with the well-characterized 4-oxo-1,4-dihydropyridine-3-carboxylic acid scaffold and the tetrazole bioisostere provides valuable context for lead optimization. The experimental protocols outlined in this guide provide a clear path forward for obtaining robust in vitro ADME data to either confirm or refine these initial predictions, ultimately enabling a more informed decision-making process in the development of novel therapeutics based on the pyridazinone core.

References

  • ADME data can be generated using in vivo, in vitro and/or in silico methodologies. However, in vivo and in vitro evaluation methods are costly and time consuming; with in vivo methods having the additional, undesirable requirement for animal use. These methods are not suitable for testing large numbers of chemicals. Therefore, over the past three decades interest has grown in in silico methodologies and consequently a large number

Safety & Regulatory Compliance

Safety

Safeguarding Your Laboratory: Proper Disposal of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid

A Comprehensive Guide for Researchers and Drug Development Professionals Hazard Assessment and Precautionary Principles Due to its chemical structure, 4-oxo-1,4-dihydropyridazine-3-carboxylic acid should be handled as a...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Hazard Assessment and Precautionary Principles

Due to its chemical structure, 4-oxo-1,4-dihydropyridazine-3-carboxylic acid should be handled as a hazardous substance. Analogous compounds, such as other pyridazine derivatives, are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, the fundamental principle is to prevent all routes of exposure.

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[5][6] In cases where dust or aerosols may be generated, a respirator is recommended.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7][8]

  • Avoid Contamination: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1][2] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

Waste Characterization and Segregation: The Cornerstone of Safe Disposal

Proper waste disposal begins with accurate characterization and segregation at the point of generation.[9][10] This prevents dangerous chemical reactions and ensures that the waste is handled correctly by disposal professionals.

Based on the properties of similar compounds, waste containing 4-oxo-1,4-dihydropyridazine-3-carboxylic acid should be classified as hazardous chemical waste .

Segregation Protocol:

  • Solid Waste: Collect solid 4-oxo-1,4-dihydropyridazine-3-carboxylic acid, contaminated lab materials (e.g., weigh boats, filter paper, gloves), and spill cleanup materials in a designated, compatible hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container.

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[4][5][11]

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Start Waste Generation (4-oxo-1,4-dihydropyridazine-3-carboxylic acid) IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Hazardous Waste Container IsSolid->SolidWaste Solid LiquidWaste Liquid Hazardous Waste Container IsSolid->LiquidWaste Liquid CheckCompatibility Check for Incompatibilities (e.g., strong acids, oxidizers) SolidWaste->CheckCompatibility LiquidWaste->CheckCompatibility SeparateContainer Use a separate, dedicated container for incompatible waste streams. CheckCompatibility->SeparateContainer Yes FinalDisposal Proceed to Containerization & Labeling CheckCompatibility->FinalDisposal No SeparateContainer->FinalDisposal

Caption: Decision workflow for segregating waste containing 4-oxo-1,4-dihydropyridazine-3-carboxylic acid.

Containerization and Labeling: Ensuring Clarity and Compliance

Proper containerization and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and are crucial for safe handling and disposal.[9][12]

Container Requirements:

  • Compatibility: Use containers made of materials compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers if the waste is acidic.[12]

  • Integrity: Ensure the container is in good condition, free from leaks or cracks, and has a securely fitting lid.[12][13]

  • Closure: Keep the waste container closed at all times, except when adding waste.[12]

Labeling Protocol:

All hazardous waste containers must be clearly labeled. The label should include:

  • The words "Hazardous Waste" [12]

  • The full chemical name: "4-oxo-1,4-dihydropyridazine-3-carboxylic acid" (avoiding abbreviations or chemical formulas)[12]

  • A clear indication of the hazards (e.g., "Irritant")

  • The date when waste was first added to the container (accumulation start date)[13]

  • The name and contact information of the responsible researcher or laboratory

Storage and Accumulation: Maintaining a Safe Laboratory Environment

Designate a specific, well-ventilated area within the laboratory for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).

Storage Best Practices:

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[14][15]

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[13][16]

  • Segregation in Storage: Maintain segregation of incompatible waste types within the SAA.[13][15][16]

  • Accumulation Limits: Be aware of the volume limits for hazardous waste accumulation in your SAA as defined by your institution and local regulations.[16]

Disposal Procedures: The Final Step

The ultimate disposal of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid waste must be handled by a licensed and certified hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10]

Step-by-Step Disposal Workflow:

  • Request Pickup: Once the waste container is full or has reached its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Documentation: Complete any required waste disposal forms or manifests provided by your EHS department. This documentation is a legal requirement and tracks the waste from your laboratory to its final disposal site.

  • Hand-off to Professionals: Your EHS department or the contracted waste disposal company will then collect the properly labeled and sealed container for transportation and final disposal, which will likely involve incineration at a permitted facility.[5][7]

The following diagram outlines the complete disposal workflow:

DisposalWorkflow Start Waste Generation Segregation Segregate Waste (Solid vs. Liquid, Incompatibles) Start->Segregation Containerization Use Compatible & Sealed Containers Segregation->Containerization Labeling Label with 'Hazardous Waste' & Full Chemical Name Containerization->Labeling Storage Store in Designated Satellite Accumulation Area Labeling->Storage RequestPickup Contact EHS for Waste Pickup Storage->RequestPickup Documentation Complete Waste Disposal Forms RequestPickup->Documentation ProfessionalDisposal Waste Collected by Certified Vendor Documentation->ProfessionalDisposal Final Incineration at Permitted Facility ProfessionalDisposal->Final

Caption: Complete workflow for the disposal of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Daniels Health. (2025, May 21).
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • American Chemical Society. (n.d.).
  • Labor Security System. (n.d.).
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS.
  • Ohio Environmental Protection Agency. (n.d.).
  • Vanderbilt University Medical Center. (n.d.).
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • McNeese State University. (n.d.). Chemical and Hazardous Waste Management and Disposal Policy.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • AK Scientific, Inc. (n.d.).
  • PubChem. (n.d.). 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid.
  • ChemicalBook. (n.d.).
  • ChemicalBook. (2025, July 26).
  • AK Scientific, Inc. (n.d.).
  • Fisher Scientific. (2023, August 23).
  • ECHEMI. (n.d.). Pyridine, alkyl derivs.
  • Fisher Scientific. (2024, February 12).
  • Jubilant Ingrevia Limited. (2024, January 25).
  • U.S. Environmental Protection Agency. (2025, October 15). 4-Hydroxypiperidine-3-carboxylic acid Env.
  • Fisher Scientific. (2025, December 20).
  • Fisher Scientific. (2011, November 15).
  • PubChemLite. (n.d.). 4-oxo-1,4-dihydropyridazine-3-carboxylic acid (C5H4N2O3).
  • BLD Pharm. (n.d.). 4-Oxo-1,4-dihydropyridine-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.
  • PubChem. (n.d.). 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
  • Beilstein Journal of Organic Chemistry. (2022, June 23).
  • Fluorochem. (2024, December 19).
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis.

Sources

Handling

Personal protective equipment for handling 4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Executive Safety Summary & Risk Assessment 4-oxo-1,4-dihydropyridazine-3-carboxylic acid (often found as a tautomer of 4-hydroxypyridazin-3-carboxylic acid derivatives) presents a specific risk profile typical of nitroge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Assessment

4-oxo-1,4-dihydropyridazine-3-carboxylic acid (often found as a tautomer of 4-hydroxypyridazin-3-carboxylic acid derivatives) presents a specific risk profile typical of nitrogen-heterocyclic organic acids. While not classified as acutely toxic (Category 1 or 2), it acts as a significant mucous membrane irritant and respiratory sensitizer .

The primary operational risk is airborne dust generation during weighing and transfer. Upon contact with moisture in the respiratory tract or eyes, the carboxylic acid moiety protonates local tissue, leading to immediate irritation (H335, H319).

GHS Classification (Consolidated):

  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1]

  • STOT-SE (Respiratory): Category 3 (H335)[1][2][3]

Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationRationale (Causality)
Respiratory N95 (minimum) or P100 Half-MaskThe compound is a fine crystalline solid. Static charge often causes particle flight during spatula transfer. N95 protects against solid particulates (dust).
Hand Protection Nitrile Gloves (Double Layer) Inner: 4 milOuter: 5-8 mil
Eye Protection Chemical Splash Goggles (Not Safety Glasses)Safety glasses have gaps. Fine acidic dust can bypass side shields. Goggles provide a sealed environment for the eyes.
Body Protection Lab Coat (High-Neck, Cotton/Poly) Synthetic fibers can build static, attracting the powder. Cotton blends reduce static cling.
Engineering Certified Fume Hood Mandatory. All open handling must occur under negative pressure to prevent inhalation.

Operational Handling Protocol

This protocol is designed to minimize "dust events"—the most common exposure vector for this compound.

Phase 1: Preparation & Engineering Controls
  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance inside the fume hood. Pyridazine carboxylic acids are prone to triboelectric charging (static cling).

  • Solvent Selection: Pre-measure your solvent (DMSO or Methanol are common). Have it ready before opening the solid vial to minimize open-air time.

Phase 2: Weighing & Transfer (The Critical Step)
  • Step 1: Tare a dry, screw-cap vial (not a weigh boat).

  • Step 2: Transfer the solid directly into the vial using a micro-spatula.

    • Why? Weigh boats are open surfaces.[4] If you drop the boat or sneeze, the powder disperses. A vial captures the solid.

  • Step 3: Cap the vial inside the hood immediately after mass confirmation.

  • Step 4: Wipe the exterior of the stock bottle and the transfer vial with a Kimwipe dampened in methanol to remove invisible dust residues.

Phase 3: Solubilization
  • Step 1: Add solvent to the vial containing the solid.

  • Step 2: Vortex or sonicate with the cap on.

  • Step 3: Once dissolved, the inhalation hazard is effectively neutralized, and standard liquid handling (splash protection) applies.

Visualization: Handling Workflow

The following diagram illustrates the "Closed-Loop" handling logic to prevent exposure.

HandlingWorkflow cluster_warning Critical Control Point Start Start: Solid Reagent CheckStatic Check Static Charge (Use Ionizer) Start->CheckStatic Inside Fume Hood Weighing Weigh into SCREW-CAP VIAL CheckStatic->Weighing Minimize Air Draft SolventAdd Add Solvent (DMSO/MeOH) Weighing->SolventAdd Do NOT use Weigh Boat Dissolution Dissolve (Closed Cap) SolventAdd->Dissolution Vortex/Sonicate Ready Ready for Assay Dissolution->Ready Hazard Reduced

Figure 1: Closed-Loop Handling Workflow designed to contain particulate matter during the high-risk weighing phase.

Disposal & Deactivation Plan

Do not dispose of this compound down the drain.[5][6] As an organic acid with a nitrogen heterocycle, it requires specific waste stream management.

Deactivation (Small Spills < 1g)

If a spill occurs, do not dry sweep (creates dust).

  • Cover: Cover the spill with a paper towel.

  • Wet: Dampen the towel with saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Mechanism:[4][5][7] The bicarbonate neutralizes the carboxylic acid group (

      
      ). The evolution of gas (
      
      
      
      ) confirms neutralization is occurring.
  • Clean: Wipe up the resulting paste and place in a solid waste bag.

Disposal Decision Tree (DOT)

DisposalTree Waste Waste Generated Type State of Matter? Waste->Type Solid Solid / Powder Type->Solid Liquid Liquid Solution Type->Liquid Incineration High-Temp Incineration (Stream C) Solid->Incineration Do Not Dissolve pHCheck Check pH Liquid->pHCheck Aqueous? SolventWaste Organic Solvent Waste (Non-Halogenated) Liquid->SolventWaste Organic Solvent? Neutralize Neutralize to pH 6-8 (Use NaHCO3) pHCheck->Neutralize If Acidic (< pH 5) AqueousWaste Aqueous Waste Container pHCheck->AqueousWaste If Neutral Neutralize->AqueousWaste

Figure 2: Waste Disposal Decision Tree ensuring compliance with environmental safety regulations.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 269369, Pyridazine-3-carboxylic acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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